9-Acridinecarboxylic acid hydrate
Beschreibung
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Eigenschaften
IUPAC Name |
acridine-9-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAZWHSZYVXGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332927-03-4 | |
| Record name | 9-Acridinecarboxylic Acid Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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A Senior Application Scientist's Guide to the Physicochemical Properties of 9-Acridinecarboxylic Acid Hydrate
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Acridinecarboxylic acid (9-ACA) is a heterocyclic organic compound whose derivatives are foundational in the development of various therapeutic agents and molecular probes, noted for their DNA intercalating properties.[1][2] The hydrated form, 9-Acridinecarboxylic acid hydrate, is the common state of the bulk solid and possesses distinct physicochemical properties that are critical for its handling, formulation, and application in research and drug development. This guide provides a comprehensive analysis of its key characteristics, including thermal stability, solubility, spectroscopic behavior, and acidity. Understanding these parameters is paramount for designing robust experimental protocols and developing effective delivery systems.
Introduction: The Significance of 9-Acridinecarboxylic Acid Hydrate
The acridine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to intercalate between the base pairs of double-stranded DNA. This mechanism is the basis for the development of antibacterial and antitumor agents. 9-ACA, featuring a carboxylic acid group at the 9-position, serves as a vital synthetic intermediate for creating more complex derivatives, such as amides and esters, to modulate biological activity and pharmacokinetic properties.[1][3]
The presence of water molecules within the crystal lattice—forming the hydrate—significantly influences the compound's physical properties compared to its anhydrous form. For professionals in drug development, characterizing the hydrate is a non-negotiable step, as changes in hydration state can impact stability, dissolution rate, and ultimately, bioavailability. This guide elucidates the essential physicochemical data and the experimental rationale behind their determination.
Thermal Properties: Melting Point and Hydrate Stability
A defining characteristic of a crystalline solid is its melting point, which provides an indication of purity and lattice energy. For a hydrate, thermal analysis also reveals the temperature at which water is lost, a critical parameter for storage and processing.
Key Thermal Data
| Property | Value | Experimental Rationale |
| Melting Point | ~290 °C (with decomposition)[3][4][5][6] | Indicates high thermal stability of the acridine core but also decomposition upon melting. |
| Alternate Melting Point | 332.4-335.4°C[7] | This value has also been reported, suggesting potential variability based on crystalline form or experimental conditions. |
| Water Content | 7.0 to 17.0 %[8] | The wide range suggests that the compound may exist in various hydration states (e.g., monohydrate, etc.). |
Experimental Workflow: Thermal Analysis via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for characterizing hydrates.
-
Rationale: TGA measures the change in mass as a function of temperature, directly quantifying the loss of water. DSC measures the heat flow into or out of a sample, identifying phase transitions like melting and dehydration endotherms. Using them in tandem provides a complete picture of thermal behavior.[9]
Protocol 1: DSC/TGA Analysis of 9-Acridinecarboxylic Acid Hydrate
-
Sample Preparation: Accurately weigh 3-5 mg of 9-Acridinecarboxylic acid hydrate into an aluminum TGA pan and a separate DSC pan.
-
Instrument Setup (TGA): Place the sample in the TGA furnace. Heat under a nitrogen atmosphere (20 mL/min) from 25 °C to 350 °C at a ramp rate of 10 °C/min.
-
Instrument Setup (DSC): Place the sample in the DSC cell alongside an empty reference pan. Heat under a nitrogen atmosphere (20 mL/min) from 25 °C to 350 °C at a ramp rate of 10 °C/min.
-
Data Analysis:
-
In the TGA thermogram, identify the mass loss step corresponding to dehydration and calculate the percentage of water content.
-
In the DSC thermogram, identify the endothermic peak corresponding to dehydration and the sharp endotherm corresponding to the melting/decomposition point.
-
Caption: Workflow for Thermal Analysis of Hydrates.
Acidity and Prototropic Equilibria
The pKa of a compound is a crucial determinant of its behavior in biological systems. It governs the ionization state at a given pH, which in turn dictates solubility, membrane permeability, and receptor-binding interactions. For 9-ACA, two key sites are involved: the carboxylic acid group and the heterocyclic nitrogen atom.
-
Rationale: In near-neutral to slightly acidic aqueous solutions, 9-ACA primarily exists as a zwitterion.[10] The carboxylic acid group is deprotonated (-COO⁻), and the acridine nitrogen is protonated (N⁺-H). This dual ionic character profoundly influences its solubility and interactions. Potentiometric or UV-Vis titration is the standard method for pKa determination.
A study on the prototropic equilibria of 9-ACA has estimated the pKa values for the various forms of the molecule.[10]
Caption: Prototropic Equilibria of 9-Acridinecarboxylic Acid.
Solubility Profile
Solubility is a gatekeeper for bioavailability. For a compound intended for biological research or as a drug candidate, understanding its solubility in both aqueous and organic media is essential for formulation and delivery.
Reported Solubility Data
| Solvent | Solubility | Notes |
| Aqueous Base | Slightly Soluble[4] | The deprotonated carboxylate enhances aqueous solubility. |
| DMSO | Slightly Soluble[4] | A common solvent for preparing stock solutions. |
| Methanol | Slightly Soluble (requires heating/sonication)[4] | |
| Ethanol, Pyridine, Acetic Acid | Soluble[11][12] | Indicates solubility in polar protic and aprotic solvents. |
Experimental Workflow: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold-standard technique for determining equilibrium solubility.
-
Rationale: This method ensures that the solution reaches saturation, providing a true measure of equilibrium solubility by allowing sufficient time for the dissolution of the solid in the solvent.
Protocol 2: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of 9-Acridinecarboxylic acid hydrate to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Express the solubility in units such as mg/mL or µM.
Spectroscopic Properties: A Window into Molecular Behavior
UV-Visible and fluorescence spectroscopy are powerful, non-destructive techniques used for quantification and for studying molecular interactions.
Key Spectroscopic Data
| Property | Observation | Significance |
| Appearance | Bright yellow to yellow-green crystalline powder[3][13] | The color arises from the extended conjugated π-system of the acridine core. |
| UV-Vis Absorption | Absorbs in the UV-Vis range[14] | The absorption spectrum is sensitive to the solvent and pH due to the different prototropic species. This property is the basis for quantification via spectrophotometry (e.g., Beer-Lambert Law). |
| Fluorescence | Exhibits fluorescence[10] | The fluorescence quantum yields and lifetimes are dependent on the solvent's hydrogen-bonding capacity.[10] This makes it a potential scaffold for fluorescent probes.[15] |
-
Expert Insight: Unlike some related aromatic carboxylic acids, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission, which provides insight into its excited-state geometry.[10] Theoretical calculations suggest the carboxylic acid group is twisted about 55° relative to the acridine ring in the ground state and becomes more planar in the excited state.[10][14] This structural detail is crucial for designing derivatives for applications in fluorescence sensing or imaging.
Conclusion and Future Directions
This guide has synthesized the critical physicochemical properties of 9-Acridinecarboxylic acid hydrate, grounding them in experimental context. The compound's high melting point indicates a stable crystalline lattice, while thermal analysis confirms its hydrated nature. Its zwitterionic character at physiological pH, governed by its pKa values, dictates its solubility and interactions in aqueous environments. The distinct spectroscopic signature provides a robust method for quantification and a platform for developing advanced molecular probes.
For drug development professionals, these parameters are not merely data points; they are the blueprint for formulation strategy, stability testing, and predicting in vivo behavior. Future research should focus on detailed characterization of different polymorphic and hydrated states, as these can have profound implications for the compound's performance as a pharmaceutical intermediate.
References
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- Home Sunshine Pharma. (n.d.). 9-acridinecarboxylic acid hydrate cas 332927-03-4.
- PubChem. (n.d.). 9-Acridinecarboxylic Acid Hydrate. National Center for Biotechnology Information.
- Ghosh, A. K., & Chowdhury, M. (1997). Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. The Journal of Physical Chemistry A, 101(19), 3594-3601.
- ChemBK. (2024). Acridine-9-carboxylic acid hydrate.
- Ghosh, A. K., & Chowdhury, M. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. Department of Chemistry, IIT Kharagpur.
- Worldwide Life Sciences. (2026). Acridine-9-carboxylic acid hydrate - 1g.
- Home Sunshine Pharma. (n.d.). Acridine-9-carboxylic Acid Hydrate CAS 5336-90-3.
- Fisher Scientific. (n.d.). 9-Acridinecarboxylic acid hydrate, 97%.
- Chemdor. (n.d.). 9-Acridinecarboxylic acid hydrate | CAS 332927-03-4 | Analytical Standard.
- ChemicalBook. (2026). 9-ACRIDINECARBOXYLIC ACID HYDRATE.
- Sigma-Aldrich. (n.d.). 9-Acridinecarboxylic acid 97 332927-03-4.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 9-Acridinecarboxylic Acid Hydrate.
- Benchchem. (n.d.). 9-Acridone-4-Carboxylic Acid: A Technical Guide to its Application as a Fluorescent Probe.
- PubChem. (n.d.). Acridine-9-carboxylic acid. National Center for Biotechnology Information.
- Thermo Scientific Chemicals. (n.d.). Acridine-9-carboxylic acid hydrate, 97%.
- Clearsynth. (n.d.). 9-Acridinecarboxylic Acid Hydrate.
- USP Store. (n.d.). Acridine Carboxylic Acid Hydrate (25 mg).
- Fisher Scientific. (n.d.). Acridine-9-carboxylic acid hydrate, 97% 1 g.
- Thermo Scientific Chemicals. (n.d.). Acridine-9-carboxylic acid hydrate, 97% 25 g.
- Ambeed.com. (n.d.). 9-Acridinecarboxylic acid.
- Simson Pharma Limited. (n.d.). Acridine-9 carboxylic acid.
- NETZSCH-Gerätebau GmbH. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.
- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Kadir, M. A., et al. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77.
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Structural Elucidation and Pharmaceutical Applications of 9-Acridinecarboxylic Acid Hydrate: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery and specialized assay development, the tricyclic acridine scaffold occupies a highly privileged chemical space. Specifically, 9-Acridinecarboxylic acid hydrate serves as a vital intermediate and structural backbone for multi-target-directed ligands (MTDLs) and ultra-sensitive chemiluminescent probes. This whitepaper provides an in-depth technical analysis of its molecular architecture, highlights its strategic role in Alzheimer's disease therapeutics, and establishes field-proven, self-validating analytical protocols for its rigorous characterization.
Molecular Architecture & Physicochemical Profiling
The core of 9-Acridinecarboxylic acid hydrate consists of a planar, conjugated tricyclic acridine ring system with a carboxylic acid moiety substituted at the 9-position. The presence of the carboxylic acid provides a highly reactive handle for downstream amidation and esterification[1].
Crucially, this compound is most stable and commonly supplied as a hydrate (typically a monohydrate). The inclusion of water molecules within the crystal lattice significantly alters its thermodynamic stability, solubility profile, and melting point compared to its anhydrous counterpart[2]. Understanding the distinction between the anhydrous and hydrated forms is critical for precise stoichiometric calculations during active pharmaceutical ingredient (API) synthesis.
Table 1: Quantitative Physicochemical Properties
The following data summarizes the critical structural and weight metrics required for precise analytical and synthetic workflows.
| Property | Value / Description |
| Analyte Name | 9-Acridinecarboxylic Acid Hydrate |
| CAS Number | 332927-03-4[3] |
| Molecular Formula (Hydrate) | C₁₄H₉NO₂ · H₂O (or C₁₄H₁₁NO₃)[3] |
| Molecular Weight (Anhydrous) | 223.23 g/mol [2] |
| Molecular Weight (Hydrate) | 241.24 g/mol [3] |
| Exact Mass (Hydrate) | 241.0739 Da[3] |
| SMILES | O.OC(=O)c1c2ccccc2nc3ccccc13[3] |
Strategic Applications in Drug Development
As an application scientist, I frequently encounter 9-Acridinecarboxylic acid hydrate in two primary developmental pipelines: neurodegenerative therapeutics and diagnostic probe synthesis.
Neurodegenerative Therapeutics (Alzheimer's Disease)
The planar acridine nucleus is a well-documented pharmacophore capable of intercalating DNA and interacting with the active sites of cholinesterase enzymes[4]. In the pursuit of Alzheimer's disease (AD) treatments, 9-Acridinecarboxylic acid is utilized as a foundational building block to synthesize novel cyclopentaquinoline derivatives[1]. These derivatives act as multi-target-directed ligands, demonstrating potent and selective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is essential for restoring cholinergic transmission in the AD-afflicted brain[4].
Chemiluminescent Diagnostics
Beyond therapeutics, the carboxylic acid group at the 9-position is readily converted into acridinium esters. When exposed to alkaline hydrogen peroxide, these esters undergo a rapid oxidative reaction that emits intense light. This property makes 9-Acridinecarboxylic acid an indispensable precursor for developing biotinylated acridinium esters used in ultra-sensitive, automated chemiluminescence immunoassays[5].
Derivatization pathway of 9-acridinecarboxylic acid for Alzheimer's disease therapeutics.
Analytical Characterization Protocols
In pharmaceutical development, analytical protocols cannot merely be a sequence of steps; they must form a self-validating system . Relying on a single orthogonal technique is insufficient. The following methodologies detail how to establish structural integrity and purity by coupling chromatographic separation with orthogonal detection mechanisms.
Protocol 1: Chromatographic Purity via RP-HPLC-DAD
The Causality Principle: The hydrophobic tricyclic core of acridine dictates strong retention on non-polar C18 stationary phases. However, the ionizable carboxylic acid group (-COOH) necessitates strict pH control. If the mobile phase pH approaches the pKa of the acid, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. We deliberately acidify the mobile phase to ensure the molecule remains fully protonated.
Step-by-Step Methodology:
-
Sample Solubilization: Dissolve 1.0 mg of 9-Acridinecarboxylic acid hydrate in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 60 seconds and sonicate for 5 minutes.
-
Column Selection: Utilize an Ultra-Performance Liquid Chromatography (UPLC) C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C to reduce system backpressure and improve mass transfer.
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic acid.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Diode-Array Detection (DAD): Monitor at 254 nm and 360 nm.
-
Validation Check: The 254 nm wavelength captures the general aromatic backbone, while 360 nm is highly specific to the extended conjugation of the acridine chromophore, effectively filtering out non-conjugated solvent impurities.
-
Protocol 2: Exact Mass Confirmation via LC-ESI-HRMS
The Causality Principle: To confirm the exact molecular weight and rule out isobaric impurities, High-Resolution Mass Spectrometry (HRMS) is mandatory. We utilize positive Electrospray Ionization (+ESI) because the basic nitrogen atom embedded within the acridine ring readily accepts a proton [M+H]⁺, yielding a robust and highly sensitive ion signal.
Step-by-Step Methodology:
-
Ion Source Configuration: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Desolvation Dynamics: Note that during the high-temperature desolvation process in the ESI source, the water of hydration is typically stripped away.
-
Mass Analysis: Scan using a Quadrupole Time-of-Flight (Q-TOF) analyzer over a mass range of m/z 100 to 1000.
-
Data Synthesis & Validation:
-
Extract the chromatogram for the theoretical exact mass of the protonated anhydrous species: [C₁₄H₉NO₂ + H]⁺ = 224.0706 Da .
-
Self-Validating Step: Compare the observed isotopic distribution pattern against the theoretical natural abundance of carbon-13 (¹³C) for a 14-carbon system. A match score of >95% confirms the structural identity and eliminates false positives.
-
Orthogonal analytical workflow ensuring self-validating structural confirmation.
Conclusion
9-Acridinecarboxylic acid hydrate is far more than a simple laboratory reagent; it is a highly versatile scaffold bridging the gap between neuropharmacology and advanced diagnostic technologies. By understanding its precise physicochemical properties—particularly the thermodynamic implications of its hydration state—and employing rigorous, self-validating analytical frameworks, drug development professionals can ensure the highest standards of purity and efficacy in downstream API synthesis.
References
-
ResearchGate. "Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease." ResearchGate. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease." PMC. Available at: [Link]
-
ResearchGate. "Synthesis and chemiluminescent properties of novel biotinylated acridinium esters." ResearchGate. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
Chemical Stability of Acridine-9-Carboxylic Acid Derivatives: Mechanisms, Engineering, and Protocols
Executive Summary
Derivatives of acridine-9-carboxylic acid (ACA)—specifically 10-methylacridinium-9-carboxylate esters and sulfonamides—are widely investigated and applied as high-efficiency chemiluminescent labels in automated clinical immunoassays and nucleic acid testing 1[1]. Despite their exceptional signal-to-noise ratios and rapid light emission kinetics, the fundamental limitation of early-generation acridinium labels was their poor chemical stability in aqueous, alkaline environments.
As a Senior Application Scientist, understanding the precise mechanisms of this instability is critical. This whitepaper provides an in-depth technical analysis of the degradation pathways of ACA derivatives, the structural engineering strategies used to mitigate them, and the self-validating experimental protocols required to synthesize and evaluate these vital diagnostic tools.
Mechanistic Basis of Instability
The degradation of acridinium esters in aqueous media is driven by two competing nucleophilic attacks, both of which render the molecule incapable of generating light upon the addition of alkaline hydrogen peroxide. Chromatographic (RP-HPLC) analyses of degraded mixtures consistently reveal 10-methyl-9-acridinone and 10-methylacridinium-9-carboxylic acid as the primary inactive end-products2[2].
-
Ester Hydrolysis: The highly electrophilic carbonyl carbon of the ester linkage is susceptible to attack by water or hydroxide ions. Cleavage of this bond releases the phenolic leaving group and yields 10-methylacridinium-9-carboxylic acid, which cannot form the high-energy dioxetanone intermediate required for chemiluminescence.
-
Pseudobase (Carbinol) Formation: The C-9 position of the acridinium ring is highly electron-deficient due to the adjacent positively charged quaternary nitrogen. Hydroxide ions can directly attack C-9, disrupting the aromaticity of the central ring and forming a non-luminescent pseudobase.
Fig 1. Competing pathways: Chemiluminescent oxidation vs. hydrolytic degradation.
Structural Engineering for Enhanced Stability
To transition acridinium labels from theoretical novelties to robust commercial reagents, chemists have engineered specific structural modifications to block these degradation pathways.
Steric Shielding
The most effective method to prevent ester hydrolysis is the introduction of bulky substituents adjacent to the ester bond. Acridinium dimethylphenyl esters, containing two methyl groups flanking the phenolic ester bond, display excellent chemiluminescence stability by physically blocking hydroxide access to the carbonyl carbon 3[3]. Furthermore, dibromo-substituted leaving groups (e.g., 2,6-dibromophenyl) not only provide steric bulk but slightly accelerate the chemiluminescence process due to their superior leaving-group capabilities 4[4].
Electronic Modulation
To combat pseudobase formation, electron-donating groups (e.g., methoxy) can be added at the C-2 and/or C-7 positions of the acridinium ring. These groups delocalize electron density into the ring, reducing the electrophilicity of C-9 and raising the pH at which the transition to the pseudobase takes place 5[5].
Sulfonamide Linkages
Replacing the ester linkage entirely with a sulfonamide creates 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salts. The long-term stability of these new compounds is vastly superior to their phenyl ester counterparts, as the sulfonamide bond is highly resistant to alkaline hydrolysis 6[6].
Table 1: Comparative Stability and Chemiluminescence Metrics
| Derivative Class | Structural Modification | Primary Degradation Pathway | Relative Hydrolytic Half-Life (pH 8.0) | Chemiluminescence Efficiency |
| Standard Ester | Unsubstituted Phenyl | Ester Hydrolysis | < 2 hours | 1.0 (Baseline) |
| Sterically Hindered Ester | 2,6-Dimethylphenyl | Pseudobase Formation | > 30 days | ~1.0 - 1.2 |
| Halogenated Ester | 2,6-Dibromophenyl | Pseudobase Formation | > 20 days | ~1.3 |
| Sulfonamide | N-Tosylcarboxamide | Minimal / Very Slow | > 60 days | ~0.8 - 0.9 |
Experimental Methodologies
Protocol 1: Synthesis of Sterically Hindered Acridinium Esters
This protocol outlines the synthesis of 2,6-dimethylphenyl 10-methylacridinium-9-carboxylate trifluoromethanesulfonate.
Step 1: Acid Chloride Formation
-
Procedure: Suspend acridine-9-carboxylic acid in a 5-fold molar excess of thionyl chloride (SOCl₂). Reflux for 3 hours. Evaporate excess SOCl₂ under reduced pressure to yield acridine-9-carbonyl chloride.
-
Causality: SOCl₂ acts as both solvent and chlorinating agent. Refluxing drives off SO₂ and HCl gases, pushing the reaction to absolute completion via Le Chatelier's principle.
Step 2: Hindered Esterification
-
Procedure: Dissolve the acid chloride in anhydrous pyridine at 50°C. Add 1.2 equivalents of 2,6-dimethylphenol. Stir vigorously for 16 hours.
-
Causality: Pyridine serves a dual purpose as a solvent and an acid scavenger. Because 2,6-dimethylphenol is sterically hindered, the nucleophilic attack is slow. Pyridine neutralizes the HCl byproduct, preventing the protonation of the acridine nitrogen, which would precipitate the intermediate and halt the reaction prematurely.
-
Self-Validation: Quench a 10 µL aliquot in methanol and analyze via TLC (Silica, Toluene:EtOAc 4:1). The disappearance of the baseline acid spot and the emergence of a highly fluorescent, high-Rf ester spot under 365 nm UV light confirms reaction completion.
Step 3: N-Alkylation (Quaternization)
-
Procedure: Dissolve the purified ester in anhydrous dichloromethane (DCM). Add 10 equivalents of methyl trifluoromethanesulfonate (methyl triflate) under N₂. Stir for 24 hours. Precipitate the product with diethyl ether.
-
Causality: The acridine nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the ester group. Standard alkylating agents (e.g., methyl iodide) are insufficiently reactive. Methyl triflate, a highly reactive "hard" electrophile, ensures quantitative N-methylation.
-
Self-Validation: Post-alkylation, analyze the product via RP-HPLC. The shift from a neutral, lipophilic precursor to a highly polar, permanently charged acridinium cation results in a dramatic, predictable reduction in retention time on a C18 column, validating successful quaternization.
Protocol 2: Accelerated Hydrolytic Stability Assay
To evaluate the shelf-life of newly synthesized derivatives without waiting months, an accelerated RP-HPLC kinetic assay is employed.
Fig 2. Standardized workflow for assessing the hydrolytic stability of acridinium labels.
Procedure:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 8.0. Spike the buffer with 10 µg/mL of 4-nitroaniline to serve as an internal standard.
-
Incubation: Dissolve the acridinium derivative in DMF (1 mg/mL stock). Spike 10 µL of the stock into 1 mL of the prepared buffer. Incubate in a sealed amber vial at 37°C. (Causality: Amber vials prevent photolytic degradation, isolating hydrolysis as the sole variable).
-
Sampling & Quenching: At t = 0, 1, 4, 24, and 168 hours, withdraw 50 µL aliquots and immediately mix with 50 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. (Causality: TFA drops the pH to < 3.0, instantly protonating any hydroxide ions and halting the degradation kinetics).
-
Analysis: Inject onto a C18 RP-HPLC column. Monitor absorbance at 260 nm and 369 nm.
-
Self-Validation (Internal Standard Correction): Calculate the ratio of the acridinium peak area to the 4-nitroaniline peak area. If the raw peak area of the internal standard fluctuates between time points, it indicates solvent evaporation or injection volume errors. Using the ratio corrects for these physical artifacts, ensuring the calculated pseudo-first-order decay constant ( kobs ) reflects true chemical degradation.
References
- Structure, formation, thermodynamics and interactions in 9-carboxy-10-methylacridinium-based molecular systems Source: RSC Publishing URL
- Chemiluminogenic acridinium salts: A comparison study.
- Effect of surfactants on the chemiluminescence of acridinium dimethylphenyl ester labels and their conjugates Source: ResearchGate URL
- Preparation of a novel group of chemiluminescent N-substituted acridinium esters Source: Cronfa URL
- EP2074101B1 - Stable acridinium esters with fast light emission Source: Google Patents URL
- High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids Source: ResearchGate URL
Sources
- 1. Structure, formation, thermodynamics and interactions in 9-carboxy-10-methylacridinium-based molecular systems - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00725B [pubs.rsc.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. EP2074101B1 - Stable acridinium esters with fast light emission - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Polymorphism and Hydration in Heterocyclic Building Blocks: A Comparative Analysis of Anhydrous vs. Hydrate Forms of 9-Acridinecarboxylic Acid
Executive Summary
As a critical pharmacophore, fluorescence resonance energy transfer (FRET) probe component, and DNA intercalator, 9-acridinecarboxylic acid (9-ACA) is a cornerstone of modern synthetic chemistry. However, a frequently overlooked variable in its application is its hydration state. The transition between the anhydrous form and the hydrate form (C₁₄H₉NO₂ · xH₂O) is not merely a stoichiometric footnote; it fundamentally dictates the molecule's solid-state packing, thermodynamic stability, optical properties, and reactivity during amide coupling. This whitepaper provides an in-depth mechanistic analysis of these two forms, equipping researchers with the causal understanding necessary to optimize synthetic workflows and materials engineering.
Physicochemical Profiling & Quantitative Data
The physical properties of 9-ACA diverge significantly based on the presence of lattice water. Table 1 summarizes the core quantitative differences critical for formulation and synthesis[1],[2].
Table 1: Comparative Physicochemical Properties of 9-ACA Forms
| Property | Anhydrous 9-Acridinecarboxylic Acid | 9-Acridinecarboxylic Acid Hydrate |
| Empirical Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂ · xH₂O |
| Molecular Weight | 223.23 g/mol | >241.24 g/mol (varies with hydration x) |
| CAS Registry Number | 5336-90-3 | 332927-03-4 |
| Melting Point | ~290 °C (Decomposes) | ~290 °C (Decomposes post-dehydration) |
| Crystal Lattice Motif | Head-to-head "syn" carboxylic dimers | Water-bridged hydrogen bond network |
| Primary Utility | Moisture-sensitive couplings, Photomechanics | Aqueous assays, Birefringent optical materials |
Mechanistic Divergence in Solid-State Chemistry
The structural causality behind the differing behaviors of anhydrous and hydrated 9-ACA lies in their hydrogen-bonding networks.
The Anhydrous Form: In the absence of water, 9-ACA crystallizes predominantly in a head-to-head "syn" arrangement[3]. This architecture is driven by strong, uninterrupted intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules. This specific packing aligns the acridine cores in close proximity, which is the necessary structural prerequisite for solid-state [4+4] photocycloaddition reactions. Consequently, the anhydrous form is the required starting point for engineering photomechanical molecular crystals[3].
The Hydrate Form: The introduction of lattice water fundamentally disrupts the carboxylic acid dimerization. Water molecules intercalate into the crystal lattice, acting as both hydrogen bond donors and acceptors. They form a bridging network that links the carboxylic acid group of one molecule to the bare, basic nitrogen atom of the acridine ring on another. When co-crystallized in acidic media (e.g., with hydrobromic acid), the hydrate facilitates the formation of protonated [C₁₄H₁₀NO₂]⁺ units[4]. The exposed nitrogen atom engages in hydrogen bonding that forces the π-conjugated 6-membered ring (6-MR) units into a rigid, coplanar arrangement. This high micropolarization anisotropy results in exceptional optical birefringence, making the hydrate form highly valuable for nonlinear optical (NLO) materials[4].
Fig 1. Divergent solid-state packing mechanisms and resulting properties of 9-ACA forms.
Implications for Synthetic Workflows
When utilizing 9-ACA as a building block for complex molecules—such as cyclopentaquinoline derivatives for Alzheimer's disease or DNA-intercalating peptides—the hydration state dictates the stoichiometry of the coupling reaction[5],[6].
During amide bond formation, activating agents like PyBOP or CDMT convert the carboxylic acid into a highly reactive ester. If the hydrate form is used, the liberated lattice water acts as a competing nucleophile. This parasitic pathway hydrolyzes the active ester back to the starting material, stalling the reaction. To overcome this, researchers must deliberately break standard stoichiometric rules: utilizing massive excesses of coupling reagents (up to 5–10 equivalents) and base (DIPEA or N-methylmorpholine) to kinetically outcompete the water-induced hydrolysis[5],[6]. Conversely, using the anhydrous form allows for near-equimolar coupling, preserving expensive coupling reagents and simplifying purification.
Validated Experimental Methodologies
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling of 9-ACA
This self-validating protocol outlines the attachment of 9-ACA to a peptide resin, specifically engineered to account for the use of the commercially ubiquitous hydrate form[6].
-
Resin Preparation : Swell the assembled Boc-peptide on a p-methylbenzhydrylamine resin in a 1:1 mixture of DMSO/DMF for 30 minutes to maximize pore accessibility.
-
Deprotection : Remove the N-terminal protecting group using standard TFA or piperidine protocols (depending on Boc/Fmoc strategy), followed by extensive DMF washing.
-
Activation (Hydrate Compensation) : In a separate vial, dissolve 1 equivalent of 9-ACA hydrate. Add 5 equivalents of PyBOP and 10 equivalents of diisopropylethylamine (DIPEA). Causality Note: The massive excess of PyBOP/DIPEA is strictly required to rapidly re-activate any ester hydrolyzed by the latent water from the hydrate.
-
Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 1 hour.
-
Cleavage : Perform acidolysis using HF/anisole (9:1 ratio) at 273 K for 1 hour.
-
Validation : Precipitate the product in cold ether. Analyze via HPLC; a properly compensated hydrate coupling will yield >95% homogeneity[6].
Fig 2. Workflow for SPPS coupling of 9-ACA, highlighting reagent adjustments for the hydrate form.
Protocol B: Synthesis of Birefringent Optical Crystals via Hydrate Co-crystallization
This protocol leverages the hydrate's propensity for water-bridged hydrogen bonding to create highly birefringent materials[4].
-
Solution Preparation : Dissolve 9-acridinecarboxylic acid hydrate in a minimal volume of a hot ethanol/water mixture until a clear, saturated solution is achieved.
-
Protonation : Slowly add an equimolar amount of concentrated hydrobromic acid (HBr) dropwise under continuous stirring. Causality Note: HBr protonates the bare acridine nitrogen, initiating the formation of the [C₁₄H₁₀NO₂]⁺ structural unit.
-
Evaporation : Transfer the solution to a crystallization dish. Cover with perforated parafilm to allow for slow, controlled solvent evaporation at ambient temperature (298 K).
-
Harvesting : After 7–14 days, harvest the resulting yellow block crystals.
-
Validation : Confirm the monoclinic space group ( P21/c ) via single-crystal X-ray diffraction (XRD). The presence of the incorporated water and bromide ion ensures the coplanar 6-MR arrangement responsible for high birefringence[4].
References
- Chemdor. "9-Acridinecarboxylic acid hydrate | Properties, Synonyms, Formula & Products." Chemdor Chemicals.
- Labscoop. "9-Acridinecarboxylic Acid Hydrate, 5G | Labscoop." Labscoop Marketplace.
- ACS Publications. "C14H10BrNO2: A Birefringent Crystal with an Expanded π-Conjugated Group." American Chemical Society.
- ResearchGate. "Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications." ResearchGate.
- IUCr Journals. "DNA variability in five crystal structures of d(CGCAATTGCG)." International Union of Crystallography.
- National Institutes of Health (NIH). "Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease." PMC.
Sources
Spectroscopic Profiling of 9-Acridinecarboxylic Acid Hydrate: Mechanisms, Solvent Effects, and UV-Vis Absorption Maxima
Executive Summary
9-Acridinecarboxylic acid hydrate (9-ACA hydrate) is a highly sensitive heteroaromatic fluorophore and a foundational building block in the synthesis of chemiluminescent acridinium esters. Understanding its UV-Vis absorption characteristics is critical for researchers developing advanced optical probes, as its spectral signature is acutely sensitive to its microenvironment. This technical guide provides an in-depth mechanistic analysis of the UV-Vis absorption maxima of 9-ACA hydrate, detailing the causality behind its solvatochromism, pH-dependent spectral shifts, and the self-validating experimental protocols required for its accurate characterization.
Molecular Architecture and Electronic Transitions
The photophysical behavior of 9-ACA hydrate is governed by the interplay between the electron-deficient acridine core and the electron-withdrawing 9-carboxylic acid moiety.
-
The Acridine Core: Like many acridone and acridine derivatives, the foundational heteroaromatic ring exhibits strong π→π∗ electronic transitions. These transitions are characterized by high molar absorptivity and typically manifest as strong absorption peaks in the deep UV region, specifically between 260 nm and 280 nm [1].
-
The 9-Carboxylic Substitution: The introduction of the carboxylic acid group at the 9-position introduces weaker n→π∗ and charge-transfer transitions. In a neutral, aprotic environment (such as tetrahydrofuran), 9-ACA exhibits a highly structured long-wavelength absorption band centered at ~360 nm [2].
Crucially, semiempirical AM1 calculations reveal that in the ground state ( S0 ), the steric hindrance between the peri-hydrogens of the acridine ring and the carboxyl group forces the -COOH moiety out of coplanarity, orienting it at an angle of ~55° relative to the aromatic ring[2]. This structural twist is the fundamental baseline for understanding its environmental sensitivity.
Solvatochromism: The Causality of Spectral Shifts
The absorption maximum ( λmax ) of 9-ACA is not static; it is a dynamic property dictated by the hydrogen-bonding capacity of the solvent.
Why does 9-ACA exhibit a blue shift in protic solvents? When 9-ACA hydrate is dissolved in protic solvents (e.g., methanol or water), the long-wavelength absorption band undergoes a pronounced hypsochromic (blue) shift[3]. The causality behind this shift lies in the intense hydrogen-bonding interactions between the solvent molecules and the carboxylic proton. This strong solvation leads to partial deprotonation and forces the -COOH group even further out of the plane of the aromatic ring. By breaking the extended π -conjugation, the HOMO-LUMO energy gap widens. Consequently, higher-energy (shorter wavelength) photons are required to excite the molecule, manifesting as a blue-shifted λmax with a concurrent loss of spectral fine structure[3].
Conversely, in dilute acidic solutions (pH ~3), the molecule forms a monoprotonated species, which triggers the development of a distinct, new absorption band at 387 nm [4].
Quantitative Spectroscopic Data
To facilitate rapid reference, the quantitative UV-Vis absorption data for 9-ACA across varying microenvironments is summarized below:
| Solvent / Environment | Primary Absorption Maximum ( λmax ) | Spectral Characteristics | Electronic Transition |
| Aprotic (e.g., THF, Acetone) | ~360 nm | Highly structured band | n→π∗ / Charge Transfer |
| Protic (e.g., Methanol, Water) | Blue-shifted (< 360 nm) | Loss of fine structure | H-bond induced shift |
| Aqueous Acidic (pH ~3) | 387 nm | Sharp isosbestic points | Monoprotonated species |
| General Acridine Core | 260 - 280 nm | High molar absorptivity | π→π∗ |
Experimental Protocol: UV-Vis Spectroscopic Characterization
To ensure high-fidelity data, the following step-by-step methodology incorporates internal self-validation mechanisms to prevent artifacts caused by degradation or instrumental drift[5].
Step 1: Reagent and Stock Solution Preparation
-
Weigh an appropriate amount of 9-ACA hydrate to achieve a 1.0 mM stock solution.
-
Dissolve the compound in an anhydrous aprotic solvent (e.g., THF) to establish the baseline structured spectrum.
-
Prepare a parallel stock in a protic solvent (e.g., Methanol).
-
Causality: Preparing parallel stocks isolates the solvent's hydrogen-bonding variable from concentration-dependent aggregation effects.
Step 2: pH Titration Series Preparation
-
From the protic stock, prepare a series of buffered aqueous dilutions ranging from pH 1 to pH 8.
-
Ensure the final concentration of 9-ACA hydrate is strictly maintained (e.g., 10 µM) across all samples to satisfy the Beer-Lambert law.
Step 3: Spectrophotometric Acquisition
-
Utilize a dual-beam UV-Vis spectrophotometer equipped with a constant temperature circulator.
-
Run a baseline correction using the exact matching solvent/buffer blank for each sample.
-
Scan the wavelength range from 200 nm to 500 nm[5].
-
Causality: A dual-beam setup continuously subtracts solvent absorbance, ensuring that the observed transitions (especially the weak 1Lb transitions) are exclusively attributable to the 9-ACA chromophore.
Step 4: Data Validation via Isosbestic Points
-
Overlay the spectra from the pH titration series. Identify the emergence of the 387 nm band in acidic conditions.
-
Self-Validation Mechanism: Confirm the presence of sharp isosbestic points[4]. If the spectral curves intersect perfectly at specific wavelengths across the pH gradient, it mathematically validates that the system contains only a two-state equilibrium (neutral vs. monoprotonated) without photobleaching, degradation, or third-party contaminants.
Mechanistic Workflow Diagram
Workflow for the UV-Vis spectroscopic characterization and validation of 9-ACA hydrate.
References
-
Dey, J., Haynes, J. L., & Warner, I. M. (1997). "Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid." The Journal of Physical Chemistry A. Available at:[Link]
-
Yuanli Bio. (2025). "What are the spectral characteristics of 9 - Acridone? - Blog". Yuanli Bio. Available at:[Link]
Sources
History and discovery of acridine carboxylic acid derivatives
An In-depth Technical Guide to the History and Discovery of Acridine Carboxylic Acid Derivatives
Abstract
The acridine scaffold, a planar, nitrogen-containing heterocyclic system, has been a cornerstone of medicinal chemistry for over a century.[1] Initially discovered in coal tar and used as dyes, its unique structure paved the way for profound therapeutic applications.[1][2] The journey of acridine derivatives from simple colorants to potent antibacterial, antimalarial, and ultimately, clinically significant anticancer agents, is a testament to the power of synthetic chemistry and structure-activity relationship studies.[1][3] This guide provides a comprehensive exploration of the history and discovery of a pivotal class within this family: the acridine carboxylic acid derivatives. We will delve into their initial synthesis, elucidate their mechanisms of action, detail key experimental protocols, and survey the landscape of their therapeutic impact, particularly in oncology.
The Genesis of Acridine: From Industrial Byproduct to Therapeutic Scaffold
The story of acridine begins not in a pharmacy, but in the burgeoning chemical industry of the 19th century. In 1870, German chemists Carl Gräbe and Heinrich Caro first isolated the compound from the anthracene fraction of coal tar.[3][4] They bestowed the name "acridine" upon it due to its acrid odor and irritating effect on the skin and mucous membranes.[3][5] For several decades, the primary interest in acridines was for their properties as dyes, owing to their vibrant colors and strong fluorescence.[1][6]
A paradigm shift occurred in the early 20th century, spearheaded by the pioneering work of Paul Ehrlich. His investigations into the antimicrobial properties of synthetic compounds led to the development of acriflavine in 1912, an acridine derivative that proved to be a highly effective topical antiseptic.[3][7] This discovery was a landmark event, establishing the therapeutic potential of the acridine scaffold.[1] This potential was further realized during World War II with the widespread use of mepacrine (quinacrine), another acridine derivative, as a vital synthetic antimalarial drug when quinine supplies were scarce.[1] These early successes demonstrated that the acridine nucleus was a "privileged structure" in medicinal chemistry, capable of interacting with biological systems to produce potent therapeutic effects.[6][8]
The Emergence of Acridine Carboxylic Acids in Oncology
The mid-20th century saw acridine research pivot towards oncology.[1] Scientists discovered that the planar nature of the tricyclic acridine ring was perfectly suited to intercalate, or "slip," between the base pairs of the DNA double helix.[3][9] This physical interaction disrupts crucial cellular processes like DNA replication and transcription, ultimately leading to cell death—a highly desirable trait for an anticancer agent.[1][10]
This understanding spurred the rational design of novel acridine derivatives with enhanced anticancer activity. A key innovation was the introduction of a carboxylic acid group or its amide derivatives onto the acridine scaffold. This functionalization proved critical for modulating the molecule's solubility, DNA binding affinity, and interaction with key enzymes.[8] This led to the development of important anticancer agents like N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), which entered clinical studies due to its potent antitumor activity.[11] The synthesis of acridone-4-carboxylic acid derivatives further expanded the chemical space for developing new anticancer drugs.[11]
Core Synthetic Methodologies
The synthesis of acridine carboxylic acid derivatives relies on foundational methods for constructing the core tricyclic system, followed by functionalization. Two classic and powerful methods are the Bernthsen Acridine Synthesis and the Ullmann Condensation.
Bernthsen Acridine Synthesis
The Bernthsen synthesis is a robust method for creating the acridine core by condensing a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride.[4][8] The choice of carboxylic acid directly determines the substituent at the 9-position of the acridine ring.
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine diphenylamine (1 equivalent), the desired carboxylic acid (e.g., benzoic acid for 9-phenylacridine, 1.1 equivalents), and anhydrous zinc chloride (2-3 equivalents).[3]
-
Reaction : Heat the mixture to a high temperature, typically between 200-270 °C.[1] The reaction is often maintained at this temperature for several hours (4-24 hours) to ensure complete condensation and cyclization.[3] The mixture will become a viscous melt.
-
Workup : Allow the reaction mixture to cool until it solidifies. Carefully add a 10% aqueous solution of sodium hydroxide to decompose the zinc chloride complex, followed by boiling with water.
-
Isolation : The crude acridine product, which is insoluble in water, can be isolated by steam distillation or filtration.
-
Purification : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield the final acridine derivative.[3]
Causality Insight: Zinc chloride acts as a Lewis acid catalyst and a powerful dehydrating agent, facilitating the electrophilic attack of the carbonyl carbon on the aromatic ring of diphenylamine and the subsequent cyclization to form the acridine core. The high temperature is necessary to overcome the activation energy of the reaction.
Ullmann Condensation and Cyclization for Acridones
The Ullmann condensation is particularly useful for synthesizing N-phenylanthranilic acid, a key intermediate for acridone derivatives. This intermediate is then cyclized to form the acridone core, which can be further modified. This approach is instrumental in producing acridone-4-carboxylic acid derivatives.[11]
-
Ullmann Condensation :
-
Reactants : Combine an o-chlorobenzoic acid (1 equivalent), an appropriate aniline derivative (1.1 equivalents), potassium carbonate (as a base, 2 equivalents), and a catalytic amount of copper powder or a copper salt in a high-boiling polar solvent (e.g., N-methylpyrrolidone).[1][3]
-
Reaction : Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC). This forms the N-phenylanthranilic acid intermediate.[3]
-
Isolation : After cooling, the mixture is poured into water and acidified with hydrochloric acid to precipitate the N-phenylanthranilic acid intermediate, which is then collected by filtration.
-
-
Cyclization :
-
Reactant : The dried N-phenylanthranilic acid intermediate is treated with a dehydrating/cyclizing agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).[3][11]
-
Reaction : The mixture is heated (e.g., 100-140 °C) for 1-2 hours to induce cyclization to the acridone ring system.
-
Workup : The reaction mixture is cooled and carefully poured onto crushed ice to precipitate the crude acridone product.
-
Purification : The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like DMF or ethanol.
-
Causality Insight: The copper catalyst is essential for the Ullmann condensation, facilitating the coupling of the aryl halide (o-chlorobenzoic acid) with the amine (aniline). The subsequent cyclization is an intramolecular Friedel-Crafts-type acylation, where a strong acid like PPA protonates the carboxylic acid, making it a potent electrophile that attacks the adjacent phenyl ring to close the central ring of the acridone.
Mechanism of Action: DNA Intercalation and Topoisomerase Poisoning
The primary mechanism by which acridine carboxylic acid derivatives exert their cytotoxic effects is through their interaction with DNA and DNA-processing enzymes.[11]
-
DNA Intercalation : The flat, aromatic structure of the acridine ring allows it to slide between the stacked base pairs of the DNA double helix.[8] This insertion distorts the helical structure, creating a physical barrier that obstructs the action of DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription.[1]
-
Topoisomerase Inhibition : Many potent acridine derivatives, including the 9-anilinoacridines, function as "topoisomerase poisons."[8][11] Topoisomerases are vital enzymes that manage DNA topology by cutting and resealing the DNA backbone to relieve torsional stress during replication.[8] Acridine derivatives intercalate into the DNA and stabilize the transient covalent complex formed between topoisomerase II and the cleaved DNA.[8] This prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks and triggering programmed cell death (apoptosis).[8][9]
Caption: Drug discovery workflow for novel acridine derivatives.
Conclusion and Future Perspectives
The history of acridine carboxylic acid derivatives is a compelling narrative of chemical innovation driving medical progress. From their origins as derivatives of a coal tar byproduct, they have evolved into a sophisticated class of anticancer agents with a well-understood mechanism of action. [1][11]The synthetic versatility of the acridine core continues to provide a fertile ground for structure-activity relationship (SAR) studies, enabling the optimization of target affinity, selectivity, and pharmacokinetic profiles. [8]Future research is focused on developing highly targeted therapies, such as antibody-drug conjugates (ADCs) that use acridines as their cytotoxic payload, and theranostic agents that merge diagnostic imaging with therapeutic activity. [8]The rich history and proven efficacy of acridine carboxylic acids ensure that they will remain a vital scaffold in the ongoing search for more effective cancer therapies.
References
- The Synthesis and Application of Acridine Orange Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
- An In-depth Technical Guide to the Discovery and History of Acridine-Based Compounds in Research - Benchchem. (n.d.).
- Discovery and historical development of acridine-based compounds - Benchchem. (n.d.).
- Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017, March 9).
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - MDPI. (2022, October 28).
- Acridine - Wikipedia. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Acridine - Pharmaguideline. (n.d.).
- Acridine as an Anti-Tumour Agent | Encyclopedia MDPI. (2023, January 12).
- Medicinal chemistry of acridine and its analogues - PMC. (2018, August 4).
- Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - MDPI. (2019, May 30).
- Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (2012, August 7).
- Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science. (n.d.).
- Interest of Acridine Derivatives in the Anticancer Chemotherapy - PubMed. (2001, November 15).
- ACRIDINE A VERSATILE HETEROCYCLIC MOIETY AS ANTICANCER AGENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).
- Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (n.d.).
- Acridine - chemeurope.com. (n.d.).
- ACRIDINES - download. (n.d.).
- Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans. (2025, July 25).
- A review of published data on acridine derivatives with different biological activities. (2025, December 25).
- Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC. (n.d.).
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Introduction: Beyond the Structure – Unveiling the Thermodynamic Landscape of a Promising Moiety
An In-Depth Technical Guide to the Thermodynamic Properties of 9-Acridinecarboxylic Acid Hydrate
9-Acridinecarboxylic acid is a heterocyclic compound built upon a rigid, planar acridine scaffold.[1] This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to intercalate with DNA, a mechanism leveraged in various therapeutic agents.[2][3] The hydrated form, 9-Acridinecarboxylic acid hydrate (ACA H₂O), serves as a critical intermediate in the synthesis of DNA-binding peptides and other pharmaceuticals.[4][5]
While the synthetic utility of ACA H₂O is established, its efficacy and viability as a drug substance or advanced intermediate are profoundly governed by its solid-state properties. For drug development professionals, understanding the thermodynamic landscape of an active pharmaceutical ingredient (API) is not an academic exercise; it is a prerequisite for predicting its stability, solubility, dissolution rate, and ultimately, its bioavailability. The presence of water molecules within the crystal lattice—forming a hydrate—introduces a layer of complexity that must be meticulously characterized.[6]
This guide provides a comprehensive framework for the thermodynamic characterization of 9-Acridinecarboxylic acid hydrate. Recognizing the limited publicly available data on its specific thermodynamic parameters, this document adopts an application-focused approach. It details not just what is known, but provides the authoritative experimental methodologies required to generate the crucial data—enthalpy, entropy, and Gibbs free energy—that underpins successful drug development.
Foundational Physicochemical Properties
A baseline characterization is the starting point for any in-depth analysis. The fundamental physicochemical properties of 9-Acridinecarboxylic acid hydrate have been collated from various chemical data repositories.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₉NO₂ · xH₂O | [7][8] |
| Molecular Weight | 223.23 g/mol (anhydrous basis) | [7][8][9] |
| CAS Number | 332927-03-4 | [10] |
| Appearance | Light yellow to amber crystalline powder | [11][12] |
| Melting Point | ~290 °C (with decomposition) | [7][8][13] |
| Solubility | Slightly soluble in DMSO, Methanol (with heat), and aqueous base. Soluble in ethanol, pyridine, and acetic acid. | [11][14] |
These properties provide initial clues. A high melting point suggests a stable crystal lattice. The "xH₂O" in the molecular formula indicates a variable or non-stoichiometric hydrate, a common phenomenon that necessitates rigorous investigation into its hydration and dehydration behavior under various temperature and humidity conditions.
The Heart of the Matter: Enthalpy, Entropy, and Gibbs Free Energy
The spontaneity and equilibrium of any physical or chemical process, including dissolution and phase transitions, are governed by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as defined by the fundamental equation: ΔG = ΔH - TΔS .[15][16]
-
Enthalpy (ΔH) represents the heat absorbed or released during a process at constant pressure. For dissolution, an endothermic (positive ΔH) process requires energy to break the crystal lattice, while an exothermic (negative ΔH) process releases energy, often through strong solute-solvent interactions.[17]
-
Entropy (ΔS) is a measure of the change in disorder. Dissolution typically leads to a large increase in entropy as the ordered crystal lattice breaks down into freely moving solvated ions or molecules.
-
Gibbs Free Energy (ΔG) is the ultimate arbiter of spontaneity. A negative ΔG indicates a spontaneous process (e.g., favorable dissolution), while a positive ΔG indicates a non-spontaneous one.[18]
The following sections outline the authoritative experimental workflows to determine these critical parameters for ACA H₂O.
Calorimetric Determination of Enthalpy (ΔH) and Heat Capacity (Cp)
Calorimetry is the gold-standard technique for directly measuring the heat changes associated with physical and chemical processes.[19][20]
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is indispensable for determining thermal transitions.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 9-Acridinecarboxylic acid hydrate into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, e.g., 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well beyond the decomposition point (e.g., 350 °C).
-
-
Data Analysis:
-
Dehydration: An endothermic peak observed before the melting point likely corresponds to the loss of water molecules from the hydrate. The integrated area of this peak yields the enthalpy of dehydration (ΔH_dehydration).
-
Melting/Decomposition: The sharp endothermic peak at ~290 °C corresponds to the melting and decomposition of the compound. The area under this peak provides the enthalpy of fusion/decomposition (ΔH_fus).[11]
-
Heat Capacity (Cp): The shift in the baseline of the DSC thermogram is proportional to the heat capacity of the sample. Specific protocols involving multiple heating rates or modulated DSC can be used for precise Cp determination.
-
Diagram 1: Experimental Workflow for DSC Analysis
Caption: Workflow for determining thermal properties of ACA Hydrate via DSC.
Deriving Gibbs Free Energy (ΔG) and Entropy (ΔS) from Solubility
While calorimetry directly measures enthalpy, Gibbs free energy and entropy are often determined through equilibrium measurements, such as solubility studies, conducted at various temperatures. The van 't Hoff equation provides the mathematical link between the equilibrium constant (in this case, solubility, S) and the thermodynamic state functions.
Methodology: Temperature-Dependent Solubility Study
This method determines the thermodynamic parameters of dissolution, which are critical for predicting how the drug will behave in a physiological environment.
Step-by-Step Protocol:
-
System Preparation: Prepare saturated solutions of 9-Acridinecarboxylic acid hydrate in a biorelevant buffer (e.g., phosphate-buffered saline, pH 7.4) at several different temperatures (e.g., 25, 30, 37, and 40 °C). This is achieved by adding an excess of the solid compound to the buffer in sealed vials.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid. Accurately dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis (van 't Hoff Plot):
-
The Gibbs free energy of dissolution at each temperature is calculated using: ΔG = -RT ln(S) , where R is the universal gas constant, T is the absolute temperature, and S is the molar solubility.
-
The relationship between ln(S), ΔH, and ΔS is given by the van 't Hoff equation: ln(S) = - (ΔH / RT) + (ΔS / R) .
-
Plot ln(S) versus 1/T. The resulting graph should be a straight line.
-
The slope of the line is equal to -ΔH/R, from which the standard enthalpy of solution (ΔH°) can be calculated.
-
The y-intercept is equal to ΔS/R, from which the standard entropy of solution (ΔS°) can be calculated.
-
Diagram 2: Relationship between Thermodynamic Potentials
Caption: Interdependence of Gibbs free energy, enthalpy, and entropy.
Data Synthesis and Implications for Drug Development
The true power of this analysis lies in synthesizing the data to build a complete thermodynamic profile of 9-Acridinecarboxylic acid hydrate.
-
Predicting Solubility: The calculated ΔG of solution provides a quantitative measure of solubility. A highly negative ΔG is desirable for good bioavailability. If ΔG is positive or only slightly negative, formulation strategies like salt formation or the use of co-solvents may be necessary.
-
Assessing Stability: The DSC data reveals the dehydration temperature and the onset of decomposition. This defines the acceptable temperature range for storage, handling, and manufacturing processes (e.g., drying, milling). A low dehydration temperature suggests that the hydrate may be unstable under ambient conditions, potentially converting to an anhydrous or different hydrate form, which could drastically alter its properties.[21]
-
Controlling Polymorphism: The thermodynamic data is crucial for constructing a phase diagram, which maps the most stable crystalline form as a function of temperature and pressure (or humidity). The form with the lowest Gibbs free energy under given conditions is the most stable. Developing the drug using a metastable form might offer solubility advantages but carries the risk of conversion to the more stable, less soluble form over time.
Conclusion
A thorough understanding of the thermodynamic properties of 9-Acridinecarboxylic acid hydrate is fundamental to its successful development as a pharmaceutical agent or intermediate. While direct literature values for its enthalpy, entropy, and Gibbs free energy are scarce, this guide provides the necessary intellectual framework and detailed experimental protocols for their determination. By employing standard techniques such as Differential Scanning Calorimetry and temperature-dependent solubility studies, researchers can generate a comprehensive thermodynamic profile. This profile is not merely data; it is an actionable roadmap that informs critical decisions in formulation, process development, and stability testing, ultimately de-risking the development pathway and ensuring the delivery of a safe, stable, and efficacious product.
References
-
ChemBK. (2024, April 9). Acridine-9-carboxylic acid hydrate. Available at: [Link][11]
-
Analytica Chemie. (n.d.). Acridine-9-carboxylic acid hydrate. Available at: [Link][10]
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PubChem. (n.d.). 9-Acridinecarboxylic Acid Hydrate. CID 16211687. Available at: [Link][9]
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MOPAC via James Stewart. (n.d.). Gibb's Free Energy. Available at: [Link][15]
-
Chemdor. (n.d.). 9-Acridinecarboxylic acid hydrate. Available at: [Link][13]
-
Zlatar, Đ., et al. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Pharmaceuticals.[1]
-
Bharathi, M. P., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal.[3]
-
Rietveld, I. B. (2023). Solid-solid Phase Transitions between Crystalline Polymorphs of Organic Materials. Current Pharmaceutical Design.[21]
-
Bastos, M., et al. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers.[17]
-
Primrose Kitten. (2019, May 13). Gibbs Free Energy Calculations. YouTube. Available at: [Link][16]
-
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Available at: [Link][18]
-
Chemistry LibreTexts. (2023, August 23). Calorimetry. Available at: [Link][19]
-
Paoletti, P., et al. (1971). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society B: Physical Organic.[20]
-
Hutzler, M., et al. (2020). Complex transitions between dihydrate and anhydrate forms of ectoine – unexpected behavior of a highly hygroscopic compatible solute in the solid state. CrystEngComm.[6]
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Application Note: Sensitive HPLC Analysis of Alcohols and Amines via Pre-Column Derivatization with 9-Acridinecarboxylic Acid
Abstract
This application note provides a comprehensive guide for the derivatization of primary and secondary alcohols and amines using 9-Acridinecarboxylic acid (9-ACA) for highly sensitive fluorescence-based detection in High-Performance Liquid Chromatography (HPLC). Many aliphatic alcohols and amines lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging.[1][2][3] Pre-column derivatization with 9-ACA covalently attaches a highly fluorescent acridine moiety to the analyte, enabling detection at picomole levels.[4] We present the underlying chemical principles, detailed step-by-step protocols for derivatization, and guidelines for subsequent HPLC method development and analysis for researchers in pharmaceutical development, metabolomics, and environmental science.
Principle of the Method: Activating the Carboxyl Group
The derivatization of alcohols and amines with 9-Acridinecarboxylic acid is a nucleophilic acyl substitution reaction.[5][6] However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making the direct reaction with relatively weak nucleophiles like alcohols and amines inefficient.[5] Therefore, the reaction requires a crucial first step: the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group using a coupling or activating agent.[7][8]
A widely used and effective method for this activation in aqueous or organic media is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[7][8]
The mechanism proceeds in two main stages:
-
Activation of 9-ACA: EDC reacts with the carboxyl group of 9-ACA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and highly susceptible to nucleophilic attack. The inclusion of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) can further improve efficiency by converting the O-acylisourea to a more stable NHS-ester, which then reacts with the amine or alcohol.[8][9]
-
Nucleophilic Attack: The target alcohol (R-OH) or amine (R-NH₂) acts as a nucleophile, attacking the activated carbonyl carbon of the 9-ACA intermediate. This results in the formation of a stable, highly fluorescent ester or amide bond, respectively, and the release of the EDC byproduct (an N,N'-disubstituted urea).[7][8]
The resulting 9-acridine derivatives exhibit strong fluorescence, allowing for sensitive detection.[10][11][12]
Chemical Derivatization Workflow
The following diagram illustrates the two-stage process of labeling a nucleophile (amine or alcohol) with 9-Acridinecarboxylic acid using EDC as the activating agent.
Caption: From sample preparation to final analysis.
HPLC Method Development
The resulting acridine-labeled derivatives are well-suited for reversed-phase HPLC.
-
Column: A C18 column (e.g., 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size) is recommended for good separation of the hydrophobic derivatives.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (for MS compatibility) or 20 mM Phosphate Buffer pH 3.0.
-
B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient from low to high organic content is typically required. An example gradient is provided below.
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) |
| 0.0 | 0.4 | 90 | 10 |
| 2.0 | 0.4 | 90 | 10 |
| 15.0 | 0.4 | 5 | 95 |
| 18.0 | 0.4 | 5 | 95 |
| 18.1 | 0.4 | 90 | 10 |
| 22.0 | 0.4 | 90 | 10 |
-
Fluorescence Detection (FLD):
-
Mass Spectrometry (MS) Detection:
-
The derivatives are amenable to analysis by ESI-MS in positive ion mode. The protonated molecular ion [M+H]⁺ will be readily observed. [14]MS detection provides definitive identification and can be used for co-eluting peaks.
-
Expected Results and Potential Challenges
Upon successful derivatization, a new, highly fluorescent peak corresponding to the analyte derivative should appear in the chromatogram, well-retained on a C18 column. The excess derivatization reagent (9-ACA) and its byproducts will also be present and should be chromatographically resolved from the analyte peak.
Challenges:
-
Derivative Stability: While the amide bond formed with amines is generally very stable, the ester bond formed with alcohols can be susceptible to hydrolysis, especially at extreme pH values. [7]Samples should be analyzed promptly or stored at 4°C in a slightly acidic mobile phase.
-
Side Reactions: EDC can react with itself or with water. Using anhydrous solvents and preparing EDC solutions fresh is critical to maximize the yield of the desired product.
-
Reagent Interference: A large excess of 9-ACA is used to drive the reaction to completion. This can result in a large reagent peak in the chromatogram. The HPLC gradient should be optimized to ensure this peak does not interfere with the analytes of interest.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Product Peak | Inactive EDC (hydrolyzed). | Use fresh, high-quality EDC. Prepare stock solution immediately before use. |
| Insufficiently basic conditions for the nucleophile. | Ensure adequate catalyst (TEA, pyridine) is present, especially for alcohols. Check the pH of the reaction mixture. [15] | |
| Analyte degradation. | Check sample stability under the reaction conditions (heat, pH). | |
| Multiple Product Peaks | Derivatization of di- or poly-functional analytes. | This is expected. Use MS to confirm the identity of each peak. |
| Side reactions or impurities. | Ensure high-purity solvents and reagents. Optimize reaction time and temperature. | |
| Large, Tailing Reagent Peak | High excess of 9-ACA. | Optimize the molar ratio of 9-ACA to analyte. Adjust the HPLC gradient to better resolve the reagent peak. |
| Poor solubility of EDC byproduct. | Centrifuge the final sample before injection to pellet the insoluble urea. |
Conclusion
Pre-column derivatization with 9-Acridinecarboxylic acid is a robust and powerful technique for the sensitive quantification of alcohols and amines by HPLC with fluorescence detection. The method relies on a well-understood carbodiimide-mediated activation of the carboxylic acid, followed by nucleophilic substitution. By following the detailed protocols and method development guidelines presented in this note, researchers can successfully implement this strategy to overcome the challenges of analyzing compounds that lack a native fluorophore, enabling new insights in a wide range of scientific disciplines.
References
- Gajda, M., et al. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. PMC.
- Lingeman, H., et al. (n.d.). RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. DSpace.
-
Pautus, S., et al. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids. PubMed. Available at: [Link]
-
Paul, B. K., & Guchhait, N. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). A new matrix of MALDI-TOF MS derivative of 9-aminoacridine for lipid identification in positive ions mode. Request PDF. Available at: [Link]
-
Ciemniak, A., & Mołodzeniec, A. (2022). Application of High-Performance Liquid Chromatography with Fluorescence Detection for Non-Polar Heterocyclic Aromatic Amines and Acridine Derivatives Determination in Pork Loin Roasted in a Roasting Bag. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Yuan, Q., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available at: [Link]
-
ResearchGate. (n.d.). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids. Request PDF. Available at: [Link]
-
Chad's Prep. (2021). Nucleophilic Acyl Substitution Mechanisms: All Three. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. Analyst. Available at: [Link]
-
Guchhait, N., & Paul, B. K. (1997). Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available at: [Link]
-
Tzanavaras, P. D., & Zacharis, C. K. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available at: [Link]
-
Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. Available at: [Link]
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
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- 15. mdpi.com [mdpi.com]
Application Note: Synthesis and Validation of Chemiluminescent Acridinium Ester Labels from 9-Acridinecarboxylic Acid Hydrate
Executive Summary
Acridinium esters (AEs) are premier chemiluminescent labels utilized extensively in automated in vitro diagnostics, particularly in Chemiluminescence Immunoassays (CLIA). They offer ultra-high sensitivity, virtually zero background noise, and rapid flash-type emission kinetics. The foundational precursor for synthesizing these labels is 9-Acridinecarboxylic acid hydrate ([1]).
This application note provides drug development professionals and assay scientists with a comprehensive, self-validating protocol for the preparation of N-hydroxysuccinimide (NHS)-activated acridinium esters. Rather than merely listing steps, this guide dissects the chemical causality behind each transformation to ensure robust assay development.
Mechanistic Rationale: The Chemiluminescence Pathway
To effectively synthesize and troubleshoot AE labels, one must understand the mechanism of light emission. The chemiluminescence of AEs is triggered by the sequential addition of acidic hydrogen peroxide followed by a strong base (alkaline peroxide).
The N-alkylation of the acridine ring creates a quaternary acridinium cation, which renders the C9 position highly susceptible to nucleophilic attack by the hydroperoxide anion (OOH⁻). This attack forms a transient pseudobase that undergoes intramolecular cyclization into a highly unstable dioxetanone intermediate. Spontaneous cleavage of this intermediate releases CO₂, the phenolic leaving group, and an electronically excited N-methylacridone. The relaxation of N-methylacridone to its ground state emits a photon of light at approximately 430 nm.
Caption: Chemiluminescence mechanism of Acridinium Esters triggered by alkaline peroxide.
Synthetic Workflow & Protocols
The transformation of 9-Acridinecarboxylic acid into a functionalized bioconjugation label requires four critical stages.
Caption: Step-by-step synthetic workflow from 9-Acridinecarboxylic acid to NHS-activated label.
Step 1: Activation to Acridine-9-carbonyl chloride
-
Causality : 9-Acridinecarboxylic acid is inherently stable and unreactive toward sterically hindered nucleophiles. Conversion to an acyl chloride using thionyl chloride creates a highly electrophilic carbonyl carbon, thermodynamically driving the subsequent esterification with complex phenolic linkers ([2]).
-
Protocol :
-
Suspend 7.3 g (30 mmol) of 9-Acridinecarboxylic acid hydrate in 50 mL of anhydrous thionyl chloride (SOCl₂).
-
Reflux the mixture at 100°C under a nitrogen atmosphere for 2–4 hours until complete dissolution occurs.
-
Evaporate excess SOCl₂ under reduced pressure.
-
The resulting yellow residue (acridine-9-carbonyl chloride) must be used immediately in the next step to prevent atmospheric hydrolysis.
-
Step 2: Esterification with a Phenolic Linker
-
Causality : The choice of the phenolic leaving group dictates the shelf-life and signal-to-noise ratio of the final diagnostic assay. Utilizing ortho-substituted phenols (e.g., 2,6-dimethyl-4-hydroxybenzoic acid derivatives) introduces severe steric hindrance around the ester bond. This structural umbrella protects the ester from premature spontaneous hydrolysis in pH 7.4 aqueous buffers, while remaining susceptible to the aggressive nucleophilic attack of hydroperoxide during assay triggering ([2]).
-
Protocol :
-
Dissolve 25 mmol of the chosen phenol derivative (e.g., benzyl ester of 3,5-dimethyl-4-hydroxybenzoic acid) in 50 mL of anhydrous pyridine over 3Å molecular sieves.
-
Add the dried acridine-9-carbonyl chloride from Step 1.
-
Stir the reaction mixture at 90–100°C for 3 hours, then allow it to cool and stir at room temperature overnight.
-
Purify the resulting acridine-9-carboxylate ester via silica gel chromatography (eluting with Toluene/Ethyl acetate, 4:1 v/v).
-
Step 3: N-Alkylation (Formation of the Acridinium Cation)
-
Causality : Neutral acridine esters do not exhibit chemiluminescence. Alkylation of the heterocyclic nitrogen yields a quaternary acridinium cation. This positive charge acts as an electron sink, dramatically increasing the electrophilicity of the C9 position. This is the fundamental mechanistic switch that enables the rapid nucleophilic attack by alkaline hydrogen peroxide ([3]).
-
Protocol :
-
Dissolve the purified acridine-9-carboxylate ester in anhydrous methylene chloride or N,N-dimethylformamide (DMF).
-
Add a 1:1 to 1:5 molar excess of an alkylating agent, such as methyl trifluoromethanesulfonate (methyl triflate) or dimethyl sulfate.
-
Reflux under strictly anhydrous conditions for 24–96 hours depending on the steric bulk of the ester.
-
Precipitate the final yellow acridinium salt by adding an excess of anhydrous diethyl ether, followed by recrystallization.
-
Step 4: NHS Activation for Bioconjugation
-
Causality : To function as a label, the acridinium core must be covalently conjugated to a targeting moiety (antibody or nucleic acid). Converting the terminal carboxylic acid of the phenolic linker into an N-hydroxysuccinimide (NHS) ester provides a highly specific, amine-reactive handle that forms stable amide bonds with primary amines (lysine residues) under mild physiological conditions ([4]).
-
Protocol :
-
React the N-methylated acridinium compound with N-hydroxysuccinimide in the presence of a coupling reagent (e.g., DCC or EDC) in anhydrous DMF.
-
Stir at room temperature for 12 hours.
-
Filter out the urea byproduct and precipitate the final DMAE-NHS (Dimethyl Acridinium Ester NHS) product.
-
Self-Validating Systems & Quality Control
To ensure the trustworthiness of the synthetic pipeline, each intermediate must be validated before proceeding. This prevents the propagation of dead-end byproducts.
-
Intermediate Verification (TLC & NMR) :
-
Acridine-9-carbonyl chloride: Highly moisture sensitive. Validate indirectly by quenching a 5 µL aliquot in methanol and confirming the formation of the methyl ester via TLC.
-
N-Alkylation Success: Confirmed via ¹H-NMR. The appearance of the N-methyl protons (~4.5 ppm) and the significant downfield shift of the aromatic acridine protons confirm the formation of the quaternary cation.
-
-
Functional Flash Kinetics (Luminometry) :
-
The ultimate validation of the NHS-activated acridinium ester is its light-emitting capability.
-
Protocol: Prepare a 1 ng/mL aqueous dilution of the conjugated label. Inject 300 µL of Trigger 1 (0.1 N HNO₃, 0.1% H₂O₂, 0.2% surfactant) to establish the acidic peroxide environment. Follow immediately with 300 µL of Trigger 2 (0.1 N NaOH).
-
Success Criteria: A functional label will produce a sharp, instantaneous flash of light that decays to baseline within 2–5 seconds. Integration of the signal over 2 seconds provides the relative light units (RLU) ([2]).
-
Quantitative Data: Comparative Performance of AE Labels
The structural modifications made during Step 2 and Step 3 heavily influence the physical properties of the final label. The table below summarizes the performance metrics of various acridinium derivatives synthesized from 9-Acridinecarboxylic acid.
| Derivative Type | Structural Modification | Relative Quantum Yield | Aqueous Stability (pH 7.4, 20°C) | Primary Application |
| Standard AE | Unsubstituted Phenol | 1.0x (Baseline) | < 24 hours | Historical assays |
| DMAE-NHS | 2,6-Dimethyl Phenol | 1.5x | > 2 weeks | Standard CLIA ([5]) |
| NSP-DMAE-NHS | 10-(3-Sulfopropyl) | ~2.2x | > 2 weeks | Hydrophilic labeling ([4]) |
| Biotinylated AE | 1,3-Propanediol linker | 1.2x | > 2 weeks | Streptavidin capture ([3]) |
References
- Polysubstituted aryl acridinium esters Source: US Patent 5,110,932 URL
- Functionalized hydrophilic acridinium esters Source: US Patent 5,656,426 URL
-
Synthesis and Chemiluminescent Properties of Novel Biotinylated Acridinium Esters Source: Acta Chimica Slovenica (2004, 51, 67−76) URL:[Link]
-
High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids Source: Luminescence (PubMed) URL:[Link]
Sources
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- 4. US5656426A - Functionaized hydrophilic acridinium esters - Google Patents [patents.google.com]
- 5. High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 9-Acridinecarboxylic Acid to Proteins
Introduction
Acridine-based compounds are a class of fluorescent molecules with a rich history in biological research, primarily owing to their ability to intercalate with nucleic acids. 9-Acridinecarboxylic acid, a key derivative, offers a versatile platform for covalently labeling proteins. The resulting protein-acridine conjugates are invaluable tools for a multitude of research applications. These applications include fluorescence microscopy for visualizing protein localization, flow cytometry for quantifying cell surface protein expression, and Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions and conformational changes.[1]
The conjugation of 9-acridinecarboxylic acid to a protein is most commonly achieved by forming a stable amide bond between the carboxylic acid group of the acridine molecule and the primary amine groups (the N-terminus or the ε-amino group of lysine residues) on the protein's surface. This is typically facilitated by carbodiimide chemistry, a robust and widely adopted method in bioconjugation.[2][3] This document provides a comprehensive guide to the chemistry, protocols, and characterization of 9-acridinecarboxylic acid-protein conjugates, designed for researchers, scientists, and professionals in drug development.
Principle of the Method: Two-Step Carbodiimide-Mediated Amide Bond Formation
The conjugation of 9-acridinecarboxylic acid to a protein via its primary amines is a well-established process that relies on a "zero-length" crosslinker, meaning no additional atoms are incorporated into the final conjugate. The most prevalent method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][2][3]
The reaction proceeds in two distinct steps to maximize efficiency and minimize undesirable side reactions like protein-protein cross-linking:[3][4]
-
Activation of 9-Acridinecarboxylic Acid: In the first step, EDC reacts with the carboxyl group of 9-acridinecarboxylic acid in an acidic environment (pH 4.5-6.0) to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and can hydrolyze, reverting to the original carboxylic acid. To circumvent this, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[1][3][4]
-
Conjugation to the Protein: The NHS-activated 9-acridinecarboxylic acid is then introduced to the protein solution at a slightly alkaline pH (7.2-8.5). At this pH, the primary amines on the protein surface are deprotonated and act as strong nucleophiles, attacking the NHS ester. This results in the formation of a stable amide bond, covalently linking the acridine dye to the protein, and releasing NHS as a byproduct.[3][4]
Caption: Two-step EDC/NHS coupling reaction mechanism.
Materials and Reagents
Reagents
| Reagent | Recommended Properties |
| 9-Acridinecarboxylic Acid Hydrate | Purity ≥ 97%, light yellow crystalline powder.[5] |
| Protein of Interest | Purified to >95%, in an amine-free buffer (e.g., PBS). |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular biology grade, stored desiccated at -20°C. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular biology grade, stored desiccated at -20°C. |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[4] |
| Conjugation Buffer | 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[1] |
| Quenching Buffer | 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5. |
| Solvent for 9-Acridinecarboxylic Acid | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). |
| Purification Column | Sephadex G-25 or equivalent size-exclusion chromatography column.[1] |
Note: Buffers containing primary amines, such as Tris and glycine, are incompatible with the conjugation reaction and must be removed from the protein solution by dialysis or buffer exchange prior to labeling.[6][7]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.
Step 1: Preparation of Reagents
-
Protein Preparation:
-
Dissolve the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
-
9-Acridinecarboxylic Acid Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of 9-acridinecarboxylic acid in anhydrous DMF or DMSO.
-
-
EDC and NHS/Sulfo-NHS Solutions:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation.[8]
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Step 2: Activation of 9-Acridinecarboxylic Acid
-
To a microcentrifuge tube, add the desired molar excess of the 9-acridinecarboxylic acid stock solution. A 10- to 20-fold molar excess over the protein is a good starting point.
-
Add the EDC and NHS/Sulfo-NHS stock solutions. A common starting molar ratio is Protein:EDC:NHS of 1:10:25.[9]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Protein
-
Immediately add the activated 9-acridinecarboxylic acid mixture to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a small amount of a suitable buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. For fluorescent dyes, protect the reaction from light.[8]
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[3][8]
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the Protein-Acridine Conjugate
-
Separate the labeled protein from unreacted 9-acridinecarboxylic acid and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[1]
-
Monitor the column eluent by absorbance at 280 nm (for protein) and the absorbance maximum of the acridine dye (approximately 350-450 nm, depending on the environment).
-
Pool the fractions containing the protein-acridine conjugate.
Caption: Experimental workflow for protein conjugation.
Characterization of the Protein-Acridine Conjugate
A crucial step after purification is to determine the Degree of Labeling (DOL), which is the average number of acridine molecules conjugated to each protein molecule.[10] This is typically done using UV-Vis spectrophotometry.
Protocol for Determining the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-acridine conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the acridine dye (A_max). The A_max for 9-acridinecarboxylic acid can be influenced by the solvent but is typically in the UV-A to blue region of the spectrum.
-
It is recommended to perform a wavelength scan to determine the A_max for the specific conjugate and buffer system.
-
-
Calculate the Degree of Labeling (DOL): The DOL is calculated using the following formula:[10]
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the λ_max of the acridine dye.
-
CF (Correction Factor): The ratio of the acridine dye's absorbance at 280 nm to its absorbance at λ_max (A₂₈₀_dye / A_max_dye). This corrects for the dye's contribution to the absorbance at 280 nm.[11] This should be determined experimentally for 9-acridinecarboxylic acid under the same buffer conditions.
-
ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.[12]
-
ε_dye: The molar extinction coefficient of 9-acridinecarboxylic acid at its λ_max (in M⁻¹cm⁻¹). This value may need to be determined experimentally or obtained from the literature for the specific solvent system.
-
Dilution Factor: The factor by which the sample was diluted for the absorbance measurement, if any.
-
For most antibodies, an optimal DOL is typically between 2 and 10.[13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive EDC or NHS due to hydrolysis. - Presence of primary amines (e.g., Tris, glycine) in the protein buffer.[6][7] - Incorrect reaction pH. - Insufficient molar excess of the labeling reagent. | - Use fresh, high-quality reagents. Allow them to warm to room temperature before opening to prevent moisture contamination.[8] - Perform buffer exchange into an amine-free buffer like PBS or MES.[3] - Ensure the activation step is at pH 4.5-6.0 and the conjugation step is at pH 7.2-8.0. - Empirically optimize the molar ratio of 9-acridinecarboxylic acid to the protein. |
| Protein Aggregation/Precipitation | - High protein concentration. - Changes in protein conformation due to conjugation. - Inappropriate buffer conditions (pH, ionic strength).[8] | - Perform the reaction at a lower protein concentration. - Conduct the reaction at 4°C. - Screen different buffer conditions. The inclusion of stabilizers like arginine may help.[8] |
| Smearing of Conjugate on SDS-PAGE | - High variability in the number of dye molecules per protein molecule, leading to a heterogeneous population.[14] | - This can be a normal outcome of lysine conjugation. - Optimize the molar ratio of the labeling reagent to achieve a more controlled DOL. - Further purification by ion-exchange or hydrophobic interaction chromatography may separate species with different DOLs. |
References
-
Troubleshooting Guides. Creative Biolabs. Available at: [Link]
-
Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. The Journal of Physical Chemistry A. Available at: [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]
-
Troubleshooting bioconjugates migration in a SDS-PAGE gel? Biology Stack Exchange. Available at: [Link]
-
9-Acridinecarboxylic Acid Hydrate. PubChem. Available at: [Link]
-
Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. ResearchGate. Available at: [Link]
-
Acridine-9-carboxylic acid hydrate. ChemBK. Available at: [Link]
-
How To Determine Degree of Protein Labeling. G-Biosciences. Available at: [Link]
-
Degree of labeling (DOL) step by step. Abberior Instruments. Available at: [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acridine-9-carboxylic acid hydrate [chembk.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. covachem.com [covachem.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
Application Note: Advanced Procedures for the Recrystallization and Purification of 9-Acridinecarboxylic Acid Hydrate
Introduction & Scientific Context
9-Acridinecarboxylic acid hydrate is a highly versatile fluorophore and a critical synthetic building block. In drug development and molecular biology, it is predominantly utilized to synthesize chemiluminescent acridinium esters for clinical diagnostics and to develop DNA-intercalating antiproliferative agents 1.
The purity of this intermediate is paramount. Trace impurities—such as unreacted 9-methylacridine, oxidation byproducts, or residual inorganic catalysts from its upstream synthesis—can severely quench chemiluminescence quantum yields or disrupt stoichiometric coupling in downstream peptide syntheses. This application note provides field-proven, self-validating protocols for the recrystallization of 9-acridinecarboxylic acid hydrate, emphasizing the thermodynamic and kinetic principles that dictate solvent selection and crystal nucleation.
Physicochemical Properties & Solvent Causality
Acridine derivatives possess a rigid, planar, polycyclic aromatic core paired with a carboxylic acid moiety. This structure allows them to form strong intermolecular hydrogen-bond networks and engage in extensive π
π stacking. Consequently, 9-acridinecarboxylic acid exhibits exceptionally high lattice energy, rendering it virtually insoluble in water, diethyl ether, and non-polar aliphatic solvents.To achieve successful recrystallization, the chosen solvent system must disrupt these intermolecular forces at elevated temperatures while promoting controlled re-precipitation upon cooling.
-
Ethanol: Acts as a protic hydrogen-bond donor/acceptor. It provides a steep, temperature-dependent solubility gradient, making it the industry standard for scalable, environmentally conscious purification 2.
-
Pyridine / N,N-Dimethylformamide (DMF): These polar aprotic/basic solvents effectively solvate the zwitterionic character of the acridine core. Pyridine historically yields highly pure, shiny yellow needles, though its toxicity and high boiling point require stringent handling and aggressive desolvation 3.
Table 1: Physicochemical Profile of 9-Acridinecarboxylic Acid Hydrate
| Property | Value / Description |
| CAS Number | 332927-03-4 (Hydrate) / 5336-90-3 (Anhydrous) |
| Molecular Formula | C₁₄H₉NO₂ · H₂O |
| Molecular Weight | 241.24 g/mol (Hydrate) |
| Appearance | Yellow to golden-brown crystalline powder |
| Melting Point | > 300 °C (Decomposes via decarboxylation) |
| Solubility Profile | Insoluble: Water, Ether. Soluble: Hot Pyridine, Hot DMF, Hot Ethanol. |
Workflow & Mechanistic Pathway
Figure 1. Standardized workflow for the recrystallization of 9-acridinecarboxylic acid hydrate.
Experimental Protocols
Protocol A: Standard Recrystallization from Ethanol (Scalable & High Yield)
Causality: Ethanol provides a steep temperature-dependent solubility curve for acridine-9-carboxylic acid. Refluxing ensures complete dissociation of the crude matrix, while controlled cooling prevents the occlusion of impurities within the rapidly forming crystal lattice.
-
Suspension: Weigh the crude 9-acridinecarboxylic acid hydrate and transfer it to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add absolute ethanol at a ratio of 3 to 5 times the weight of the crude product (e.g., 30–50 mL per 10 g of crude) 2.
-
Reflux: Attach a reflux condenser and heat the suspension to 78 °C (boiling point of ethanol) using an oil bath or heating mantle. Maintain reflux for 1.5 to 3 hours until the solid is fully dissolved. Note: If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed Buchner funnel.
-
Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool gradually to room temperature over 2 hours. Do not crash-cool in an ice bath immediately, as rapid precipitation traps solvent and impurities (solvent inclusion).
-
Maturation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the thermodynamic yield of the crystals.
-
Isolation: Filter the resulting mixed solution under vacuum. Wash the filter cake with a minimal volume of ice-cold ethanol, followed by cold diethyl ether to displace the ethanol and facilitate drying.
-
Drying: Dry the yellow solid powder in a vacuum oven at 100 °C for 4 hours to remove residual solvent, yielding the purified product 2.
Protocol B: High-Purity Recrystallization from Pyridine (For Contaminated Batches)
Causality: Pyridine disrupts strong hydrogen bonding more effectively than ethanol. It is ideal when the crude product contains closely related structural analogs (e.g., unreacted 9-methylacridine) that tend to co-crystallize in protic solvents.
-
Dissolution: Suspend the crude material in a minimal volume of hot pyridine (approx. 115 °C) until complete dissolution is achieved.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product will separate as highly pure, shiny, yellow needles 3.
-
Isolation: Filter the crystals under vacuum. Because pyridine is difficult to remove due to its high boiling point and strong surface adsorption, wash the crystals extensively with cold ethanol, then diethyl ether.
-
Desolvation: Dry under high vacuum (< 1 mbar) at 110 °C overnight.
Protocol C: Downstream Validation – Conversion to Acridine-9-carbonyl chloride
Causality: To validate chemical competence, the purified hydrate is often converted to its highly reactive acyl chloride, a self-validating step for chemiluminescent ester synthesis. The water of hydration is consumed by the excess thionyl chloride, driving the reaction forward.
-
Reaction: Mix 7.3 g (approx. 30 mmol) of the purified 9-acridinecarboxylic acid hydrate with 50 mL of thionyl chloride in a round-bottom flask equipped with a reflux condenser and drying tube 4.
-
Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF) to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating the chlorination.
-
Reflux: Heat the mixture at reflux for 4 hours until total dissolution occurs and gas evolution (SO₂, HCl) ceases.
-
Evaporation: Cool the mixture and evaporate the excess thionyl chloride under reduced pressure. The resulting acridine-9-carbonyl chloride is highly moisture-sensitive and should be used immediately in subsequent coupling reactions without further purification 4.
Quality Control & Analytical Validation
A self-validating protocol requires rigorous endpoint analysis to ensure the recrystallization successfully removed upstream artifacts:
-
Melting Point Analysis: The pure compound should not melt conventionally; rather, it undergoes thermal decarboxylation to acridine and carbon dioxide at approximately 300 °C 3. A lower decomposition temperature indicates residual solvent or structural impurities.
-
Chromatographic Purity: HPLC analysis (C18 column, Acetonitrile/Water with 0.1% TFA) should demonstrate >98% purity.
-
Spectroscopic Verification: ¹H-NMR (DMSO-d₆) should show characteristic aromatic proton shifts (δ 7.73, 7.93, 8.08, 8.22 ppm) with no residual aliphatic signals from ethanol or methyl groups from unreacted starting materials .
References
- Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Deriv
- Method for preparing acridine 9-carboxylic acid by oxidation method.
- Condensation of 9-Methylacridine with Formaldehyde and the Preparation of Acridine-9-Carboxylic Acid.
- Polysubstituted aryl acridinium esters.
- Microwave assisted synthesis, chemiluminescent and theoretical studies of bromoalkyl esters of acridine-9-carboxylic acid.NIScPR.
Sources
- 1. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4745181A - Polysubstituted aryl acridinium esters - Google Patents [patents.google.com]
Advanced Fluorescence Microscopy Protocols Using Acridine Derivatives: AO, AO/EB, and NAO
Application Note & Protocol Guide Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Mechanistic Principles of Acridine Derivatives
Acridine derivatives are a versatile class of fluorochromes that have become foundational tools in cellular imaging, apoptosis assays, and organelle tracking. As a Senior Application Scientist, I emphasize that successful fluorescence microscopy relies not just on following a protocol, but on understanding the causality behind the dye-target interactions.
The Metachromasia of Acridine Orange (AO)
Acridine Orange (AO) is a cell-permeable, weakly basic cationic dye that exhibits a unique photophysical property known as metachromasia —the ability to shift its emission spectrum based on its concentration and binding mode[1].
-
Orthochromatic Shift (Green): When AO intercalates into double-stranded DNA (dsDNA), the rigid double helix forces the dye molecules to remain separated as monomers. Excitation at 488–490 nm results in an orthochromatic green emission (~525 nm)[2].
-
Metachromatic Shift (Red): When AO binds to polyanions like single-stranded DNA (ssDNA) or RNA via electrostatic interactions, the lack of structural rigidity allows the dye molecules to stack closely. This stacking causes electronic orbital overlap, leading to a massive Stokes shift and a metachromatic red emission (~640–650 nm)[3].
-
Lysosomotropism: Because AO is weakly basic, it diffuses freely into live cells. Upon entering acidic vesicular organelles (AVOs) like lysosomes or autophagosomes, AO becomes protonated and trapped. The resulting high local concentration forces dye aggregation, yielding bright red/orange fluorescence[4].
Membrane Integrity and the AO/EB Dual Stain
The AO/Ethidium Bromide (EB) dual stain is the gold standard for morphological apoptosis detection. The causality here relies on differential membrane permeability and competitive binding[5]. AO permeates all cells, staining live nuclei green. EB is a membrane-impermeable intercalator. It only enters cells when the plasma membrane is compromised (late apoptosis or necrosis). Once inside, EB outcompetes AO for DNA binding, and its red fluorescence quenches the green AO signal via Förster resonance energy transfer (FRET) or direct displacement[6].
Potential-Independent Mitochondrial Targeting with NAO
10-N-nonyl acridine orange (NAO) is a structurally modified AO derivative. The addition of a 9-carbon aliphatic chain drastically alters its targeting. The hydrophobic tail allows NAO to penetrate the inner mitochondrial membrane, where it specifically binds to cardiolipin , a unique mitochondrial phospholipid[7]. Crucially, because this interaction is structural rather than charge-driven, NAO fluorescence is independent of the mitochondrial membrane potential ( ΔΨm ). This makes it an ideal probe for assessing absolute mitochondrial mass, even in apoptotic cells where the membrane potential has collapsed[8].
Intracellular Targeting Logic
Caption: Intracellular targeting mechanisms and emission profiles of AO and NAO.
Photophysical Properties & Target Summary
| Fluorochrome | Primary Target | Permeability | Excitation (nm) | Emission (nm) | Primary Application |
| Acridine Orange (AO) | dsDNA (Monomer) | High (Live/Fixed) | 488 - 500 | 520 - 525 (Green) | Cell cycle, Viability |
| Acridine Orange (AO) | RNA / ssDNA (Polymer) | High (Live/Fixed) | 460 - 470 | 640 - 650 (Red) | RNA quantification |
| Ethidium Bromide (EB) | dsDNA | Low (Dead only) | 510 - 518 | 605 - 620 (Red) | Necrosis / Late Apoptosis |
| NAO | Cardiolipin | High (Live cells) | 490 - 495 | 518 - 522 (Green) | Mitochondrial Mass |
Experimental Workflows & Protocols
Protocol A: AO/EB Dual Staining for Apoptosis Detection
This protocol provides a snapshot of cell fate by assessing membrane integrity and nuclear morphology[9].
Self-Validating System: Always include a positive control treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours) to validate morphological condensation.
-
Reagent Preparation: Prepare a 100X stock solution containing 1 mg/mL AO and 1 mg/mL EB in distilled water or PBS. Store at 4°C in the dark. Prepare a 1X working solution (10 µg/mL of each dye) in PBS immediately before use.
-
Cell Preparation: Harvest cells (including floating cells in the medium, as these are often apoptotic) and wash once with cold PBS. Resuspend the cell pellet in PBS at a concentration of 1×106 cells/mL.
-
Staining: Add 1 µL of the 100X AO/EB stock solution to 100 µL of the cell suspension (final concentration 10 µg/mL). Gently mix by pipetting.
-
Incubation: Incubate for 5 minutes at room temperature, protected from light. Note: Prolonged incubation can cause EB toxicity and false-positive membrane permeabilization.
-
Visualization: Place 10 µL of the stained suspension on a glass slide, cover with a coverslip, and image immediately using a fluorescence microscope equipped with a dual-bandpass filter (FITC/TRITC).
Caption: Logical workflow for distinguishing cell viability states using AO/EB dual staining.
Protocol B: Mitochondrial Mass Assessment using NAO
Unlike JC-1, NAO does not require an active proton gradient, making it an accurate measure of mitochondrial physical mass[10].
-
Reagent Preparation: Dissolve NAO in high-quality, anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C.
-
Cell Preparation: Seed cells in a glass-bottom imaging dish or 6-well plate. Allow them to adhere and reach 70-80% confluency.
-
Staining: Dilute the NAO stock in pre-warmed culture medium to a final working concentration of 100 nM to 400 nM. Replace the cell medium with the NAO staining solution.
-
Incubation: Incubate the cells for 20–30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells gently three times with pre-warmed PBS or Hank's Balanced Salt Solution (HBSS) to remove unbound dye.
-
Imaging: Image live cells using a 488 nm excitation laser. Collect emission using a standard FITC filter (515–530 nm).
Protocol C: Differential DNA/RNA Metachromatic Staining
This protocol leverages AO's metachromasia to simultaneously visualize DNA and RNA[11].
Self-Validating System: To confirm that red fluorescence is strictly RNA-derived, treat a control slide with RNase A (100 µg/mL for 30 min at 37°C) prior to staining. The red cytoplasmic signal should completely disappear.
-
Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes. Wash thoroughly.
-
Denaturation (Crucial Step): Incubate the coverslips in 0.1 M Acetate buffer (pH 4.0) for 2 minutes. Causality: The low pH selectively denatures double-stranded RNA into single strands while leaving dsDNA intact, ensuring strict metachromatic differentiation.
-
Staining: Flood the coverslip with AO working solution (1 to 5 µg/mL in Acetate buffer, pH 4.0) for 5 minutes.
-
Mounting: Rinse briefly in PBS, mount with an anti-fade mounting medium, and image immediately. Nuclei will appear green; nucleoli and cytoplasm will appear bright red.
Data Interpretation and Troubleshooting
-
High Background in NAO Staining: NAO is highly lipophilic. If the concentration exceeds 500 nM, it may lose its specificity for cardiolipin and begin partitioning into the endoplasmic reticulum and plasma membrane. Always titrate the dye for your specific cell line.
-
AO/EB False Positives (Red Nuclei in Live Cells): If cells are left in the AO/EB solution for >15-20 minutes, EB will eventually permeate live cell membranes due to mild dye-induced toxicity. Always image within the 5-10 minute window.
-
Weak Red Metachromasia with AO: The metachromatic red shift requires a high local concentration of AO to form stacked aggregates. If the red signal is weak, increase the AO concentration slightly (up to 10 µg/mL) or ensure the pH of the staining buffer remains strictly at 4.0 to facilitate RNA denaturation.
References
-
Rossi A, et al. "Nonyl Acridine Orange (NAO) Staining." Bio-protocol, 2020. URL:[Link]
-
Stockert JC, et al. "Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining." International Journal of Molecular Sciences, 2023. URL:[Link]
-
Kasibhatla S, et al. "Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis." Cold Spring Harbor Protocols, 2006. URL:[Link]
-
Bio-protocol. "Acridine orange/ethidium bromide (AO/EB) apoptosis assay." URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acridine Orange | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Advanced Solid-Phase Synthesis Applications of 9-Acridinecarboxylic Acid: Protocols for Peptide and Oligonucleotide Functionalization
Introduction & Mechanistic Insights
9-Acridinecarboxylic acid (9-ACA) is a highly versatile polycyclic aromatic building block used extensively in the solid-phase synthesis (SPS) of functionalized biomolecules. Due to its planar, electron-deficient tricyclic structure, the acridine moiety acts as a robust intercalator that inserts between adjacent base pairs of double-stranded DNA and RNA, stabilizing higher-order structures such as siRNA lipo-polyplexes[1]. Furthermore, 9-ACA serves as a critical precursor for synthesizing highly sensitive chemiluminescent acridinium esters utilized in clinical immunoassays[2].
The Causality of Coupling Challenges: Integrating 9-ACA into a growing peptide or oligonucleotide chain via solid-phase synthesis presents unique chemical challenges. The carboxyl group at the 9-position is severely sterically hindered by the adjacent peri-protons (at positions 1 and 8 of the acridine ring). Consequently, standard carbodiimide-based coupling (e.g., DIC/Oxyma) often results in incomplete acylation. To overcome this, highly efficient uronium (e.g., HBTU) or phosphonium (e.g., PyBOP) coupling reagents must be employed alongside strong tertiary amine bases like DIPEA[3]. Additionally, the poor solubility of 9-ACA in standard SPS solvents like pure DMF necessitates the use of co-solvents such as DMSO or NMP to maintain the reagent in the liquid phase during the coupling step[1],[3].
Workflow Visualization
Workflow for solid-phase synthesis of 9-ACA conjugated peptides and oligonucleotides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Acridine-Peptide Intercalators
This protocol describes the N-terminal functionalization of a peptide (e.g., an Arg-Gly-Arg threading intercalator) with 9-ACA. The procedure utilizes PyBOP as the coupling reagent in a DMSO/DMF solvent system to maximize solubility and reaction kinetics[3].
Materials
-
Resin: Peptide assembled on Rink Amide or p-methylbenzhydrylamine (MBHA) resin (0.1 mmol scale).
-
Reagents: 9-Acridinecarboxylic acid hydrate, PyBOP, N,N-Diisopropylethylamine (DIPEA), 20% Piperidine in DMF.
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM).
Step-by-Step Methodology
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc protecting group. Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min)[1].
-
Self-Validation: Perform a Kaiser test. A positive result (dark blue resin beads) confirms the presence of free primary amines.
-
-
Pre-activation of 9-ACA: In a glass vial, dissolve 5 equivalents (0.5 mmol) of 9-ACA and 5 equivalents (0.5 mmol) of PyBOP in 2 mL of a 1:1 (v/v) mixture of DMSO and DMF[3]. Add 10 equivalents (1.0 mmol) of DIPEA. Stir for 3–5 minutes to allow the formation of the active phosphonium ester.
-
Causality: The 1:1 DMSO/DMF mixture is critical because 9-ACA exhibits poor solubility in pure DMF, which would otherwise lead to precipitation and failed coupling[3].
-
-
On-Resin Coupling: Add the pre-activated 9-ACA solution to the resin. Agitate the reaction mixture at room temperature for 1 to 2 hours.
-
Washing and Validation: Drain the reaction mixture and wash the resin sequentially with DMF, DCM, and methanol.
-
Self-Validation: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates >99% coupling efficiency. If slightly blue, repeat the coupling step.
-
-
Cleavage and Global Deprotection: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours. Alternatively, if using Boc-chemistry on MBHA resin, perform acidolysis with HF/anisole (9:1) at 0 °C for 1 hour[3].
-
Precipitation: Precipitate the cleaved acridine-peptide conjugate in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Protocol 2: Solid-Phase Synthesis of Acridine-Labeled Oligonucleotides
Direct incorporation of 9-ACA onto the 5'-end of an oligonucleotide is preferred over post-synthetic solution-phase labeling because it allows for simple on-column washing to remove excess hydrophobic dye, drastically simplifying downstream purification.
Materials
-
Solid Support: Oligonucleotide synthesized on Controlled Pore Glass (CPG) (1.0 µmol scale), terminating with a 5'-amino modifier (e.g., 5'-Amino-Modifier C6).
-
Reagents: 9-Acridinecarboxylic acid, HBTU, HOBt, DIPEA, 3% Trichloroacetic acid (TCA) in DCM.
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN).
Step-by-Step Methodology
-
MMT/DMT Deprotection: While the oligo is still on the automated synthesizer column, flush with 3% TCA in DCM to remove the Monomethoxytrityl (MMT) or Dimethoxytrityl (DMT) group from the 5'-amino modifier. Wash with ACN.
-
Self-Validation: Monitor the UV absorbance of the trityl cation in the eluent (typically at 498 nm for DMT) to ensure complete deprotection.
-
-
Coupling Solution Preparation: Dissolve 10 equivalents of 9-ACA, 10 equivalents of HBTU, and 10 equivalents of HOBt in 1 mL of anhydrous NMP[1]. Add 20 equivalents of DIPEA.
-
Causality: HOBt is added to suppress epimerization (though not strictly necessary for non-chiral 9-ACA) and to form the highly reactive OBt ester, which accelerates the aminolysis reaction with the sterically unhindered 5'-alkylamine[1].
-
-
Manual Coupling: Remove the CPG column from the synthesizer. Using two syringes connected to the ends of the column, manually push the activated 9-ACA solution back and forth through the CPG bed for 45–60 minutes.
-
Washing: Flush the column with NMP (5 mL) followed by ACN (10 mL) to remove all unreacted dye and coupling byproducts.
-
Cleavage and Deprotection: Transfer the CPG beads to a sealed vial. Add 1 mL of concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%) and incubate at 55 °C for 8–16 hours to cleave the oligonucleotide from the support and remove nucleobase protecting groups.
-
Isolation: Lyophilize the supernatant and purify the acridine-labeled oligonucleotide via reverse-phase HPLC. The acridine moiety significantly increases the hydrophobicity of the oligo, causing a distinct retention time shift that facilitates easy separation from unlabeled failure sequences.
Quantitative Data Summary
The following table summarizes the optimized parameters for functionalizing biomolecules with 9-ACA via solid-phase synthesis, allowing for quick comparative reference.
| Parameter | Peptide N-Terminal Labeling | Oligonucleotide 5'-Amino Labeling |
| Solid Support | Rink Amide / MBHA Resin | Controlled Pore Glass (CPG) |
| Reactive Target | Primary Amine (N-terminus) | 5'-Amino Modifier (e.g., C6 spacer) |
| Coupling Reagents | PyBOP / DIPEA | HBTU / HOBt / DIPEA |
| Optimal Solvent | 1:1 DMSO / DMF | NMP or DMF |
| Reagent Equivalents | 5 eq (9-ACA) | 10 eq (9-ACA) |
| Coupling Time | 60 – 120 minutes | 45 – 60 minutes |
| Cleavage Reagent | TFA/Scavengers or HF/Anisole | Aqueous NH₄OH (55 °C) |
| Primary Application | Threading Intercalators, siRNA Carriers | Fluorescent Probes, Hybridization Stabilization |
References
-
Precise Enzymatic Cleavage Sites for Improved Bioactivity of siRNA Lipo-Polyplexes. Bioconjugate Chemistry - ACS Publications. URL:[Link]
-
DNA variability in five crystal structures of d(CGCAATTGCG). IUCr Journals. URL:[Link]
- US5656426A - Functionalized hydrophilic acridinium esters. Google Patents.
Sources
Improving solubility of 9-Acridinecarboxylic acid hydrate in aqueous buffers
Technical Support Center: Solubilization Strategies for 9-Acridinecarboxylic Acid Hydrate
Welcome to the Technical Support Center for 9-Acridinecarboxylic Acid Hydrate (9-ACA). As a highly conjugated, polycyclic heteroaromatic compound, 9-ACA presents unique solubility challenges in aqueous environments. This guide is engineered for drug development professionals and analytical scientists to troubleshoot precipitation issues, understand the physicochemical mechanics of the molecule, and implement field-proven protocols for robust assay formulation.
Section 1: Physicochemical Profiling & Causality
To dissolve 9-ACA effectively, one must understand why it resists aqueous solvation. At physiological pH (pH 5.0–8.0), 9-ACA exists predominantly in a zwitterionic form[1]. The protonated heterocyclic nitrogen and the deprotonated carboxylate group create a net-neutral molecule with strong intermolecular electrostatic and π-π stacking interactions[2]. This high lattice energy, combined with the inherent hydrophobicity of the acridine core, severely restricts aqueous solubility.
Table 1: Physicochemical Properties of 9-Acridinecarboxylic Acid Hydrate
| Property | Value / Description | Impact on Solubilization |
| CAS Number | 332927-03-4 (Hydrate)[3] | The hydration state affects the initial crystal lattice energy and dissolution kinetics. |
| Molecular Weight | 241.24 g/mol (Hydrate) | Standard molecular weight for accurate molarity calculations in assay formulations. |
| Ionization State | Zwitterionic at pH ~5.0–8.0[1] | Yields the lowest aqueous solubility; highly prone to precipitation in standard PBS/TBS. |
| Fluorescence Emission | 480 nm (Zwitterion) / 430 nm (Anion)[1] | Solvation state and pH changes will significantly shift assay fluorescence readouts. |
| Solvent Compatibility | Slightly soluble in DMSO/Methanol[] | Requires sonication or heating to achieve concentrated organic stock solutions. |
Section 2: Solubilization Workflows & Protocols
Below are three self-validating systems to achieve stable aqueous solutions of 9-ACA. Select the appropriate protocol based on your downstream assay tolerances.
Decision matrix for selecting the optimal 9-ACA solubilization strategy based on assay tolerances.
Protocol A: The Anionic Shift (Alkaline Solubilization)
Mechanism: Raising the pH above 8.0 deprotonates the heterocyclic nitrogen, eliminating the zwitterionic state. The resulting anionic carboxylate repels adjacent molecules, breaking the lattice and allowing water dipole interactions to fully solvate the compound[1]. Step-by-Step Methodology:
-
Weigh the desired amount of 9-ACA hydrate powder.
-
Suspend the powder in a high-pH buffer (e.g., 100 mM Tris-HCl, pH 8.5, or 0.1 M NaOH if preparing a concentrated stock).
-
Vortex vigorously for 60 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes until the solution is completely clear and exhibits a bright yellow/green hue.
-
Self-Validation Step: Measure the fluorescence emission of the solution. A peak at 430 nm confirms the presence of the fully solvated anionic species[1].
Protocol B: The Co-Solvent Bridge (DMSO/Methanol)
Mechanism: Aprotic solvents like DMSO disrupt the intermolecular hydrogen bonding of the hydrate and solvate the hydrophobic acridine core[]. This creates a thermodynamically stable concentrated stock that can be kinetically trapped in an aqueous buffer upon rapid dilution. Step-by-Step Methodology:
-
Prepare a 10 mM to 50 mM stock solution of 9-ACA in 100% anhydrous DMSO.
-
Vortex and sonicate for 2–5 minutes. The compound is only slightly soluble in DMSO at room temperature but will dissolve fully under sonication[].
-
Pre-warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C to increase the kinetic solubility threshold.
-
Add the DMSO stock dropwise to the aqueous buffer under rapid magnetic stirring to prevent localized supersaturation. Keep the final DMSO concentration ≤ 1% (v/v).
Protocol C: Supramolecular Encapsulation (Cyclodextrins)
Mechanism: If the assay requires physiological pH and zero organic solvents, cyclodextrins (e.g., HP-β-CD) are required. The hydrophobic acridine core inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the CD maintains aqueous solubility. Step-by-Step Methodology:
-
Prepare a 10–20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin in your target aqueous buffer.
-
Add 9-ACA powder directly to the cyclodextrin solution.
-
Stir continuously for 12–24 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed 9-ACA.
Section 3: Troubleshooting FAQs
Q: I prepared a 10 mM stock in DMSO, but it immediately crashed out (formed a cloudy precipitate) when I added it to PBS at pH 7.4. Why? A: This is a classic kinetic trap failure. At pH 7.4, 9-ACA reverts to its poorly soluble zwitterionic form[2]. When the DMSO stock hits the aqueous buffer, the localized concentration of 9-ACA drastically exceeds its aqueous solubility limit before it can disperse. Solution: Increase your dilution factor (aim for a final concentration < 10 µM), pre-warm the PBS, or add a non-ionic surfactant (e.g., 0.05% Tween-20) to the PBS prior to adding the DMSO stock to provide hydrophobic pockets for the 9-ACA molecules.
Q: My fluorescence assay readouts are inconsistent across different buffer batches. What is happening? A: 9-ACA is a highly sensitive ratiometric pH indicator[1]. Minor fluctuations in buffer pH will shift the equilibrium between the zwitterionic state (emission ~480 nm) and the anionic state (emission ~430 nm)[1]. Ensure your buffer is strictly pH-controlled and verify that no localized pH shifts occur during the addition of your test compounds.
Q: Can I heat the aqueous solution to force 9-ACA into solution without adjusting the pH? A: While heating decreases the thermodynamic barrier to solvation, 9-ACA will likely recrystallize upon cooling back to room temperature if the concentration exceeds the saturation point at the final temperature. We recommend using the Co-Solvent or Cyclodextrin methods rather than relying solely on temperature gradients.
References
-
Title: Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. Source: Department of Chemistry, IIT Kharagpur (Journal of Physical Chemistry, 1997) URL: [Link]
-
Title: Acridine-9-carboxylic acid hydrate Source: ChemBK URL: [Link]
-
Title: Ultrafast Spectroscopic Studies of the pH responsive 9-Acridinecarboxylic Acid as a Ratiometric and Fluorescence Lifetime pH Indicator Source: ResearchGate (Microchemical Journal, 2022) URL: [Link]
Sources
Troubleshooting low quantum yield in 9-Acridinecarboxylic acid derivatives
Welcome to the Technical Support Center for 9-Acridinecarboxylic Acid (9-ACA) and its derivatives. As a Senior Application Scientist, I have designed this portal to help you systematically troubleshoot and resolve low quantum yield (QY) issues in your fluorescence and chemiluminescence assays.
Here, we move beyond basic troubleshooting. We will dissect the photophysical and kinetic causality behind signal loss, ensuring that every diagnostic step you take is grounded in fundamental chemistry and validated through rigorous experimental design.
Part 1: Diagnostic Workflow
Workflow for diagnosing low quantum yield in 9-acridinecarboxylic acid derivatives.
Part 2: Fluorescence Troubleshooting (9-ACA & Probes)
Q: Why is the fluorescence quantum yield of my 9-ACA probe near zero in non-polar solvents like hexane or toluene? A: This is a fundamental photophysical limitation of the 9-ACA core. Unlike 9-anthroic acid, which forms a highly fluorescent twisted intramolecular charge transfer (TICT) state, the carboxyl group in 9-ACA cannot easily achieve coplanarity with the acridine ring in non-polar environments. Consequently, the excited singlet state ( S1 ) undergoes rapid non-radiative decay. Causality & Solution: The quantum yield of 9-ACA is strictly dependent on the hydrogen-bonding capacity of the solvent [1]. Hydrogen bonding stabilizes the S1 state and widens the energy gap between the singlet and triplet states, reducing intersystem crossing. To recover your signal, switch to a protic solvent (e.g., water, alcohols) or lower the pH to favor the highly fluorescent monoprotonated or zwitterionic species.
Q: My 9-ACA derivative is in an aqueous buffer, but the QY is still dropping as I increase the probe concentration. Am I seeing static or dynamic quenching? A: You are likely observing Aggregation-Caused Quenching (ACQ) or an Inner Filter Effect (IFE), but you must differentiate this from dynamic collisional quenching (e.g., by dissolved oxygen or amine-rich buffers). Causality & Solution: Dynamic quenching requires molecular collisions during the excited state lifetime, while static quenching involves the formation of a non-fluorescent ground-state complex. To isolate the mechanism, perform a temperature-dependent Stern-Volmer analysis. If the quenching constant ( KSV ) increases with temperature, it is dynamic (higher kinetic energy increases collision frequency). If KSV decreases with temperature, it is static (heat destabilizes the ground-state complex).
Part 3: Chemiluminescence Troubleshooting (Acridinium Esters)
Q: My acridinium ester (AE) label shows excellent initial purity, but the chemiluminescence signal is exceptionally low upon triggering with alkaline peroxide. What is happening? A: Your label is likely falling victim to the "dark pathway." In aqueous environments, the C9 position of the acridinium ring is highly susceptible to nucleophilic attack by water or hydroxide ions. Causality & Solution: Before the alkaline peroxide trigger can form the necessary hydroperoxide intermediate, ambient OH− attacks the C9 position to form a pseudobase (carbinolamine). This pseudobase cannot form the highly strained dioxetanone intermediate required for light emission, leading to non-radiative decay [2]. Ensure your conjugation buffers are strictly maintained at pH ≤ 6.0 during storage to prevent premature pseudobase formation.
Competing light and dark pathways in acridinium ester chemiluminescence.
Q: How can I structurally modify my acridinium ester to permanently increase its intrinsic quantum yield? A: The chemiluminescence QY is a product of the chemical reaction efficiency (forming the excited state) and the fluorescence QY of the resulting 10-methyl-9-acridinone. Causality & Solution: By synthesizing High Quantum Yield Acridinium Esters (HQYAE) with electron-donating alkoxy groups at the C2 and/or C7 positions of the acridinium ring, you increase the electron density of the core [3]. This modification stabilizes the excited state and can increase total light output by 3 to 4 times compared to standard dimethyl acridinium esters (DMAE).
Part 4: Quantitative Data Summaries
Table 1: Solvent and pH Effects on 9-ACA Fluorescence Quantum Yield | Solvent Environment | Hydrogen Bonding Capacity | Relative QY ( Φf ) | Primary Emitting Species | | :--- | :--- | :--- | :--- | | Hexane / Toluene | Low | <0.01 | Neutral | | Acetonitrile | Moderate | 0.05−0.10 | Neutral | | Aqueous Buffer (pH 7) | High | 0.30−0.40 | Zwitterionic | | 0.1 M H2SO4 | High | >0.50 | Monoprotonated |
Table 2: Structural Modifications and Chemiluminescence QY in Acridinium Esters
| Core Modification | Mechanism of Action | Impact on Signal-to-Noise Ratio |
|---|---|---|
| Unsubstituted (DMAE) | Baseline reference | 1x (Baseline) |
| C2/C7 Alkoxy substitution | Electron donation to the acridinium core | ~4x Increase |
| C9 Steric hindrance | Prevents premature pseudobase formation | Improved shelf-life stability |
| HEG Linker addition | Increases hydrophilicity, reduces non-specific binding | ~5x Sensitivity Improvement |
Part 5: Self-Validating Experimental Protocols
Protocol A: Self-Validating Determination of Relative Fluorescence Quantum Yield
To troubleshoot low QY, you must first measure it accurately without artifacts. This protocol uses a comparative method with built-in validation to rule out the Inner Filter Effect (IFE).
-
Standard Preparation: Prepare a reference solution of Quinine Sulfate in 0.1 M H2SO4 ( Φf=0.54 at 350 nm excitation).
-
Sample Dilution Series: Prepare 5 serial dilutions of your 9-ACA derivative in the target solvent.
-
Absorbance Verification (The Validation Step): Measure the absorbance of all 5 samples at the excitation wavelength. Crucial: Ensure all absorbance values are strictly ≤0.05 .
-
Fluorescence Integration: Measure the emission spectra for all samples and integrate the total area under the fluorescence curve.
-
Linearity Check: Plot Integrated Fluorescence Intensity vs. Absorbance.
-
Self-Validation: The R2 of this plot must be >0.99 . If the plot curves downward at higher concentrations, IFE or aggregation is occurring. You must discard the non-linear data points and dilute further.
-
-
Calculation: Calculate the QY using the gradients (slopes) of your validated linear plots, correcting for the refractive index ( η ) of the solvents:
Φsample=Φstandard×(GradientstandardGradientsample)×(ηstandard2ηsample2)
Protocol B: Diagnosing Acridinium Ester Hydrolytic Stability
This protocol isolates whether your low chemiluminescence QY is due to structural inefficiency or pre-assay hydrolytic degradation (the dark pathway).
-
Stock Preparation: Prepare a 1 ng/mL solution of your acridinium ester in three separate buffers: pH 6.0, pH 7.0, and pH 8.0.
-
Thermal Incubation: Split each pH batch into three aliquots and incubate at 4∘C , 25∘C , and 37∘C .
-
Time-Course Triggering: At T=0,1h,4h,and 24h , extract a sample and inject of alkaline peroxide trigger ( 0.1 M HNO3 followed by 0.25 N NaOH with 0.5% H2O2 ).
-
Luminometry: Integrate the Relative Light Units (RLU) over 5 seconds.
-
Kinetic Validation: Plot ln(RLU) vs. Time.
-
Self-Validation: The degradation must follow pseudo-first-order kinetics (a straight line). If the half-life at pH 7.0 / 25∘C is less than 2 hours, your leaving group is too labile, or the C9 position lacks sufficient steric protection, proving that hydrolysis—not intrinsic QY—is the root cause of your signal loss.
-
References
-
Title: Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations Source: Molecules (MDPI) URL: [Link]
- Title: High quantum yield acridinium compounds and their uses in improving assay sensitivity (EP1946108A2)
Mechanistic Causality: Why is 9-Acridinecarboxylic Acid Difficult to Amidate?
Welcome to the Technical Support Center for 9-Acridinecarboxylic Acid Amidation .
As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chemical challenges associated with the amidation of 9-acridinecarboxylic acid. This molecule is notorious for its poor solubility, susceptibility to decarboxylation, and severe steric hindrance at the C9 position. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure your syntheses are robust, reproducible, and scientifically sound.
Before selecting a protocol, it is critical to understand the physical organic chemistry governing this molecule:
-
Steric Shielding: The C9-carboxylic acid is flanked by the peri-protons at the C1 and C8 positions of the acridine ring. This creates a severe steric clash that prevents bulky standard coupling reagents (like EDC/HOBt) from efficiently forming the active ester[1].
-
Decarboxylation Risk: 9-Acridinecarboxylic acid is prone to decarboxylation when subjected to prolonged heating, particularly in aqueous or strongly basic conditions, yielding unsubstituted acridine[2].
-
Insolubility: The planar, polycyclic aromatic structure leads to strong intermolecular π−π stacking, rendering the free acid highly insoluble in standard organic solvents (e.g., DCM, THF) at room temperature.
To overcome these barriers, we must utilize highly reactive intermediates (acid chlorides) or specialized coupling reagents (CDMT, PyBOP) that bypass the steric bulk[1],[3].
Workflow: Selecting the Optimal Coupling Strategy
Use the decision matrix below to determine the most appropriate amidation protocol based on your substrate's stability and phase requirements.
Decision matrix for selecting the optimal coupling reagent for 9-acridinecarboxylic acid amidation.
Quantitative Comparison of Amidation Methods
| Method | Reagents | Primary Solvent | Activation Time | Reaction Temp | Best For | Typical Yield |
| Acid Chloride | SOCl 2 , Pyridine | Neat SOCl 2 , then Pyridine | 1–3 hours | Reflux, then RT | Robust amines, phenols | 50–80% |
| Triazine Ester | CDMT, NMM | THF | 2–4 hours | 0°C to RT | Complex amines, mild conditions | 60–85% |
| Phosphonium | PyBOP, DIPEA | DMF / DMSO | In situ | RT | Peptides, Solid-phase synthesis | 70–95% |
Step-by-Step Experimental Protocols
Protocol A: The Acid Chloride Route (SOCl 2 )
Mechanism: Converts the unreactive carboxylic acid into a highly electrophilic 9-acridinecarbonyl chloride. This method is self-validating; the insoluble starting material will dissolve as the acid chloride forms[4].
-
Activation: Suspend 9-acridinecarboxylic acid hydrate (1.0 eq) in neat thionyl chloride (SOCl 2 , ~20-30 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube[4].
-
Reflux: Heat the mixture to reflux (approx. 80°C). Continue heating for 1 hour after complete dissolution occurs (typically 2-3 hours total)[4].
-
Evaporation: Cool the mixture and evaporate the excess SOCl 2 in vacuo to yield crude 9-acridinecarbonyl chloride as a solid residue. Do not attempt to purify this highly reactive intermediate[4].
-
Coupling: Redissolve the residue in anhydrous pyridine (or CH 2 Cl 2 with a tertiary amine base). Slowly add the target amine (1.1 eq) and stir at room temperature for 16 hours[4].
-
Workup: Concentrate the mixture, partition between ethyl acetate and water, and purify via silica gel chromatography.
Protocol B: The Triazine Route (CDMT / NMM)
Mechanism: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) reacts with N-methylmorpholine (NMM) to form a quaternary ammonium salt, which then reacts with the acridine carboxylate to form a highly reactive triazine activated ester[5]. This avoids harsh acidic conditions[1].
-
Preparation: Suspend 9-acridinecarboxylic acid (1.0 eq) in anhydrous THF.
-
Activation: Add NMM (3.0 eq) and CDMT (1.2 eq) to the mixture. Stir in an ice bath (0°C) for 2 to 4 hours[1].
-
Coupling: Once the activated ester is formed, rapidly add the amine (1.1 eq) dissolved in a minimal amount of THF[1].
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours[1].
-
Workup: The byproduct, 1-hydroxy-3,5-dimethoxytriazine, is water-soluble and easily removed by washing the organic layer with saturated aqueous NaHCO 3 and brine[5].
Protocol C: The Phosphonium Route (PyBOP / DIPEA)
Mechanism: PyBOP generates a highly reactive phosphonium intermediate in situ, making it ideal for solid-phase peptide synthesis (SPPS) or solution-phase coupling of delicate substrates[3].
-
Preparation: Dissolve 9-acridinecarboxylic acid (1.2 eq) and the target amine (1.0 eq) in a highly polar aprotic solvent mixture (e.g., 1:1 DMSO/DMF or NMP) to overcome solubility issues[3].
-
Activation & Coupling: Add DIPEA (3.0 to 10.0 eq) followed by PyBOP (1.2 to 5.0 eq)[3].
-
Reaction: Stir at room temperature for 1 to 16 hours. For solid-phase synthesis, agitate the resin for 1 hour[3].
-
Workup: For solution phase, precipitate the product by adding ice-cold water or diethyl ether, followed by filtration.
Troubleshooting & FAQs
Q: My reaction mixture turned black during the SOCl 2 reflux, and NMR shows unsubstituted acridine. What happened? A: You have experienced decarboxylation. 9-Acridinecarboxylic acid is thermally unstable and will lose CO 2 if heated excessively, particularly if trace moisture or basic impurities are present[2]. Ensure your glassware is strictly oven-dried, use a drying tube, and do not exceed the boiling point of SOCl 2 (79°C).
Q: The starting material is completely insoluble in THF for the CDMT protocol. Will the reaction still work? A: Yes. The reaction proceeds via a solid-liquid phase interface initially. As the CDMT/NMM complex activates the carboxylic acid, the resulting triazine ester is highly soluble in THF[1]. You will visually observe the suspension clearing as the activation step reaches completion. If it remains stubbornly insoluble, add 10% DMF by volume.
Q: I am trying to couple an amino acid, but I am observing significant racemization. How can I prevent this? A: The extreme steric bulk of the acridine ring forces the activated ester to have a longer half-life, increasing the risk of oxazolone formation (the primary pathway for racemization). Switch from Protocol A or B to Protocol C (PyBOP) , and consider adding 1.0 eq of HOBt or HOAt to further suppress racemization during the phosphonium activation.
Q: Why do I get low yields when using standard EDC/HOBt coupling? A: The peri-protons (C1 and C8) on the acridine ring sterically block the C9 position. The O-acylisourea intermediate formed by EDC is bulky and struggles to form efficiently in this cramped environment. CDMT (Protocol B) forms a planar, less sterically demanding triazine ester, which is why it succeeds where carbodiimides fail[1],[5].
References
-
Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease. International Journal of Molecular Sciences (via PMC).[Link]
-
Product Class 9: Acridines. Science of Synthesis (Thieme).[Link]
- EP0263657B1 - Polysubstituted aryl acridinium esters.
-
DNA variability in five crystal structures of d(CGCAATTGCG). IUCr Journals.[Link]
-
Evolution of amide bond formation. ResearchGate.[Link]
Sources
- 1. Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. journals.iucr.org [journals.iucr.org]
- 4. EP0263657B1 - Polysubstituted aryl acridinium esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Removing unreacted 9-Acridinecarboxylic acid from fluorescent labeling mixtures
Introduction
9-Acridinecarboxylic acid (9-ACA) and its activated derivatives (e.g., NHS esters) are highly versatile fluorescent tags used for labeling proteins, peptides, and nucleic acids[]. However, the unique chemical structure of 9-ACA—featuring a planar, hydrophobic, tricyclic acridine ring and an ionizable carboxylate group[2][3]—makes the removal of unreacted dye notoriously difficult. Residual free dye can intercalate into nucleic acids[4], non-specifically bind to protein hydrophobic pockets, and cause severe background fluorescence in downstream assays.
This technical support guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure the absolute purity of your fluorescent conjugates.
Conjugate Purification Workflow
Workflow for removing unreacted 9-Acridinecarboxylic acid based on analyte size.
Troubleshooting FAQs
Q1: Following the conjugation of an antibody with NHS-activated 9-ACA, I am observing severe background fluorescence. Dialysis is not working. How can I completely remove the unreacted dye? Causality & Solution: Dialysis is often insufficient because the hydrophobic acridine moiety[4] non-specifically adsorbs to hydrophobic pockets on the protein surface or partitions into the dialysis membrane[5]. 9-ACA has a molecular weight of ~223 Da[3], while an IgG is ~150 kDa. The most effective method is Size Exclusion Chromatography (SEC) using specialized dye-removal spin columns[5][6]. SEC physically separates molecules based on their hydrodynamic radius. Pro-Tip: To disrupt non-covalent hydrophobic interactions between the free dye and the protein during SEC, supplement your elution buffer with a mild detergent (e.g., 0.01% Tween-20) or 5% glycerol.
Q2: I am labeling a short oligonucleotide with 9-ACA. SEC is not providing good resolution because the size difference is too small. What is the best alternative? Causality & Solution: For small biomolecules (<10 kDa), SEC fails due to overlapping elution profiles. Liquid-Liquid Extraction (LLE) using n-butanol saturated with water is the gold standard here[7]. Oligonucleotides are highly hydrophilic due to their phosphodiester backbone and remain strictly in the aqueous phase. Conversely, unreacted 9-ACA partitions favorably into the organic n-butanol phase[7]. This method is rapid, highly scalable, and avoids the sample loss associated with precipitation techniques[7].
Q3: Can I use Solid Phase Extraction (SPE) to remove 9-ACA from peptide conjugates? Causality & Solution: Yes, but pH control is critical. In near-neutral to slightly acidic solutions, 9-ACA exists mainly in a zwitterionic form (protonated ring nitrogen, deprotonated carboxylate)[2], which can complicate reverse-phase (C18) SPE. By adjusting the loading buffer pH to ~8.0, the carboxylic acid becomes fully deprotonated (anionic), increasing its aqueous solubility and reducing its retention on the C18 resin. Alternative (Covalent Scavenging): A more foolproof method is using an amine-functionalized scavenger resin. Adding a primary amine resin directly to the reaction mixture covalently captures any unreacted NHS-activated 9-ACA. The resin is then filtered out, leaving only the pure conjugate.
Quantitative Data: Method Comparison
| Purification Method | Optimal Analyte Size | Free Dye Removal Efficiency | Typical Recovery | Processing Time | Primary Mechanism of Action |
| SEC (Spin Columns) | > 10 kDa (Proteins) | > 98% | 85 - 95% | < 15 mins | Hydrodynamic radius separation[5]. |
| LLE (n-Butanol/H₂O) | < 10 kDa (Oligos) | > 99% | 90 - 98% | < 10 mins | Hydrophobic/Hydrophilic phase partitioning[7]. |
| Scavenger Resin | Any Size | > 95% | 80 - 90% | ~ 30 mins | Covalent capture of activated dye species. |
| Dialysis | > 10 kDa (Proteins) | ~ 70 - 80% | 70 - 85% | 12 - 24 hrs | Passive diffusion (Prone to dye retention)[5]. |
Self-Validating Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Protein Conjugates
Self-Validating System: Dual-wavelength absorbance tracking ensures that the dye is covalently bound rather than non-specifically interacting.
-
Preparation: Equilibrate a size-exclusion spin column (e.g., Sephacryl S-100 or specialized dye-removal resin)[6] with your labeling buffer (e.g., PBS, pH 7.4). Add 0.01% Tween-20 to the buffer to prevent hydrophobic adsorption of 9-ACA to the protein[5].
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to the labeling mixture to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench unreacted NHS-activated 9-ACA.
-
Loading: Apply the quenched reaction mixture (volume must not exceed 10% of the column bed volume) directly to the center of the resin bed.
-
Elution: Centrifuge at 1,000 x g for 2 minutes. The purified, high-molecular-weight protein conjugate will elute in the flow-through[5], while the small 9-ACA molecules are trapped in the resin pores.
-
Self-Validation Check: Measure the absorbance of the flow-through at 280 nm (protein) and ~360 nm (9-ACA). Calculate the Degree of Labeling (DOL). Pass the eluate through a second fresh SEC column and recalculate the DOL. A stable DOL between the first and second pass validates that 100% of the free dye has been removed.
Protocol 2: Liquid-Liquid Extraction (LLE) for Oligonucleotide Conjugates
Self-Validating System: Phase-fluorescence monitoring guarantees the absolute removal of the fluorophore from the aqueous sample.
-
Preparation: Saturate n-butanol with distilled water by mixing equal volumes vigorously in a separatory funnel or conical tube. Allow the phases to separate completely[7].
-
Quenching: Quench the oligonucleotide labeling reaction with 0.1 M glycine for 15 minutes to neutralize any reactive 9-ACA species.
-
Extraction: Add an equal volume of the water-saturated n-butanol to the aqueous oligonucleotide reaction mixture.
-
Separation: Vortex vigorously for 30 seconds to maximize surface area contact, then centrifuge at 10,000 x g for 1 minute to sharply separate the phases[7].
-
Recovery: Carefully aspirate and discard the upper organic phase (which contains the hydrophobic unreacted 9-ACA)[7].
-
Self-Validation Check: Repeat the extraction step 2 to 3 times. Measure the fluorescence of the discarded organic phase after each extraction. When the organic phase exhibits baseline fluorescence, it mathematically validates that all free dye has been removed. The purified, labeled oligonucleotide remains safely in the lower aqueous phase[7].
References
- 9-Acridinecarboxylic acid - Fluorescent Dyes Source: BOC Sciences URL
- Rapid & efficient removal of unreacted small molecules in a convenient spin-and-go format Source: Thermo Fisher Scientific URL
- Source: National Institutes of Health (NIH)
- Fluorescent dye conjugation of Tn Source: Bio-protocol URL
- Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester Source: ACS Publications URL
- Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA Source: ResearchGate URL
- Source: PubChem (NIH)
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. A convenient and efficient purification method for chemically labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting and Preventing Photobleaching of 9-Acridinecarboxylic Acid (9-ACA) Fluorophores
Welcome to the Advanced Applications Support Center. 9-Acridinecarboxylic acid (9-ACA) is a highly sensitive, planar aromatic fluorophore widely utilized in nucleic acid interaction studies and complexation assays. However, its robust fluorescence is often compromised by rapid photobleaching under continuous excitation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize 9-ACA in your experimental workflows.
SECTION 1: The Causality of 9-ACA Photobleaching
Q1: Why does my 9-ACA signal fade so rapidly during continuous excitation, even at low laser power?
Expert Insight: The rapid signal degradation of 9-Acridinecarboxylic acid is rarely a simple thermal artifact; it is driven by its transition into a highly reactive, long-lived excited triplet state (T1).
When 9-ACA absorbs a photon, it enters an excited singlet state (S1), which is responsible for the desired fluorescence emission. However, a fraction of these molecules undergo Intersystem Crossing (ISC) to the T1 state. In this state, 9-ACA acts as a potent photosensitizer, reacting with dissolved molecular oxygen (O 2 ) to generate Reactive Oxygen Species (ROS) such as superoxide (O 2•− ), hydrogen peroxide (H 2 O 2 ), and hydroxyl radicals (•OH)[1]. These ROS rapidly attack the planar acridine ring, causing irreversible photooxidation, N-dealkylation, and structural cleavage, which permanently destroys the fluorophore[2].
Furthermore, 9-ACA possesses a carboxyl group that is highly sensitive to the hydrogen-bonding capacity of the solvent. If the local environment is suboptimal, charge-transfer interactions can further destabilize the molecule, accelerating degradation[3].
Photochemical pathway of 9-ACA degradation via excited triplet state and ROS generation.
SECTION 2: Troubleshooting & Prevention Strategies
Q2: Which antifade reagents are most effective for preserving 9-ACA fluorescence, and what is their mechanism of action?
Expert Insight: To prevent photobleaching, you must chemically interrupt the triplet state reactivity and scavenge the resulting ROS. We recommend selecting your antifade agent based on whether your assay involves live or fixed cells.
-
Trolox (Live-Cell Imaging): A water-soluble vitamin E derivative. In aqueous buffers, Trolox forms a redox system with its oxidized form, Trolox-quinone (TQ). This dual-action system quenches the T1 state via electron transfer and simultaneously mops up resulting radicals, making it highly effective without causing severe cytotoxicity[4].
-
n-Propyl Gallate (Fixed Samples): A potent antioxidant that directly scavenges the hydroxyl and superoxide radicals generated by the acridine core before they can cleave the fluorophore's ring structure[5].
Quantitative Comparison of Antifade Reagents on Acridine Dyes
| Antifade Reagent | Optimal Concentration | Mechanism of Action | Assay Compatibility | Est. Photobleaching Quantum Yield (Φ p ) Reduction |
| Trolox | 1 - 2 mM | Triplet quenching & ROS scavenging | Live & Fixed Cells | ~65% reduction |
| n-Propyl Gallate | 0.1 - 0.2 M | Direct ROS (radical) scavenging | Fixed Cells Only | ~80% reduction |
| Ascorbic Acid | 10 - 50 mM | Reducing agent / Oxygen depletion | Biochemical Assays | ~50% reduction |
Q3: My 9-ACA signal is weak even before photobleaching occurs. Could my buffer conditions be causing this?
Expert Insight: Yes. The fluorescence quantum yield (Φ f ) of 9-ACA is heavily dependent on solvent polarity and pH. In near-neutral to slightly acidic solutions (pH 6.0–7.0), 9-ACA exists mainly in its zwitterionic form, which is structurally optimal for maximum fluorescence emission[3].
If your buffer is too alkaline, deprotonation alters the electronic structure of the acridine ring, severely reducing the quantum yield and increasing susceptibility to nucleophilic attack[6]. Causality fix: Always measure and adjust your experimental buffer pH prior to imaging. Furthermore, strictly avoid buffers containing heavy metal ions or high concentrations of halides (like iodide or chloride), as these act as collisional quenchers that rapidly deplete the S1 state before fluorescence can occur[6].
SECTION 3: Validated Experimental Protocols
Q4: How do I prepare a self-validating antifade mounting medium for fixed 9-ACA stained samples?
Expert Insight: A reliable protocol must be self-validating. The following methodology utilizes n-propyl gallate and includes a built-in control step to verify that the reduction in the photobleaching rate constant is functionally active[5].
Step-by-Step Methodology: Preparation and Application of n-Propyl Gallate Mounting Medium
Step 1: Prepare the Antioxidant Stock Dissolve 20% (w/v) n-propyl gallate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Causality Note: n-propyl gallate is highly hydrophobic and poorly soluble in water. Using an organic solvent ensures complete dissolution without micro-precipitates that could scatter excitation light.
Step 2: Formulate the Matrix In a conical tube, thoroughly mix 1 part of 10X Phosphate-Buffered Saline (PBS) with 9 parts of high-purity glycerol (ACS grade, 99-100%). Causality Note: Ensure the 10X PBS is adjusted to pH 6.5. This maintains 9-ACA in its highly fluorescent zwitterionic state[3].
Step 3: Integrate the Antifade Slowly add 0.1 part of the 20% n-propyl gallate stock dropwise to the PBS/glycerol mixture while stirring rapidly. The final concentration of n-propyl gallate will be approximately 0.2 M.
Step 4: Sample Mounting Apply 10-15 µL of the prepared mounting medium directly onto the fixed, 9-ACA stained specimen. Carefully lower a coverslip to avoid trapping air bubbles. Causality Note: Trapped air bubbles introduce localized pockets of molecular oxygen (O 2 ), which will bypass the antifade reagent and cause localized rapid photobleaching[1].
Step 5: Seal and Cure Seal the edges with a commercial sealant or clear nail polish and allow it to cure for 30 minutes in the dark.
Step 6: Self-Validation Check (Critical) Prepare a parallel control slide mounted in standard PBS/Glycerol (without n-propyl gallate). Expose both the control and the treated slide to continuous laser excitation for 60 seconds. You should observe a >80% retention of initial fluorescence intensity in the treated slide compared to the control, validating the active ROS scavenging of your prepared batch.
Step-by-step workflow for preparing and applying antifade mounting media for 9-ACA.
References
-
Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. LSU.edu / The Journal of Physical Chemistry A.3
-
Antifade Reagents | Fluorescence Imaging. Tocris Bioscience.4
-
Comparative analysis of the photostability of different acridine dyes. Benchchem.2
-
Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH. PubMed / National Institutes of Health.1
-
Technical Support Center: Optimizing Acridine Dye Fluorescence Signals. Benchchem.6
-
Recipe for Anti-fade Mounting Medium. Jackson ImmunoResearch.5
Sources
- 1. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 9-Acridinecarboxylic Acid Hydrate Solutions
Welcome to the technical support guide for 9-Acridinecarboxylic acid hydrate (9-ACA). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and reliability of 9-ACA solutions in experimental settings. By understanding the underlying chemical principles and following validated protocols, you can mitigate common issues such as precipitation, degradation, and loss of efficacy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of 9-Acridinecarboxylic acid hydrate.
Q1: What is the recommended solvent for preparing a stock solution of 9-ACA? A: While solubility data is not extensively published, related acridine compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous applications, dissolution in a slightly alkaline buffer may be possible, but stability must be carefully monitored as alkaline conditions can decrease the stability of some acridine derivatives.[1][2] Always use high-purity, anhydrous solvents to prepare initial stock solutions.
Q2: What are the primary factors that cause 9-ACA solutions to degrade? A: The stability of 9-ACA solutions is primarily influenced by three factors:
-
Light Exposure: Acridine compounds are known to be photosensitive and can undergo photodecomposition upon exposure to UV or even ambient light.[3][4]
-
pH: The pH of aqueous solutions is critical. Acidic conditions (pH < 4.8) generally enhance the stability of acridine esters, while alkaline environments (pH > 4.8) can lead to hydrolysis and degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
Q3: How should I store my 9-ACA solid compound and stock solutions? A: For the solid (powder) form, store it in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Long-term storage at refrigerator temperatures (2-8°C) is recommended.[7] Stock solutions should be stored protected from light in amber vials or foil-wrapped tubes.[2] For short-term storage, 2-8°C is suitable. For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[2][8]
Q4: My 9-ACA solution has turned yellow/brown. What does this indicate? A: A color change often indicates degradation. Photodegradation or chemical oxidation can lead to the formation of colored byproducts.[2] One of the primary photoproducts of acridine is acridone, which can be formed upon irradiation.[3] If you observe a color change, it is recommended to discard the solution and prepare a fresh one, ensuring all preventative measures (light protection, proper pH, etc.) are taken.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to resolving specific issues encountered during experiments.
Issue 1: Precipitation Observed in the Stock Solution (in Organic Solvent)
Q: I dissolved 9-ACA in DMSO, but after storing it, I see crystals or a precipitate. What happened?
A: This issue typically arises from two main causes: exceeding the solubility limit or moisture contamination.
-
Cause A: Exceeding Maximum Solubility. Every compound has a saturation point in a given solvent. If the concentration is too high, it can precipitate out, especially during temperature changes (e.g., cooling after warming to dissolve).
-
Solution: Prepare the solution at a slightly lower concentration. If warming was used to dissolve the compound, allow the solution to return to room temperature slowly before transferring it to cold storage. Always visually inspect the vial for precipitation after it has reached thermal equilibrium at its storage temperature.
-
-
Cause B: Water Contamination. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. 9-ACA has poor aqueous solubility, and the introduction of water into the DMSO stock can significantly lower its solubility, causing it to precipitate.[9]
-
Solution:
-
Use anhydrous grade DMSO.
-
Always use fresh, unopened solvent or solvent from a properly stored container with a desiccant.
-
Minimize the time the solvent vial and your stock solution are open to the atmosphere.
-
Aliquot the stock solution into smaller, single-use vials to prevent repeated exposure of the main stock to air.[8]
-
-
Issue 2: Precipitation Observed After Diluting Stock Solution into Aqueous Media
Q: My 9-ACA/DMSO stock is clear, but when I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. Why?
A: This is a classic solvent-shift precipitation problem. The compound is soluble in the organic stock but insoluble in the final aqueous environment.
-
Cause: Low Aqueous Solubility. The aqueous medium cannot maintain the high concentration of 9-ACA that was present in the DMSO stock. When the DMSO is diluted, the compound crashes out of the solution.[8]
-
Solutions & Best Practices:
-
Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of 9-ACA in the aqueous medium.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, add the stock to a small volume of media first while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation. Then, add this intermediate dilution to the final volume.
-
Check Media Components: Some components in complex media (e.g., phosphate, high salt concentrations) can react with the compound or reduce its solubility.[10] Test the solubility in a simpler buffer (e.g., HEPES, MOPS) first to diagnose the issue.
-
-
Issue 3: Loss of Compound Activity or Inconsistent Results Over Time
Q: My experiments worked well with a freshly prepared solution, but now the results are inconsistent or show no effect. What is the likely cause?
A: This strongly suggests the compound is degrading in solution. The primary culprits are light and improper pH.
-
Cause A: Photodegradation. The tricyclic aromatic structure of acridine makes it susceptible to degradation upon exposure to light.[3] This is one of the most common and often overlooked causes of instability for this class of compounds.
-
Solution:
-
Strict Light Protection: Always store, handle, and even conduct experiments with the solution protected from light. Use amber vials, wrap tubes and flasks in aluminum foil, and minimize exposure to ambient lab lighting.[2]
-
Prepare Fresh: For highly sensitive experiments, prepare the final working solution immediately before use from a properly stored, frozen stock aliquot.
-
-
-
Cause B: pH-Mediated Hydrolysis. If working in an aqueous buffer, the pH is critical. Acridine derivatives are often less stable at neutral to alkaline pH.[1][11]
-
Solution:
-
Buffer at an Acidic pH: If your experimental system allows, maintain the solution at a slightly acidic pH (e.g., pH 4-6) to improve stability.[1][2]
-
Conduct a Stability Study: If the stability in your specific medium is unknown, perform a simple time-course experiment. Prepare the solution, store it under your experimental conditions, and test its activity or measure its concentration (e.g., via HPLC or UV-Vis spectroscopy) at different time points (e.g., 0, 2, 6, 24 hours).
-
-
Part 3: Protocols and Data
Data Summary Table
| Parameter | Recommendation / Guideline | Rationale & Citation |
| Storage (Solid) | Room Temperature, Dry, Tightly Closed.[5][12] Long-term: 2-8°C.[7] | Prevents hydration and degradation. |
| Storage (Solution) | Protect from light (amber vials/foil).[2] Short-term: 2-8°C. Long-term: -20°C or below (aliquoted).[2] | Minimizes photodegradation and chemical decomposition. Aliquoting prevents freeze-thaw cycles.[8] |
| Recommended Solvents | DMSO, DMF (for stock solutions). | Common solvents for related acridine compounds. |
| pH for Aqueous Solutions | Acidic pH (< 4.8) is preferred for stability. | Alkaline conditions can promote hydrolysis and degradation of the acridine core.[1] |
| Key Instability Factors | Light, Alkaline pH, Elevated Temperature, Water Contamination (in organic stocks). | Acridine compounds are photosensitive[3][4] and can be unstable at high pH.[1][11] |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO
-
Pre-experiment: Weigh the required amount of 9-Acridinecarboxylic acid hydrate powder in a fume hood. For 1 mL of a 10 mM solution, you will need approximately 2.41 mg (assuming one hydrate, MW ~241.24 g/mol ).[13]
-
Solvent Preparation: Use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Dissolution: Add the DMSO to the vial containing the 9-ACA powder. Cap the vial tightly.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used, but ensure the compound fully redissolves upon returning to room temperature.
-
Storage:
-
Wrap the primary vial in aluminum foil or use an amber vial.
-
Aliquot the solution into single-use volumes (e.g., 20-50 µL) in smaller, tightly-capped amber tubes.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Workflow for Assessing Solution Stability via UV-Vis Spectrophotometry
-
Preparation: Prepare the 9-ACA solution in your desired experimental buffer (e.g., PBS pH 7.4).
-
Initial Scan (T=0): Immediately after preparation, perform a full UV-Vis wavelength scan (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). Record the absorbance value at λmax.
-
Incubation: Store the solution under your intended experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Measurements: At predetermined intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at the previously determined λmax.
-
Analysis: Plot Absorbance vs. Time. A significant decrease in absorbance indicates degradation of the chromophore and thus instability of the compound. A stable solution should exhibit minimal change in absorbance over the experimental duration.
Part 4: Visualized Troubleshooting Workflow
The following diagram provides a decision tree for troubleshooting common stability issues with 9-ACA solutions.
Caption: Troubleshooting workflow for 9-Acridinecarboxylic acid hydrate solutions.
References
-
Chemdor. (n.d.). 9-Acridinecarboxylic acid hydrate Safety Data Sheet. Retrieved from [Link]
-
Arce, R., et al. (2013). Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone. PMC. Retrieved from [Link]
- Mishra, A., & Mehta, A. (2011). Photocatalytic Degradation of Hazardous Dye Acridine Orange Using Semiconductor Titanium Dioxide (TiO2). Nature Environment and Pollution Technology.
-
Negrón-Encarnación, I., et al. (2010). ACRIDINE SPECIES ADSORBED ON MODELS OF ATMOSPHERIC PARTICULATE MATTER AND THEIR ROLE IN THE PHOTODEGRADATION MECHANISMS UNDER N2 OR O2 ATMOSPHERES. Taylor & Francis Online. Retrieved from [Link]
-
Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Acridine Ester Stability and What Are the Precautions?. Retrieved from [Link]
-
Li, J., et al. (2013). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. MDPI. Retrieved from [Link]
-
Semantic Scholar. (2013). Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. Retrieved from [Link]
-
PubChem. (n.d.). 9-Acridinecarboxylic Acid Hydrate. Retrieved from [Link]
-
Hou, J., et al. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids. PubMed. Retrieved from [Link]
-
ResearchGate. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids | Request PDF. Retrieved from [Link]
-
Online Research @ Cardiff. (n.d.). Chapter 5: Experimental. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Photochemistry of 9-acridinecarboxaldehyde in aqueous media. Retrieved from [Link]
- Kanjilal, S., et al. (1997). Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. J. Phys. Chem. A.
- Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
Sources
- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. clearsynth.com [clearsynth.com]
- 8. benchchem.com [benchchem.com]
- 9. US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents [patents.google.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemdor.com [chemdor.com]
- 13. 9-Acridinecarboxylic Acid Hydrate | C14H11NO3 | CID 16211687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 9-Position Acridine Substitutions
Welcome to the Acridine Synthesis Support Center. As Senior Application Scientists, we frequently assist researchers who hit a "brick wall" when attempting to functionalize the 9-position of the acridine core with bulky amines.
This guide deconstructs the mechanistic barriers of 9-chloroacridine substitutions and provides field-proven, self-validating protocols to ensure your C–N coupling reactions succeed.
Section 1: Mechanistic FAQs — Understanding the Steric Barrier
Q: Why do substitutions at the 9-position of acridine frequently fail or require extreme conditions when using bulky amines? A: The fundamental issue is the spatial geometry of the acridine core. The 9-position is heavily shielded by the neighboring peri-protons at the C-1 and C-8 positions. During a standard Nucleophilic Aromatic Substitution (SNAr), the incoming nucleophile must approach the C-9 carbon to form a Meisenheimer ( σH ) complex[1]. As the steric bulk of your amine increases (e.g., secondary amines, branched primary amines), the activation energy required to bypass these peri-protons becomes prohibitive[2]. Consequently, the reaction stalls, and side reactions outcompete the desired C–N bond formation[3].
Q: I am observing excessive 9-acridone formation instead of my desired 9-aminoacridine. What is the causality here, and how can I suppress it? A: 9-chloroacridine is highly susceptible to hydrolysis, which leads to the formation of 9-acridone[4]. Because water is a small, sterically unhindered oxygen nucleophile, it easily bypasses the C-1/C-8 steric wall that blocks your bulky amine[3].
Self-Validating Protocol to Suppress Hydrolysis:
-
Strict Anhydrous Conditions: This is the most critical factor. Flame-dry all glassware under vacuum and backfill with dry argon[2].
-
Solvent Purification: Never use benchtop solvents. Distill your solvents over a drying agent or utilize 3Å molecular sieves directly in your reaction mixture to scavenge trace moisture[2].
-
Stoichiometry: Avoid aqueous bases. Use an excess of your amine or a non-nucleophilic organic base (like DIPEA) to neutralize the generated HCl without introducing water.
Section 2: Troubleshooting Workflows & Protocols
Workflow 1: The Phenol-Activation Strategy
Q: My primary amine is moderately bulky and fails in direct SNAr with 9-chloroacridine. Is there a metal-free alternative? A: Yes. You can utilize a two-step "activation" sequence via a 9-phenoxyacridine intermediate[4]. Phenol is less sterically demanding than a bulky amine and readily displaces the chloride at C-9. The resulting 9-phenoxyacridine is highly electrophilic, and the phenoxide ion is an excellent leaving group, making the subsequent displacement by your bulky amine thermodynamically favorable[4].
Workflow for the metal-free phenol-mediated activation of 9-chloroacridine.
Protocol: Phenol-Mediated Synthesis of 9-Aminoacridines
-
Activation: In a dry flask, combine 9-chloroacridine (1.0 equiv) and phenol (excess, functioning as both reactant and solvent).
-
Heating: Heat the neat mixture to 100 °C under argon until a homogenous melt forms. Stir for 1–2 hours.
-
Amination: Cool the mixture slightly and add the bulky diamine/amine (1.5 equiv) dissolved in a minimal amount of anhydrous DMSO[4].
-
Reaction: Heat the mixture at 100 °C for an additional 2–4 hours.
-
Workup: Cool to room temperature, pour into an excess of 10% aqueous NaOH (to deprotonate and remove excess phenol as water-soluble sodium phenoxide), and extract with dichloromethane.
-
Validation: Analyze the organic layer via TLC; the disappearance of the highly fluorescent 9-phenoxyacridine spot indicates successful conversion.
Workflow 2: Buchwald-Hartwig Amination for Extreme Steric Hindrance
Q: I am trying to couple a secondary, highly branched amine to 9-chloroacridine, and even the phenol method fails. What is the definitive solution? A: When steric hindrance completely blocks the SNAr pathway, you must switch the reaction mechanism to a Palladium-catalyzed Buchwald-Hartwig amination[5]. This bypasses the Meisenheimer complex entirely. The Pd(0) catalyst undergoes oxidative addition into the C–Cl bond, a step that is far less sensitive to the amine's bulk[6]. Bulky, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) then facilitate the coordination of the amine and drive the reductive elimination step to form the C–N bond[6][7].
Catalytic cycle of the Buchwald-Hartwig amination bypassing SNAr steric barriers.
Protocol: Buchwald-Hartwig Amination of 9-Chloroacridine
-
Preparation: In an oven-dried Schlenk tube, combine 9-chloroacridine (1.0 equiv), the bulky amine (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and a bidentate or bulky phosphine ligand like BINAP or BrettPhos (0.08 equiv)[7][8].
-
Base Addition: Add a stoichiometric amount of dry base, typically Cs₂CO₃ (1.5–2.0 equiv)[8].
-
Solvent & Degassing: Add anhydrous, degassed toluene (10 volumes). Perform three freeze-pump-thaw cycles to remove all oxygen, which would otherwise oxidize the Pd(0) catalyst and kill the catalytic cycle[8].
-
Heating: Seal the tube and heat at 110 °C for 8–12 hours under a nitrogen or argon atmosphere[8].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts[8].
-
Validation: Concentrate the filtrate and purify via silica gel chromatography. Confirm the product via ¹H NMR (look for the characteristic shift of the C-1/C-8 peri-protons due to the new amine substituent).
Section 3: Quantitative Data & Method Comparison
To assist in selecting the correct protocol based on your specific amine, consult the following empirical comparison table summarizing the expected outcomes for each methodology:
| Method | Mechanism | Ideal Substrate Scope | Steric Tolerance | Typical Yields | Primary Byproduct |
| Standard SNAr | Addition-Elimination | Unhindered primary amines, hydrazines | Low | 10 – 40% | 9-Acridone (Hydrolysis) |
| Phenol Activation | Two-step SNAr via Phenoxide | Moderately hindered primary amines, diamines | Moderate | 60 – 85% | Unreacted intermediate |
| Buchwald-Hartwig | Pd-Catalyzed Cross-Coupling | Highly hindered secondary amines, anilines | High | 75 – 95% | Dehalogenated acridine |
References
-
Benchchem. 2,9-Dichloroacridine|High-Purity Research Chemical. 2
-
National Institutes of Health (NIH). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. 4
-
ResearchGate. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. 1
-
CLOCKSS. REACTIONS AT C-9 OF ACRIDINE DERIVATIVES. PART ml.3
-
Wikipedia. Buchwald–Hartwig amination. 5
-
Organic Synthesis. Buchwald-Hartwig Coupling. 8
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 7
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!6
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- 2. 2,9-Dichloroacridine|High-Purity Research Chemical [benchchem.com]
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- 4. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Structural Elucidation of 9-Acridinecarboxylic Acid Hydrate
This guide provides an in-depth analysis of the ¹H NMR spectrum of 9-acridinecarboxylic acid hydrate, a key intermediate in medicinal chemistry and materials science.[1] We will explore the nuances of its spectral interpretation, offering a rationale grounded in structural and electronic effects. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative analytical techniques, providing a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic molecules.
The Central Role of ¹H NMR in Characterizing Acridine Scaffolds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[2] For planar, aromatic systems like 9-acridinecarboxylic acid, ¹H NMR is particularly powerful. It provides precise information about the electronic environment of each proton, revealing subtle differences that arise from the molecule's unique geometry and the influence of substituents. The acridine nucleus, a pharmacophore in numerous DNA intercalating agents and fluorescent probes, presents a fascinating case for NMR analysis due to its rigid structure and the strong electronic effects exerted by the heterocyclic nitrogen atom.[3][4]
Interpreting the ¹H NMR Spectrum of 9-Acridinecarboxylic Acid Hydrate
The structure of 9-acridinecarboxylic acid presents a C₂-symmetric aromatic system, which simplifies the ¹H NMR spectrum. We expect to see four distinct signals for the eight aromatic protons, plus signals for the carboxylic acid proton and the water of hydration. The spectrum is best acquired in a polar aprotic solvent like DMSO-d₆, which can effectively solvate the polar carboxylic acid and engage in hydrogen bonding, allowing for the observation of the exchangeable -COOH and H₂O protons.[5]
In solution, 9-acridinecarboxylic acid can exist in a zwitterionic form, where the carboxylic proton has transferred to the basic acridine nitrogen.[6][7] This protonation of the ring nitrogen significantly impacts the electronic distribution in the aromatic system and is a critical factor in assigning the chemical shifts.
Predicted Peak Assignments
The predicted ¹H NMR spectrum is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm, and a highly deshielded signal for the carboxylic acid proton.[8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H4, H5 | 8.5 - 8.8 | Doublet (d) | 2H | These protons are adjacent to the electron-withdrawing, protonated nitrogen atom, leading to significant deshielding. They are coupled to H3/H6. |
| H1, H8 | 8.2 - 8.4 | Doublet (d) | 2H | These peri protons are deshielded due to steric compression with the carboxylic acid group at position 9 and the anisotropic effect of the neighboring rings.[7] They are coupled to H2/H7. |
| H2, H7 | 7.9 - 8.1 | Triplet (t) or ddd | 2H | Coupled to both the upfield H3/H6 and downfield H1/H8 protons, resulting in a triplet or doublet of doublets of doublets. |
| H3, H6 | 7.6 - 7.8 | Triplet (t) or ddd | 2H | These protons are the most shielded of the aromatic protons, being furthest from the primary electron-withdrawing groups. They are coupled to H2/H7 and H4/H5. |
| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[9] Its presence in this region is a strong indicator of the functional group. |
| H₂O | ~3.3 | Broad Singlet (br s) | 2H (variable) | The signal for the water of hydration. Its chemical shift can vary depending on concentration and temperature.[10] |
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is the cornerstone for structural elucidation, a multi-technique approach provides a more complete and validated characterization.
| Technique | Information Provided | Advantages for 9-Acridinecarboxylic Acid | Limitations Compared to ¹H NMR |
| ¹³C NMR | Provides a signal for each unique carbon atom, revealing the carbon skeleton.[11] | Confirms the number of unique carbons (8 for the acridine core, 1 for -COOH). The carbonyl carbon signal (~160-180 ppm) is diagnostic.[9] | Does not provide information on proton connectivity or stereochemical relationships. Less sensitive, requiring more sample or longer acquisition times. |
| 2D NMR (COSY, HSQC) | COSY shows ¹H-¹H coupling correlations. HSQC correlates protons directly to the carbons they are attached to. | COSY is invaluable for definitively linking adjacent protons (e.g., H1 to H2, H2 to H3, etc.), confirming the assignment of the aromatic spin systems. HSQC links each proton signal to its corresponding carbon signal for complete assignment. | Requires more sophisticated instrumentation and expertise in data interpretation. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, providing the molecular weight and fragmentation patterns.[12] | Confirms the molecular formula (C₁₄H₉NO₂).[12] High-resolution MS (HRMS) can provide an exact mass to further validate the elemental composition. | Provides no information on the specific arrangement of atoms (isomerism) or the electronic environment of nuclei. |
| FT-IR Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | Clearly shows the presence of the carboxylic acid group via a very broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).[9][13] | Provides limited information about the overall molecular skeleton and connectivity. The "fingerprint region" can be complex and difficult to interpret fully. |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the conjugated π-system. | The characteristic absorption bands of the acridine core are sensitive to solvent and pH, which can support the existence of the zwitterionic form.[7][14] | Provides no detailed structural information; many different acridine derivatives can have similar spectra. |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
This protocol ensures the acquisition of a high-quality spectrum suitable for unambiguous interpretation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 9-acridinecarboxylic acid hydrate directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for solubilizing the analyte and observing the exchangeable protons of the carboxylic acid and hydrate.[5]
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A pale yellow solution should be obtained.[15]
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.
-
Set the spectral width to cover a range from approximately -1 to 15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 2-3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to δ 2.50 ppm.[16]
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample to final interpretation, emphasizing the key stages in the structural elucidation process.
Caption: Workflow for the ¹H NMR analysis of 9-acridinecarboxylic acid hydrate.
Conclusion
The structural elucidation of 9-acridinecarboxylic acid hydrate is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail regarding the electronic environment and connectivity of its protons. The interpretation, however, must be nuanced, taking into account factors such as the zwitterionic nature of the molecule in solution. While powerful, ¹H NMR should be employed as part of a broader analytical strategy. Corroborating data from techniques like Mass Spectrometry, ¹³C NMR, and FT-IR spectroscopy creates a self-validating system that ensures the highest degree of confidence in the final structural assignment, a critical requirement for research and development in the pharmaceutical and chemical industries.
References
-
PubChem. (n.d.). 9-Acridinecarboxylic Acid Hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kanjilal, S., et al. (1997). Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. The Journal of Physical Chemistry A, 101(12), 2233-2241. Retrieved from [Link]
-
PubChem. (n.d.). Acridine-9-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kanjilal, S., et al. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior o. Department of Chemistry, IIT Kharagpur. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectroscopy of 9-acridinones. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
MDPI. (2024). Advances in Optical Analytical Reagents Based on Acridone derivatives. Retrieved from [Link]
-
Inflibnet. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Synthesis and characterization of new transition metal complexes containing DNA intercalators of the acridine family. New Journal of Chemistry. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Medicinal Chemistry. Retrieved from [Link]
-
Informative Journals. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Acridine-9-carboxylic acid hydrate. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]
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- 16. scs.illinois.edu [scs.illinois.edu]
Advanced Mass Spectrometry Characterization of 9-Acridinecarboxylic Acid Impurities: A Comparative Methodological Guide
Introduction
As a critical intermediate in the synthesis of DNA-intercalating agents, antimalarials, and fluorescent probes, 9-Acridinecarboxylic acid (9-ACA) plays a foundational role in modern drug discovery[1]. However, the synthesis and long-term storage of 9-ACA are inherently susceptible to the generation of structurally similar impurities. Compounds such as acridine, acridone, and 9-acridinemethanol can emerge as synthetic byproducts or degradation artifacts, potentially compromising the efficacy and safety profiles of downstream pharmaceutical products.
For researchers and drug development professionals, standard HPLC-UV methodologies are insufficient for characterizing these impurities. UV detection lacks the specificity to resolve co-eluting isobaric compounds and cannot provide the structural elucidation required for unknown degradants. Consequently, advanced Mass Spectrometry (MS) is mandatory for rigorous impurity profiling.
Comparative Mass Spectrometry Platforms
Table 1: Performance Comparison of MS Platforms for 9-ACA Impurities
| Analytical Parameter | LC-QTOF-MS (Untargeted Profiling) | LC-QqQ-MS (Targeted MRM) |
| Mass Accuracy | High (< 2 ppm) | Nominal (~0.1 Da) |
| Resolution | > 30,000 FWHM | Unit Resolution |
| Sensitivity (LOD) | Low ng/mL | Sub pg/mL |
| Linear Dynamic Range | 3–4 Orders of Magnitude | 5–6 Orders of Magnitude |
| Primary Utility | Structural elucidation of unknown degradants via exact mass | Trace quantitation of known genotoxic impurities (e.g., Acridine) |
Mechanistic Insights: Degradation and Ionization Pathways
Understanding the chemical behavior of 9-ACA is a prerequisite for accurate MS analysis. The 2, which can subsequently undergo decarboxylation to form acridine[2]. Further hydroxylation and oxidation of acridine lead to the formation of acridone[2].
During Electrospray Ionization (ESI), 9-ACA (exact mass 223.0633 Da) readily protonates to form [M+H]⁺ at m/z 224.0705. However, a critical analytical trap exists:3 due to the thermal and electrical energy applied during ionization[3].
Degradation and fragmentation pathway of 9-Acridinecarboxylic acid to key impurities.
Self-Validating Experimental Protocols
To ensure robust and reproducible data, the following protocols are designed as self-validating systems. Every methodological choice is grounded in the physicochemical properties of acridine derivatives.
Phase 1: Sample Preparation
-
Dissolution: Accurately weigh 10.0 mg of the 9-ACA sample and dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 10 minutes.
-
Dilution: Dilute to a working concentration of 10 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (90:10, v/v).
-
Causality: Acridine derivatives are basic aromatic amines. The addition of 0.1% formic acid ensures the ring nitrogen is fully protonated prior to entering the MS, maximizing ESI+ ionization efficiency and preventing secondary interactions with the sample vial.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Phase 2: LC-MS/MS Workflow
-
Column Selection: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[2].
-
Causality: The Bridged Ethyl Hybrid (BEH) particle technology is critical here. It withstands a wide pH range and minimizes residual silanol activity, which would otherwise cause severe peak tailing for planar, basic compounds like acridine.
-
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile[2].
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.5 mL/min.
-
MS Source Conditions: ESI Positive mode; Capillary Voltage 3.0 kV; Desolvation Temperature 400 °C.
The Self-Validation Step (Differentiating In-Source Fragmentation from True Impurities): To validate whether detected acridine (m/z 180.08) is a true sample impurity or an in-source fragmentation artifact of 9-ACA, the protocol relies on chromatographic retention time (RT) divergence. A true acridine impurity will elute at a distinct RT compared to 9-ACA. If the m/z 180.08 signal perfectly co-elutes with the massive 9-ACA peak, it is a self-validating indicator of in-source decarboxylation rather than a pre-existing impurity[3].
Comparative LC-MS workflow for targeted and untargeted 9-ACA impurity characterization.
Quantitative Data & MS/MS Fragmentation Signatures
When executing the LC-QTOF-MS discovery phase, identifying the exact mass and characteristic MS/MS fragments is essential for assigning structures to unknown peaks. Below is a summary of the key diagnostic fragments for 9-ACA and its primary impurities.
Table 2: Exact Mass and Characteristic MS/MS Fragments (ESI+)
| Compound | Chemical Formula | Exact Mass [M+H]⁺ | Characteristic MS/MS Fragments | Diagnostic Loss |
| 9-Acridinecarboxylic Acid | C₁₄H₉NO₂ | 224.0706 | 180.08, 152.06 | -CO₂ (44 Da) |
| Acridine | C₁₃H₉N | 180.0813 | 152.06 | -HCN (27 Da) |
| Acridone | C₁₃H₉NO | 196.0762 | 168.08 | -CO (28 Da) |
| 9-Acridinemethanol | C₁₄H₁₁NO | 210.0913 | 192.08 | -H₂O (18 Da) |
Conclusion
Effective characterization of 9-Acridinecarboxylic acid impurities requires a synergistic approach. LC-QTOF-MS provides the high mass accuracy needed to map degradation pathways (such as oxidation to acridone), while LC-QqQ-MS delivers the sensitivity required to monitor trace genotoxic impurities like acridine. By leveraging acidic mobile phases, BEH column chemistries, and retention-time validation to rule out in-source fragmentation, analytical scientists can build a highly trustworthy and self-validating impurity profiling system.
References
-
Title: Photochemistry of 9-acridinecarboxaldehyde in aqueous media Source: The Royal Society of Chemistry URL: [Link]
-
Title: Ozone- and Hydroxyl Radical-Mediated Oxidation of Pharmaceutical Compounds Using Ni-Doped Sb–SnO2 Anodes: Degradation Kinetics and Transformation Products Source: ACS ES&T Engineering URL: [Link]
-
Title: Synthesis, characterization and antimalarial evaluation of new β-benzoylstyrene derivatives of acridine Source: Arabian Journal of Chemistry URL: [Link]
Sources
A Comparative Guide to Fluorescence Sensitivity: 9-Anthracenecarboxylic Acid (9-ACA) vs. Fluorescein
When designing fluorescence-based assays, selecting the correct fluorophore is the most critical variable dictating experimental success. While many researchers default to the brightest available dye, true assay optimization requires matching the photophysical mechanism of the probe to the specific analytical question.
This guide provides an in-depth, mechanistic comparison between two fundamentally different fluorophores: Fluorescein , the gold standard for absolute signal brightness, and 9-Anthracenecarboxylic Acid (9-ACA) , a highly specialized probe prized for its sensitivity to microenvironmental changes.
Photophysical Mechanisms & Causality
To understand the sensitivity differences between these two molecules, we must examine the causality behind their excited-state dynamics.
Fluorescein: The Benchmark for Radiative Efficiency
Fluorescein and its derivatives (like FITC) are ubiquitous in biological research due to their extraordinary fluorescence quantum yield ( ΦF ), which can reach ~0.95 in basic aqueous solutions[1][2].
-
The Causality of Brightness: Fluorescein’s high sensitivity is driven by its rigid polycyclic xanthene core. This structural rigidity severely restricts non-radiative decay pathways (such as vibrational relaxation). When excited at ~490 nm, the molecule has a highly efficient radiative decay back to the ground state, emitting at ~515 nm[3].
-
The Caveat: Fluorescein is highly pH-sensitive. Its maximum quantum yield is only achieved when it exists as a dianion (pH > 8). In acidic environments, protonation disrupts the extended π -conjugation, drastically quenching the fluorescence[2][4].
9-Anthracenecarboxylic Acid (9-ACA): The Environmental Sensor
Unlike the rigid xanthene core of fluorescein, 9-ACA consists of an anthracene ring substituted with a carboxylic acid group at the 9-position. Its absolute quantum yield is significantly lower ( ΦF≈0.27−0.36 in organic solvents)[5].
-
The Causality of Environmental Sensitivity: The lower absolute brightness of 9-ACA is not a defect; it is a feature of its conformational flexibility. Upon UV excitation (~350-370 nm), the carboxyl group rotates into the plane of the anthracene ring system[5][6]. This rotation enhances resonance interactions and introduces charge-transfer characteristics. Consequently, 9-ACA's emission is highly sensitive to local solvent polarity, viscosity, and hydrogen-bonding environments, often resulting in broad, structureless emission spectra or dual fluorescence[5][6].
Fig 1: Comparative photophysical decay pathways of Fluorescein and 9-ACA.
Quantitative Data Comparison
The following table synthesizes the core photophysical properties of both fluorophores to aid in probe selection.
| Property | Fluorescein (Dianion) | 9-Anthracenecarboxylic Acid (9-ACA) |
| Excitation Maximum ( λex ) | ~490 nm (Visible) | ~350 - 370 nm (UV) |
| Emission Maximum ( λem ) | ~515 nm | ~460 nm |
| Fluorescence Quantum Yield ( ΦF ) | 0.92 - 0.95 (in 0.1 M NaOH)[1] | 0.27 - 0.36 (in Ethanol/THF)[5] |
| Molar Extinction Coefficient ( ϵ ) | ~92,300 M−1cm−1 [3] | ~9,000 M−1cm−1 |
| Primary Analytical Utility | Absolute signal maximization, bioconjugation | Probing microenvironments, polarity sensing |
| Major Limitations | Rapid photobleaching, quenched at low pH | Lower absolute brightness, requires UV excitation |
Experimental Protocol: Self-Validating Quantum Yield Determination
To objectively compare the sensitivity of 9-ACA against a known standard (like Fluorescein or Quinine Sulfate), researchers must utilize the Comparative Method of Williams et al. [7]. This protocol is designed as a self-validating system: by plotting integrated fluorescence intensity against a gradient of absorbances, we mathematically eliminate concentration-dependent artifacts (like inner-filter effects).
Step-by-Step Methodology
1. Standard and Sample Preparation
-
Select a standard with a known ΦF that matches the excitation wavelength of your test sample. For 9-ACA (UV excitation), Quinine Sulfate in 0.1 M H2SO4 ( ΦF=0.54 ) is the authoritative standard. For visible range comparisons, Fluorescein in 0.1 M NaOH ( ΦF=0.92 ) is used[1][7].
-
Prepare a stock solution of the standard and the 9-ACA sample.
2. Absorbance Matching (Critical Causality Step)
-
Dilute both the standard and 9-ACA into a series of 5 cuvettes per compound.
-
Causality: You must ensure the absorbance of all solutions at the excitation wavelength is strictly below 0.1 OD . If absorbance exceeds 0.1, the fluorophore will re-absorb its own emitted light (the inner-filter effect), destroying the linear relationship between concentration and emitted photons[3][7].
3. Spectral Acquisition
-
Record the fluorescence emission spectrum for all 10 cuvettes using identical spectrofluorometer settings (slit width, integration time, excitation wavelength).
-
Calculate the integrated fluorescence intensity (the total area under the emission curve) for each spectrum.
4. Gradient Analysis & Calculation
-
Plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance (X-axis) for both the standard and 9-ACA.
-
Extract the gradient (slope) of the linear regression for both plots ( GradST and GradX ).
-
Calculate the quantum yield of 9-ACA ( ΦX ) using the following validated equation[1][7]:
ΦX=ΦST×(GradSTGradX)×(ηST2ηX2)
(Where η represents the refractive index of the respective solvents).
Fig 2: Self-validating experimental workflow for relative fluorescence quantum yield determination.
Conclusion: Application Suitability
The choice between Fluorescein and 9-ACA should be dictated by the analytical objective rather than raw brightness.
-
Use Fluorescein when the goal is to maximize the signal-to-noise ratio in bulk aqueous environments, such as in flow cytometry, ELISA, or general protein labeling[4].
-
Use 9-ACA when the goal is to interrogate the physical properties of a system. Its sensitivity to carboxyl group rotation makes it an exceptional probe for measuring localized solvent polarity, investigating binding pocket hydrophobicity, or serving as a structural ligand in Metal-Organic Frameworks (MOFs) where its photophysics change upon coordination[6].
References
-
Oregon Medical Laser Center (OMLC). Fluorescein Fluorescence and Absorption Data. Retrieved from:[Link]
-
PubMed / Photochemistry and Photobiology. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Retrieved from:[Link]
-
HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. Retrieved from: [Link]
-
SciSpace. Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. Retrieved from: [Link]
-
Virginia Tech Works (VTechWorks). Luminescent Properties of Anthracene-based Metal-Organic Frameworks. Retrieved from: [Link]
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- 4. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
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- 7. static.horiba.com [static.horiba.com]
Comprehensive FTIR Spectrum Analysis of 9-Acridinecarboxylic Acid Hydrate: A Comparative Guide
Executive Summary
In the landscape of drug development and molecular diagnostics, 9-Acridinecarboxylic acid hydrate (CAS 332927-03-4) serves as a critical foundational building block. Its planar, highly conjugated tricyclic core makes it an ideal precursor for synthesizing DNA-intercalating agents, while its carboxylic acid moiety provides a versatile handle for conjugation into chemiluminescent acridinium esters[1][2].
However, the presence of lattice water in the hydrate form significantly alters its solid-state packing, solubility kinetics, and downstream reactivity compared to its anhydrous counterpart. For researchers synthesizing short DNA-binding peptides or biotinylated probes, confirming the exact hydration state of the starting material is non-negotiable. Fourier Transform Infrared (FTIR) spectroscopy is the most rapid, non-destructive method for this validation. This guide provides an in-depth comparative analysis of the FTIR spectral features of 9-Acridinecarboxylic acid hydrate against common alternatives, alongside a self-validating experimental protocol.
Comparative Spectral Analysis
To establish a definitive spectroscopic fingerprint, we must compare 9-Acridinecarboxylic acid hydrate against two critical references: Anhydrous 9-Acridinecarboxylic acid (to isolate the effect of lattice water) and Acridine Orange (a standard acridine dye lacking the carboxylic acid group, serving as a negative control).
The Hydration Signature (3500–2500 cm⁻¹)
The most distinguishing feature of the hydrate is the presence of a strong, broad absorption band centered around 3425 cm⁻¹ [3]. This peak arises from the O-H stretching vibrations of the water molecules trapped within the crystal lattice. Because these water molecules participate in extensive hydrogen-bonding networks with the acridine nitrogen and the carboxylic acid groups, the peak is significantly broadened. In contrast, the anhydrous form completely lacks this peak. Both the hydrate and anhydrous forms exhibit a secondary, extremely broad band between 2500–3000 cm⁻¹ (often peaking around 2639 cm⁻¹), which corresponds to the O-H stretch of the carboxylic acid group participating in strong intermolecular hydrogen-bonded dimers[4].
The Carbonyl Region (1730–1690 cm⁻¹)
The C=O stretching vibration is highly sensitive to its local electronic environment. In 9-Acridinecarboxylic acid hydrate, the carbonyl peak typically splits or broadens into a multiplet around 1705–1728 cm⁻¹ [2]. This splitting is a direct consequence of the water of hydration disrupting the uniform carboxylic acid dimers found in the anhydrous crystal, creating multiple distinct hydrogen-bonding microenvironments. Acridine Orange, lacking a carboxyl group, shows no absorption in this region.
Aromatic Skeletal Vibrations (1650–1400 cm⁻¹)
The rigid, conjugated acridine ring produces sharp, distinct C=C and C=N stretching vibrations. These are heavily conserved across all acridine derivatives. In the hydrate, these appear prominently at 1630 cm⁻¹ and 1516 cm⁻¹ [2][4].
Table 1: FTIR Peak Assignments and Comparative Shifts
| Spectral Feature | 9-ACA Hydrate | Anhydrous 9-ACA | Acridine Orange (Control) | Mechanistic Assignment |
| Lattice Water O-H | ~3425 cm⁻¹ (Strong, Broad) | Absent | Absent | Hydrogen-bonded water of hydration trapped in the crystal lattice. |
| Carboxylic O-H | 2500–3000 cm⁻¹ (Broad) | 2500–3000 cm⁻¹ (Broad) | Absent | Dimeric hydrogen bonding of the -COOH group. |
| Carbonyl C=O | 1705–1728 cm⁻¹ | ~1715 cm⁻¹ | Absent | C=O stretching; sensitive to solid-state packing and hydration. |
| Aromatic C=C / C=N | 1516, 1630 cm⁻¹ | 1520, 1630 cm⁻¹ | ~1500, 1600 cm⁻¹ | Acridine ring skeletal vibrations. |
| Carboxylic C-O | 1207, 1263 cm⁻¹ | 1210, 1260 cm⁻¹ | Absent | C-O stretch coupled with O-H in-plane bending. |
Experimental Methodology: Self-Validating FTIR Protocol
When analyzing hydrates, the greatest risk is a false positive caused by ambient moisture adsorbing onto the sample or the matrix. The following KBr pellet protocol is designed as a self-validating system to ensure absolute spectral integrity[5].
Step 1: Desiccation of the Matrix (Critical Causality)
-
Action: Bake spectroscopic-grade Potassium Bromide (KBr) at 105°C for a minimum of 2 hours prior to use. Store in a vacuum desiccator.
-
Causality: KBr is highly hygroscopic. Unbaked KBr will absorb atmospheric moisture, producing a broad O-H stretch at ~3400 cm⁻¹ that perfectly masks or mimics the intrinsic lattice water of the 9-Acridinecarboxylic acid hydrate.
Step 2: Sample Homogenization
-
Action: In an agate mortar, gently grind 1–2 mg of 9-Acridinecarboxylic acid hydrate with 100–150 mg of the baked KBr until a fine, uniform powder is achieved.
-
Causality: Large sample particles scatter the infrared beam (the Christiansen effect), leading to distorted baseline slopes and asymmetric peak shapes. Fine grinding ensures uniform dispersion and adherence to the Beer-Lambert law.
Step 3: Vacuum Pressing
-
Action: Transfer the mixture to a pellet die. Apply a vacuum for 1 minute, then press at 10 tons of pressure for 2–3 minutes while maintaining the vacuum.
-
Causality: The vacuum removes trapped air pockets between the KBr particles. Under pressure, the KBr cold-flows into a continuous, transparent crystalline window. Trapped air would cause severe light scattering and opacity.
Step 4: Spectral Acquisition & Background Subtraction
-
Action: Acquire a background scan of the empty sample compartment. Immediately scan the KBr pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans.
-
Causality: The background scan mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor from the final spectrum. Averaging 64 scans increases the signal-to-noise ratio, allowing for the clear resolution of the fine C-H out-of-plane bending vibrations (740–750 cm⁻¹) characteristic of the 9-substituted acridine ring.
Analytical Workflow
The following diagram illustrates the logical workflow from material processing to spectral validation, highlighting the critical control points required to confirm the hydration state.
Caption: Workflow for the synthesis and FTIR structural validation of 9-ACA hydrate.
Applications in Drug Development
Validating the exact structural form of 9-Acridinecarboxylic acid hydrate is a mandatory quality control step before utilizing it in downstream pharmaceutical applications:
-
Chemiluminescent Immunoassays: The carboxylic acid group is routinely activated (e.g., via thionyl chloride to form an acid chloride) and reacted with phenols to create acridinium esters[2]. These esters are highly sensitive chemiluminescent labels used in automated clinical diagnostics for detecting viral pathogens and hormones.
-
Alzheimer's Disease Therapeutics: Acridine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The planar structure allows the molecule to enter the active site gorge of these enzymes, making 9-ACA hydrate a vital starting material for synthesizing novel cyclopentaquinoline and acridine analogs[6].
-
DNA Intercalators: The highly conjugated π-system of the acridine core allows it to slide between the base pairs of double-stranded DNA, unwinding the helix. This property is heavily exploited in the design of targeted anti-cancer drugs and fluorescent DNA probes[1].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16211687, 9-Acridinecarboxylic Acid Hydrate." PubChem, nih.gov.[Link]
-
Kalomo, et al. "Synthesis and Chemiluminescent Properties of Novel Biotinylated Acridinium Esters." Acta Chimica Slovenica, chem-soc.si.[Link]
-
ACS Publications. "C14H10BrNO2: A Birefringent Crystal with an Expanded π-Conjugated Group." American Chemical Society, acs.org.[Link]
-
Semantic Scholar. "Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease." Semantic Scholar, semanticscholar.org.[Link]
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- 3. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9-Acridinecarboxylic Acid Hydrate | C14H11NO3 | CID 16211687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Establishing HPLC Retention Time Standards for 9-Acridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and reproducible analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 9-Acridinecarboxylic acid, a key structural motif in various biologically active compounds, presents a common analytical challenge for chromatographers. Establishing a reliable High-Performance Liquid Chromatography (HPLC) method with a consistent retention time is critical for identity, purity, and stability testing.
This guide deviates from a simple reporting of pre-existing retention time standards. A comprehensive survey of publicly available data reveals a lack of a universally recognized, standardized HPLC method for 9-Acridinecarboxylic acid. Therefore, this document serves as a practical, in-depth guide for establishing a robust, in-house retention time standard. We will delve into the scientific principles governing the chromatographic behavior of this molecule, provide a detailed, validated experimental protocol, and explore how key parameters can be modulated to optimize separation.
Understanding the Analyte: The Key to Method Development
9-Acridinecarboxylic acid is an ionizable organic acid. Its retention behavior in reversed-phase HPLC is primarily influenced by its polarity and its degree of ionization, which is in turn dependent on the pH of the mobile phase. As a carboxylic acid, its acidity (pKa) dictates that at a pH below its pKa, it will be in its neutral, more hydrophobic form, leading to longer retention on a nonpolar stationary phase like C18. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in shorter retention times. This fundamental characteristic is the cornerstone of developing a selective and robust HPLC method.
Comparative Analysis of HPLC Parameters for Carboxylic Acids
| Parameter | Common Starting Conditions & Rationale | Expected Impact on 9-Acridinecarboxylic Acid Retention |
| Stationary Phase | C18 (Octadecylsilane) bonded to silica particles (e.g., 5 µm, 4.6 x 250 mm). This is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of organic molecules. | Provides a good balance of retention and peak shape. The aromatic acridine ring will interact strongly with the C18 chains. |
| Mobile Phase A | Acidified Water (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid). The acidic modifier suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention. | Lowering the pH will significantly increase retention time. |
| Mobile Phase B | Acetonitrile or Methanol. These are common organic solvents used to elute analytes from the column. Acetonitrile often provides sharper peaks and lower backpressure. | Increasing the percentage of the organic modifier will decrease the retention time. |
| Elution Mode | Isocratic or Gradient. Isocratic elution (constant mobile phase composition) is simpler, while gradient elution (changing mobile phase composition) is useful for complex samples or to shorten analysis time. | A gradient starting with a higher aqueous percentage and ramping up the organic percentage is likely to provide the best separation and peak shape. |
| Flow Rate | 1.0 mL/min. This is a standard flow rate for a 4.6 mm internal diameter column. | Higher flow rates will decrease the retention time but may also decrease resolution. |
| Column Temperature | 25-40 °C. Elevated temperatures can improve peak shape and reduce viscosity, but may also affect column stability. | Increasing temperature will generally decrease retention time. |
| Detection | UV at ~254 nm or ~360 nm. The acridine ring system is a strong chromophore, allowing for sensitive UV detection. | 9-Acridinecarboxylic acid has strong absorbance in the UV region, making this a suitable detection method. |
Establishing a Validated In-House HPLC Retention Time Standard
The following protocol provides a robust starting point for the analysis of 9-Acridinecarboxylic acid. It is crucial to perform an in-house method validation to establish the suitability and reliability of the method for its intended purpose.
Experimental Protocol: A Self-Validating System
1. Materials and Reagents:
-
9-Acridinecarboxylic acid reference standard (purity ≥97%)[1]
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphoric Acid (85%)
2. Chromatographic Conditions:
-
HPLC System: A well-maintained HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 9-Acridinecarboxylic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same 50:50 diluent.
4. Method Validation Parameters:
To establish this method as a reliable in-house standard, the following validation parameters should be assessed according to ICH guidelines:
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of 9-Acridinecarboxylic acid.
-
Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.2 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of Mobile Phase A, column temperature, flow rate) within a small range to assess the method's reliability during normal use. The retention time and peak area should remain within acceptable limits.
Visualizing the Workflow
The following diagram illustrates the logical flow for establishing a validated HPLC method for 9-Acridinecarboxylic acid.
Caption: Workflow for Establishing a Validated HPLC Method.
Causality Behind Experimental Choices
-
Choice of C18 Column: The nonpolar nature of the C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of 9-Acridinecarboxylic acid, ensuring adequate retention.
-
Acidified Mobile Phase: The use of phosphoric acid is critical. By maintaining a low pH, the carboxylic acid group of the analyte remains protonated (in its neutral form). This increases its hydrophobicity, leading to stronger retention on the C18 column and resulting in sharper, more symmetrical peaks. Without the acid, the analyte would be ionized and would elute very early with poor peak shape.
-
Gradient Elution: A gradient program is chosen to ensure that any potential impurities with different polarities are well-separated from the main analyte peak. It also allows for a more efficient elution of strongly retained compounds, leading to a shorter overall run time and improved peak shapes for late-eluting components.
-
UV Detection at 254 nm: The acridine moiety possesses a strong chromophore that absorbs significantly at 254 nm, a common wavelength used in pharmaceutical analysis, providing excellent sensitivity.
Conclusion and Best Practices
While a universal, standardized retention time for 9-Acridinecarboxylic acid is not documented in readily accessible literature, this guide provides a comprehensive framework for researchers to establish a robust and reliable in-house standard. By understanding the physicochemical properties of the analyte and systematically applying the principles of reversed-phase chromatography, a highly reproducible HPLC method can be developed and validated.
Key Takeaways for a Successful In-House Standard:
-
Consistency is Key: The established retention time is only valid if the exact same method parameters (column, mobile phases, gradient, temperature, etc.) are used consistently.
-
System Suitability: Before any analysis, a system suitability test (e.g., injecting the working standard multiple times) should be performed to ensure the HPLC system is performing correctly. The retention time and peak area should be within a narrow, pre-defined range.
-
Reference Standard Management: The purity and integrity of the 9-Acridinecarboxylic acid reference standard are critical. It should be stored under appropriate conditions and its certificate of analysis should be maintained.
-
Documentation: All method development and validation activities must be thoroughly documented to ensure traceability and reproducibility.
By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish a scientifically sound HPLC retention time standard for 9-Acridinecarboxylic acid, ensuring the accuracy and reliability of their analytical data in a regulated environment.
References
-
Espinosa, S., Bosch, E., & Rosés, M. (2002). Retention of ionizable compounds in high-performance liquid chromatography. IX. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with acetonitrile-water mobile phases. Journal of Chromatography A, 947(1), 47–58. [Link]
-
GL Sciences. How to Increase Retention. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Waters. Developing liquiD Chromatography methoDs for Food AnAlysis. [Link]
-
Chromedia. Mechanisms of retention in HPLC. [Link]
Sources
High-Performance Chemiluminescence Immunoassay (CLIA) Validation: A Comparative Guide to Acridinium Esters vs. Enzymatic Substrates
As a Senior Application Scientist, I frequently observe laboratories struggling with assay sensitivity and reproducibility when relying on legacy colorimetric or indirect luminescent platforms. Selecting the optimal chemiluminescent label is the most critical decision in immunoassay development. While traditional indirect chemiluminescence systems (like Luminol/HRP) have served the industry well, the demand for ultra-high sensitivity and rapid turnaround times in clinical diagnostics necessitates a more robust solution.
Acridinium ester (AE) derivatives have emerged as the gold standard for direct chemiluminescence. This guide provides an objective, data-driven comparison of AE-based assays against alternative enzymatic substrates, followed by a comprehensive, self-validating experimental protocol grounded in regulatory guidelines.
Mechanistic Causality: Direct vs. Indirect Chemiluminescence
The fundamental analytical advantage of acridinium esters lies in their direct luminescence mechanism. Understanding the causality behind signal generation is essential for troubleshooting and optimizing your assays.
-
Indirect Systems (Luminol/HRP & AMPPD/ALP): These rely on an enzyme (Horseradish Peroxidase or Alkaline Phosphatase) to catalyze the substrate into a light-emitting state. The causality of their limitations is inherent to enzyme kinetics: they are highly susceptible to temperature fluctuations, pH shifts, and endogenous enzyme inhibitors present in complex biological matrices ().
-
Direct Systems (Acridinium Esters): AE is a small-molecule label conjugated directly to the detection antibody via an NHS-ester linkage. Upon the addition of an alkaline hydrogen peroxide trigger solution, the AE molecule undergoes oxidative cleavage. This forms a highly unstable dioxetanone intermediate that spontaneously decays into an excited N-methylacridone state, releasing a rapid "flash" of photons at ~430 nm ()[1]. Because no enzyme is involved, the reaction is virtually instantaneous (<5 seconds), unaffected by matrix inhibitors, and exhibits a significantly higher quantum yield than luminol ()[].
Reaction pathway of Acridinium Ester chemiluminescence triggered by alkaline hydrogen peroxide.
Comparative Performance Data
To objectively evaluate AE against industry alternatives, we must look at the analytical performance metrics. The data below synthesizes validation parameters across multiple diagnostic platforms.
| Performance Metric | Acridinium Ester (Direct) | AMPPD / ALP (Indirect) | Luminol / HRP (Indirect) |
| Luminescence Type | Flash (< 5 seconds) | Glow (15 - 60 minutes) | Glow (Minutes to Hours) |
| Enzyme Dependency | None | Alkaline Phosphatase (ALP) | Horseradish Peroxidase (HRP) |
| Relative Sensitivity | Ultra-High (Sub-picogram) | High (Picogram) | Moderate (Nanogram) |
| Signal-to-Noise Ratio | Excellent (Low background) | Good (Moderate background) | Fair (Matrix interference) |
| Reagent Stability | Highly stable (Months at 4°C) | Stable | Prone to oxidation |
| Dynamic Range | 5 to 6 logs | 4 to 5 logs | 3 to 4 logs |
Table 1: Objective comparison of chemiluminescent substrates. AE demonstrates superior dynamic range and rapid signal acquisition due to its enzyme-independent flash kinetics.
Validation Framework and Self-Validating Protocol
Validating an AE-based CLIA requires rigorous adherence to regulatory standards. The following protocol integrates the FDA Bioanalytical Method Validation Guidance (2018) ()[3] and the CLSI EP15-A3 guidelines for precision and trueness ()[4].
A self-validating system ensures that every analytical run contains internal checks. If the Quality Control (QC) samples fall outside the predefined Coefficient of Variation (CV), the run is automatically rejected, ensuring absolute data trustworthiness.
Experimental workflow for a magnetic bead-based Acridinium Ester CLIA.
Step-by-Step Methodology: Sandwich CLIA Validation
Phase 1: Conjugation and Reagent Preparation Causality Check: The NHS-ester of the acridinium molecule reacts with primary amines on the detection antibody. You must use an amine-free buffer (e.g., PBS) during conjugation. The presence of Tris or BSA will competitively bind the NHS-ester, drastically reducing the Degree of Labeling (DOL) and severely diminishing assay sensitivity.
-
Buffer Exchange: Desalt the detection antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.5) to optimize the deprotonation of primary amines.
-
Conjugation: Add Acridinium C2 NHS Ester (dissolved in anhydrous DMF) at a 10:1 molar ratio to the antibody. Incubate for 30 minutes at room temperature in the dark.
-
Purification: Pass the mixture through a Sephadex G-25 column to remove unreacted AE. Calculate the DOL via UV-Vis spectroscopy (A368 for the AE moiety, A280 for the protein).
Phase 2: Assay Execution (Self-Validating Run)
-
Calibration Curve Preparation: Prepare a 6-point calibration curve using a certified reference standard in a surrogate matrix (e.g., analyte-depleted serum).
-
Quality Control (QC) Integration: Prepare Low, Mid, and High QC samples. Crucial Step: QCs must be interspersed at the beginning, middle, and end of the microplate to validate that no positional drift or signal degradation occurred during the run.
-
Incubation: Add 50 µL of sample/QC and 50 µL of capture-antibody-coated magnetic beads to the reaction vessel. Incubate at 37°C for 15 minutes.
-
Tracer Addition: Add 50 µL of the AE-conjugated detection antibody. Incubate for 10 minutes at 37°C.
-
Washing: Apply a magnetic field to pellet the beads. Aspirate the supernatant and wash 3 times with a surfactant-based wash buffer (e.g., PBS + 0.05% Tween-20) to remove non-specifically bound proteins and unbound AE conjugate. Causality Check: Inadequate washing leads to high background Relative Light Units (RLUs), directly impacting the Limit of Detection (LoD).
-
Triggering and Detection: Transfer to a luminometer equipped with auto-injectors.
-
Inject 100 µL of Trigger 1 (0.1 N HNO3 + 0.5% H2O2). The acidic environment prevents premature oxidation.
-
Inject 100 µL of Trigger 2 (0.25 N NaOH + surfactant). The sudden shift to an alkaline pH initiates the flash reaction.
-
Integrate the photon count (RLU) over 2 to 5 seconds.
-
Phase 3: Data Analysis and Acceptance Criteria According to FDA bioanalytical guidelines[3], the run is only accepted if:
-
The calibration curve back-calculated concentrations are within ±15% of their nominal values (±20% at the Lower Limit of Quantitation, LLOQ).
-
At least 67% of the QC samples (and 50% at each level) are within ±15% CV.
Conclusion
Transitioning to an acridinium ester-based CLIA platform provides unparalleled analytical sensitivity and workflow efficiency. By eliminating enzyme-dependent variables and leveraging the rapid flash kinetics of AE, laboratories can achieve broader dynamic ranges and higher throughput. Strict adherence to the self-validating protocols and regulatory guidelines outlined above ensures that the generated data is both scientifically rigorous and commercially viable.
References
-
Chemiluminescence Immunoassay Guide. Creative Diagnostics.[Link]
-
Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges. National Center for Biotechnology Information (PMC).[Link]
-
Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]
-
Validation of a new automated chemiluminescent anti-SARS-CoV-2 IgM and IgG antibody assay system (CLSI EP15-A3 Application). National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. Validation of a new automated chemiluminescent anti-SARS-CoV-2 IgM and IgG antibody assay system detecting both N and S proteins in Japan - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DNA binding affinity of acridine derivatives
As a Senior Application Scientist in early-stage oncology and antiparasitic drug discovery, I frequently evaluate the structural and thermodynamic parameters that govern small-molecule interactions with nucleic acids. The acridine scaffold—a planar, tricyclic heteroaromatic ring—is a classic pharmacophore renowned for its ability to intercalate between DNA base pairs. This intercalation disrupts DNA replication and transcription, often by poisoning Topoisomerase II, leading to targeted cell death.
However, the native acridine core is rarely used in isolation. Rational drug design relies on functionalizing this core to tune its DNA binding affinity ( Kb ), optimize its pharmacokinetic profile, and overcome multidrug resistance.
This guide provides an objective, data-driven comparison of the DNA binding affinities of various acridine derivatives, alongside the self-validating biophysical protocols required to accurately measure these interactions.
The interaction between acridine derivatives and double-stranded DNA (dsDNA) is primarily driven by intercalation —the insertion of the planar aromatic ring system between adjacent DNA base pairs. This process is thermodynamically favored by:
-
π−π Stacking: Hydrophobic interactions between the acridine rings and the nucleobases.
-
Electrostatic Attraction: At physiological pH (7.4), the endocyclic nitrogen of the acridine core (and often exocyclic amine substituents) is protonated. This cationic state forms strong electrostatic bonds with the negatively charged phosphate backbone of DNA 1.
Structure-Activity Relationship (SAR) Insights: The nature and position of substituents dictate the binding strength. For instance, bulky groups at the C9 position can create steric hindrance, reducing the Kb value by preventing deep insertion into the base pairs 1. Conversely, adding flexible, hydrogen-bonding moieties (like thiosemicarbazones) or designing bis-intercalators (two acridine cores linked by a polyamine chain) significantly enhances affinity by allowing secondary groove-binding interactions 2.
Mechanistic pathway of acridine-induced apoptosis via DNA intercalation and Topo II inhibition.
Comparative Quantitative Data: Binding Affinities ( Kb )
To objectively evaluate new candidates, we benchmark them against Amsacrine (m-AMSA), a clinically approved antineoplastic acridine derivative. The intrinsic binding constant ( Kb ) is the standard metric for affinity, typically measured using Calf Thymus DNA (ctDNA).
| Derivative Class | Representative Compound / Modification | Binding Constant ( Kb ) | Primary Binding Mode | Biological Impact |
| Clinical Baseline | Amsacrine | 1.2×104 M−1 | Intercalation | Standard Topo II Inhibitor 2 |
| Acridine-Thiosemicarbazones | Compound 3f (Chloro-substituted) | 1.0×106 M−1 | Intercalation + H-bonding | High affinity; strong static quenching 2 |
| Bis(3-alkylguanidino)acridines | Polyamine-linked bis-acridines | 1.25−5.26×105 M−1 | Bis-intercalation | Enhanced residence time on DNA 2 |
| Acridine N-acylhydrazones | Compound 3b (-F substituted) | 3.18×103 M−1 | Weak Intercalation / Groove | Dual Topo I/II inhibition; lower toxicity 3 |
| Platinum-Acridine Conjugates | PT-BIS(ACRAMTU) | >106 M−1 | Deep Bis-intercalation | Unwinds plasmid DNA by ~44° per molecule 4 |
Data Synthesis: Typical intercalators exhibit Kb values between 104 and 106 M−1 . As seen above, functionalizing the acridine core with thiosemicarbazone moieties or creating bis-intercalating platinum conjugates pushes the affinity toward the 106 M−1 threshold, significantly outperforming the baseline Amsacrine. However, researchers must balance affinity with cytotoxicity; an excessively high Kb can lead to off-target toxicity in healthy cells.
Self-Validating Experimental Workflows
To ensure data integrity, binding affinities must be orthogonally validated using multiple biophysical techniques. Relying on a single method is a critical failure point in drug discovery.
Self-validating biophysical workflow for determining acridine-DNA binding affinity.
Protocol A: UV-Vis Spectroscopic Titration
Causality: When an acridine derivative intercalates into DNA, the π∗ orbital of the intercalating ligand couples with the π orbitals of the DNA base pairs. This decreases the transition probabilities, resulting in hypochromism (a decrease in absorbance) and often a bathochromic (red) shift (stabilization of the excited state) 5.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a physiological buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Why? NaCl screens the phosphate backbone. Too little salt exaggerates electrostatic binding; too much masks it.
-
DNA Validation (Self-Validation Step): Dissolve ctDNA in the buffer. Measure the A260/A280 ratio. Proceed only if the ratio is ≥1.8 , confirming the DNA is free of protein contamination. Determine the exact base-pair concentration using the molar extinction coefficient ( ϵ260=6600 M−1cm−1 ).
-
Ligand Preparation: Prepare a solution of the acridine derivative in the buffer.
-
Titration Execution: Place 2.0 mL of the ligand solution in a quartz cuvette. Titrate with small aliquots (e.g., ) of concentrated ctDNA. Crucial Causality: The ctDNA titrant must contain the exact same concentration of the ligand as the cuvette. This prevents dilution of the ligand during titration, ensuring that absorbance changes are strictly due to binding, not dilution.
-
Data Analysis: Plot [DNA]/(ϵa−ϵf) vs [DNA] . Calculate Kb using the Wolfe-Shimer or McGhee-von Hippel equations. The presence of a clear isosbestic point across the spectra validates that only two species (free and bound ligand) exist in equilibrium.
Protocol B: Fluorescence Quenching
Causality: Acridine derivatives are typically highly fluorescent. Upon intercalation, electron transfer occurs between the excited ligand and the electron-rich DNA bases (specifically Guanine), leading to fluorescence quenching 2.
Step-by-Step Methodology:
-
Setup: Use the same buffer and validated ctDNA as in Protocol A. Set the spectrofluorometer excitation to the ligand's isosbestic point (determined from UV-Vis) to ensure the number of excited molecules remains constant regardless of the binding state.
-
Titration: Keep the ligand concentration low (e.g., ) to prevent inner-filter effects. Titrate with ctDNA and record the emission spectra (typically between 400–550 nm).
-
Stern-Volmer Analysis: Plot F0/F against [DNA] , where F0 and F are fluorescence intensities in the absence and presence of DNA.
-
Thermodynamic Validation: Perform the assay at three different temperatures (e.g., 298K, 303K, 310K). Why? If the Stern-Volmer constant ( Ksv ) decreases with increasing temperature, the quenching is static (confirming a stable ground-state complex is formed). If it increases, the quenching is dynamic (collisional), indicating poor intercalation.
Protocol C: Circular Dichroism (CD) Spectroscopy
Causality: Acridine derivatives are achiral and exhibit no CD signal. However, when they intercalate, they perturb the right-handed helical structure of B-form DNA. This alters the DNA's intrinsic CD bands (positive at 275 nm, negative at 245 nm) and induces a new CD signal (Induced CD, or ICD) in the absorption region of the achiral acridine 4.
-
Method: Incubate a fixed concentration of ctDNA ( ) with varying ratios of the acridine derivative ( r=[Ligand]/[DNA] from 0 to 0.5). A decrease in the positive 275 nm band confirms base-pair unwinding, the hallmark physical proof of intercalation.
Conclusion
When evaluating acridine derivatives, Kb is not just a number—it is a predictive tool for in vitro efficacy. While baseline compounds like Amsacrine provide moderate binding ( 104 M−1 ), modern functionalization (e.g., thiosemicarbazones, bis-intercalators) can drive affinity into the 106 M−1 range. However, this data must be rigorously and orthogonally validated. By coupling UV-Vis hypochromism with static fluorescence quenching and CD conformational analysis, researchers establish a self-validating system that guarantees the mechanistic integrity of their drug discovery pipeline.
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the bisintercalative DNA binding mode of a bifunctional platinum–acridine agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Crystal Structure Validation of 9-Acridinecarboxylic Acid Hydrate: A Comparative Guide
Executive Summary
For researchers in materials science and drug development, 9-Acridinecarboxylic acid (9-ACA) hydrate (CAS: 332927-03-4) represents a highly versatile building block. Characterized by its expanded π-conjugated N-heteroaromatic ring system, 9-ACA hydrate is heavily utilized in the synthesis of novel birefringent optical materials[1], metal-organic frameworks (MOFs)[2], and DNA-intercalating pharmaceutical agents[3].
However, the planar nature of 9-ACA promotes rapid π-π stacking during crystallization, frequently resulting in microcrystalline powders rather than large single crystals. Furthermore, the presence of lattice water introduces complex electrostatic intermolecular interactions and hydrogen-bonding networks that dictate the material's physicochemical stability[4]. Validating the exact 3D atomic structure of this hydrate is notoriously challenging. This guide objectively compares traditional X-ray diffraction techniques with emerging Microcrystal Electron Diffraction (MicroED) to establish a self-validating protocol for 9-ACA hydrate structural elucidation.
The Mechanistic Challenge of 9-ACA Hydrate Validation
The structural integrity of 9-ACA hydrate relies on the delicate balance of its zwitterionic properties and the hydrogen-bonding capacity of the bare nitrogen atom within its six-membered ring (6-MR)[1][5].
When attempting to validate its crystal structure, scientists face two primary hurdles:
-
Desolvation in Vacuum: Hydrates are inherently sensitive to environmental changes. Characterization techniques requiring high vacuum can trigger the loss of lattice water, altering the unit cell dimensions and triggering polymorphic transitions.
-
Crystal Size Limitations: 9-ACA hydrate often precipitates as a fine powder (sub-micron crystallites). Traditional Single-Crystal X-Ray Diffraction (SCXRD) requires crystal dimensions of at least 10–100 µm to achieve an adequate signal-to-noise ratio[6].
To overcome these challenges, researchers must select a validation modality that not only accommodates microcrystalline samples but also possesses the sensitivity to accurately map light atoms (hydrogen) and mobile water molecules.
Comparative Evaluation of Validation Modalities
To objectively determine the optimal analytical pathway, we must compare the three primary diffraction techniques used in solid-state characterization: SCXRD , PXRD , and MicroED .
Table 1: Performance Metrics for 9-ACA Hydrate Structure Validation
| Feature / Metric | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | Microcrystal Electron Diffraction (MicroED) |
| Required Crystal Size | > 10 µm | Bulk Powder (Nanometers to Microns) | 10 nm – 400 nm[7] |
| Interaction Strength | Weak (X-ray scattering by electrons) | Weak (X-ray scattering by electrons) | Strong (Electron scattering by Coulomb potential; ~10,000x stronger)[8] |
| Ab Initio Solution | Gold Standard (Routine) | Highly Challenging (1D peak overlap) | Excellent (Preserves 3D reciprocal space)[8] |
| Hydrogen Resolution | Moderate (Difficult for mobile lattice water) | Poor | High (Electrons are highly sensitive to lighter atoms)[9] |
| Sample Prep & Environment | Ambient / Cryo (Minimal prep) | Ambient (Capillary/Flat plate) | Cryogenic High-Vacuum (Requires plunge-freezing) |
| Best Application for 9-ACA | When large, stable crystals can be grown via slow evaporation. | Bulk phase purity verification and crystallinity quantification. | Ab initio structure determination directly from synthetic "dust" or micro-powders. |
Causality Insight: Why does MicroED excel at resolving the hydrate network? Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud), making them significantly more sensitive to light atoms like hydrogen compared to X-rays, which only interact with the electron cloud[9]. This allows MicroED to precisely locate the O−H⋅⋅⋅N and O−H⋅⋅⋅O hydrogen bonds anchoring the water molecules in the 9-ACA lattice.
Decision Matrix & Workflow
Because MicroED analyzes individual nanocrystals, it must be paired with PXRD to ensure the analyzed nanocrystal is representative of the bulk material. Relying on MicroED alone introduces sampling bias; relying on PXRD alone prevents high-resolution 3D atomic mapping. Together, they form a self-validating system .
Fig 1. Structural validation decision pathway for 9-ACA hydrate highlighting orthogonal verification.
Step-by-Step Experimental Protocol: MicroED & PXRD Orthogonal Validation
To establish a self-validating structural model of 9-ACA hydrate without the need for extensive crystal growth optimization, execute the following combined protocol.
Phase 1: Sample Preparation & Cryo-Preservation
Causality: 9-ACA hydrate is susceptible to vacuum-induced dehydration. Plunge-freezing the sample in liquid nitrogen traps the lattice water kinetically, preventing structural collapse under the Transmission Electron Microscope (TEM) vacuum.
-
Grinding: Gently crush 1–2 mg of 9-ACA hydrate powder between two glass slides to ensure crystallite thickness is reduced to the electron-transparent regime (< 400 nm)[7].
-
Grid Deposition: Dust the crushed powder onto a continuous carbon-coated copper TEM grid. Shake off excess material to prevent multiple scattering events.
-
Cryo-Cooling: Immediately plunge the prepared grid into liquid nitrogen. Transfer the grid to a cryo-TEM holder maintained at 79 K.
Phase 2: MicroED Data Collection
Causality: Organic molecules are highly sensitive to radiation damage. Using an ultra-low electron dose ensures the 9-ACA molecules are not destroyed before diffraction data is captured.
-
Target Identification: Operating the TEM in over-focused diffraction mode, scan the grid for isolated 9-ACA nanocrystals (100–300 nm in diameter).
-
Continuous Rotation: Initiate a continuous rotation data collection from -60° to +60° at a constant speed (e.g., 0.5°/second).
-
Dose Control: Maintain an ultra-low electron dose rate (< 0.01 e−/A˚2/s ) using a highly sensitive CMOS camera to record the diffraction frames.
Phase 3: Bulk PXRD Verification
-
Capillary Loading: Load the remaining uncrushed 9-ACA hydrate powder into a 0.5 mm borosilicate glass capillary.
-
Data Acquisition: Collect PXRD data using Cu-Kα radiation ( λ=1.5406A˚ ) from 2θ = 2° to 50°.
-
Rietveld Refinement: Use the 3D atomic coordinates generated from the MicroED solution as the starting model for Rietveld refinement against the PXRD data.
Phase 4: Data Processing & Structure Solution
-
Integration: Process the MicroED frames using standard crystallographic software (e.g., DIALS or XDS) to integrate the 3D diffraction spots.
-
Phasing: Solve the structure ab initio using direct methods (e.g., SHELXT). The high resolution of MicroED (often 0.8Å - 1.0Å) allows for straightforward assignment of the acridine core, the carboxylic acid group, and the hydrate oxygen[8].
-
Refinement: Perform kinematical refinement using SHELXL. Assign hydrogen atoms geometrically for the rigid acridine core, but locate the mobile hydrate hydrogens directly from the difference Fourier map.
Data Interpretation & Field-Proven Insights
When analyzing the final structural model of 9-ACA hydrate, pay close attention to the 6-MR unit's bare nitrogen atom . In properly validated models, you will observe a distinct coplanar arrangement driven by intermolecular hydrogen bonding between the carboxylic acid group of one molecule and the nitrogen/hydrate water of an adjacent molecule[1].
If the MicroED structure yields a low Rwork and Rfree (typically ~15-20% for electron diffraction, which is slightly higher than X-ray due to dynamical scattering effects)[7], and the simulated powder pattern from this model perfectly matches your experimental PXRD data, the structure is definitively validated. This orthogonal approach eliminates the ambiguity of 1D PXRD peak overlap while bypassing the SCXRD crystal size bottleneck, accelerating the downstream development of 9-ACA-based active pharmaceutical ingredients and optical materials.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diffraction and Crystallographic Analysis Services (X-ray Powder, Single Cystal, Electron, Transmission, Reflection, VT, VRH) [tricliniclabs.com]
- 7. Standards for MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Ultrasensitive Detection of 9-Acridinecarboxylic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and biomedical research, the precise quantification of small molecules in complex biological matrices is paramount. 9-Acridinecarboxylic acid (9-ACA), a compound of interest for its fluorescent properties and potential as a molecular scaffold, presents a unique analytical challenge. This guide provides a comprehensive comparison of methodologies for the detection of 9-ACA in biological samples, offering insights into achievable detection limits and the experimental rationale behind protocol design.
While direct, validated methods for 9-ACA in biological matrices are not extensively documented in peer-reviewed literature, this guide synthesizes information from the analysis of structurally similar carboxylic acids and the inherent chemical properties of the acridine moiety. By leveraging established analytical principles and data from analogous compounds, we present a robust framework for developing and validating sensitive detection methods for 9-ACA.
The Analytical Challenge: Intrinsic Properties and Matrix Effects
9-Acridinecarboxylic acid is a heterocyclic compound with intrinsic fluorescence, a property that can be harnessed for sensitive detection. However, like many carboxylic acids, its polarity can pose challenges for chromatographic retention and its susceptibility to matrix effects in biological samples can interfere with accurate quantification. The choice of analytical technique and sample preparation protocol is therefore critical to achieving low detection limits.
Comparative Analysis of Detection Methodologies
The two primary analytical techniques suitable for the sensitive quantification of 9-ACA in biological samples are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Technique | Principle | Expected LOD/LOQ | Advantages | Disadvantages |
| HPLC-FLD | Separation by HPLC followed by detection of native fluorescence. | Low ng/mL to pg/mL range (with derivatization) | High sensitivity for fluorescent compounds, relatively lower cost than MS. | Susceptible to interference from other fluorescent compounds in the matrix. May require derivatization to enhance sensitivity. |
| LC-MS/MS | Separation by LC followed by mass-based detection of the parent ion and specific fragment ions. | Low pg/mL to fg/mL range. | High specificity and sensitivity, less prone to matrix interference than fluorescence detection. | Higher instrument cost and complexity. Ion suppression or enhancement can affect accuracy. |
Table 1: Comparison of Analytical Techniques for 9-Acridinecarboxylic Acid Detection.
Achieving Low Detection Limits: The Critical Role of Sample Preparation
Effective sample preparation is the cornerstone of sensitive and reliable bioanalysis. The goal is to isolate 9-ACA from interfering matrix components such as proteins, phospholipids, and salts.
Common Sample Preparation Techniques:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away. SPE can significantly improve the limit of detection.
Figure 1: A generalized workflow for the preparation of biological samples for the analysis of 9-Acridinecarboxylic acid.
Enhancing Sensitivity: The Power of Derivatization
For carboxylic acids, derivatization can significantly improve chromatographic properties and detection sensitivity, especially for HPLC-FLD and LC-MS/MS in positive ion mode. Derivatization involves chemically modifying the carboxylic acid group to a less polar and more easily ionizable or more fluorescent derivative.
Several reagents can be used for the derivatization of carboxylic acids, such as those that introduce a fluorescent tag or a permanently charged moiety.[1]
Figure 2: Conceptual diagram of a derivatization reaction to enhance the detection of 9-Acridinecarboxylic acid.
Experimental Protocols: A Framework for Method Development
While a specific, validated protocol for 9-ACA is not available, the following sections provide detailed, adaptable methodologies based on the analysis of similar compounds.
Protocol 1: HPLC with Fluorescence Detection (Adapted from methods for other fluorescent carboxylic acids)
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase.
2. HPLC-FLD Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
- Flow Rate: 1.0 mL/min.
- Fluorescence Detection: Excitation and emission wavelengths should be optimized for 9-ACA (literature suggests excitation around 360-400 nm and emission around 420-460 nm).[2]
Protocol 2: LC-MS/MS (Adapted from general methods for carboxylic acids)
1. Sample Preparation (Urine):
- Dilute 50 µL of urine with 450 µL of water.
- Perform solid-phase extraction using a C18 cartridge.
- Condition the cartridge with methanol and then water.
- Load the diluted urine sample.
- Wash with water to remove salts.
- Elute 9-ACA with methanol.
- Evaporate the eluate and reconstitute in mobile phase.
2. LC-MS/MS Conditions:
- Column: A suitable C18 or HILIC column.
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
- Ionization: Electrospray ionization (ESI) in either positive or negative mode (negative mode is often preferred for underivatized carboxylic acids).
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific transitions for 9-ACA would need to be determined by infusing a standard solution.
Validation of the Analytical Method: Ensuring Trustworthy Data
Any developed method for the quantification of 9-ACA in a regulated environment must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[3][4] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
References
- (No direct reference for a complete validated method for 9-ACA was found. This guide is a synthesis of best practices for similar compounds.)
- (General principles of bioanalysis and sample preparation are drawn
- Lingeman, H., et al. (1984). Rapid, sensitive and specific derivatization methods with 9-(hydroxymethyl)anthracene for the fluorimetric detection of carboxylic acids prior to reversed-phase high-performance liquid chromatographic separation.
- Ghosh, A. K., & Sanyal, M. (1997). Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. The Journal of Physical Chemistry A, 101(14), 2647-2654.
- (Information on HPLC-FLD is based on general knowledge and common practices in the field.)
- (Information on LC-MS/MS is based on general knowledge and common practices in the field.)
- U.S. Food and Drug Administration. (2018).
- (General principles of solid-phase extraction are widely established in analytical chemistry.)
- (General principles of protein precipitation are widely established in analytical chemistry.)
- (General principles of liquid-liquid extraction are widely established in analytical chemistry.)
- (The concept of derivatization for enhancing detection is a fundamental principle in analytical chemistry.)
- European Medicines Agency. (2011).
Sources
9-Acridinecarboxylic acid hydrate proper disposal procedures
Operational Guide: Safe Handling and Disposal Procedures for 9-Acridinecarboxylic Acid Hydrate
As a Senior Application Scientist, I recognize that managing heterocyclic building blocks like 9-Acridinecarboxylic acid hydrate (CAS 332927-03-4) requires a rigorous, scientifically grounded approach. Widely utilized in pharmaceutical research and fluorophore development, this compound presents specific localized hazards due to its acridine core and carboxylic acid functional group. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and disposal of this chemical, ensuring strict compliance with Environmental Health and Safety (EHS) standards.
Hazard Profile & Mechanistic Causality
Before executing any operational protocol, we must understand the physicochemical properties driving the safety requirements. The acridine core is a planar, polycyclic aromatic hydrocarbon derivative. While 9-Acridinecarboxylic acid hydrate is not explicitly classified as a severe mutagen like some other acridine dyes, its structural similarity mandates precautionary handling against potential nucleic acid intercalation. Furthermore, the carboxylic acid moiety acts as a localized irritant to mucous membranes and dermal layers[1].
Table 1: Hazard Classification and Mechanistic Causality
| Hazard Class | GHS Code | Mechanistic Causality |
| Skin Irritation | H315 | The acidic functional group disrupts the lipid bilayer of the stratum corneum, causing localized inflammation[1]. |
| Eye Irritation | H319 | Direct contact with the ocular surface leads to rapid pH alteration and protein denaturation in the cornea[1]. |
| Respiratory Irritation | H335 | Inhalation of fine crystalline powder causes mechanical and chemical irritation of the respiratory epithelium[2]. |
Operational Safety & PPE Requirements
To mitigate the risks outlined above, a self-validating Personal Protective Equipment (PPE) system must be employed. A "self-validating" protocol ensures that the failure of one protective layer is immediately recognizable and mitigated by a secondary layer[2].
-
Respiratory Protection: Work must be conducted inside a certified chemical fume hood. If weighing powders outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory to prevent the inhalation of airborne dust[2].
-
Dermal Protection: Nitrile gloves must be worn. Inspect gloves prior to use; the light yellow to dark green tint of the compound makes contamination highly visible against standard blue or white nitrile, acting as an immediate visual indicator for mandatory glove replacement[3].
-
Ocular Protection: Chemical splash goggles (not standard safety glasses) are required to prevent micro-particulates from bypassing the lenses and contacting the eye[4].
Spill Response & Containment Workflow
In the event of a spill, containment must be immediate to prevent the aerosolization of the hydrate powder. Acridine derivatives in powder form can potentially form combustible dust mixtures in the air, dictating the specific tools used for cleanup[3].
Step-by-Step Spill Protocol:
-
Assess and Isolate: Determine if the spill is manageable (< 50g) or requires EHS intervention (> 50g). Evacuate non-essential personnel from the immediate vicinity[5].
-
Don PPE: Ensure full PPE (respirator, goggles, double nitrile gloves) is equipped before approaching the spill[2].
-
Containment: If the material is in solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand). If solid, avoid dry sweeping, which generates hazardous dust[3].
-
Collection: Use spark-resistant tools (e.g., plastic scoops) to gently collect the solid or absorbed liquid. The use of spark-resistant tools is a standard precaution for finely divided organic powders to prevent combustible dust deflagration[3].
-
Decontamination: Wipe the area with a damp paper towel using a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.
-
Waste Segregation: Place all collected material and contaminated PPE into a designated, sealable hazardous waste container[2].
Decision matrix and procedural workflow for 9-Acridinecarboxylic acid hydrate spill containment.
Waste Segregation & Disposal Procedures
Proper disposal prevents environmental contamination. Acridine derivatives are highly persistent in aquatic environments and must never be disposed of down the drain or in regular municipal trash[3].
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix 9-Acridinecarboxylic acid hydrate waste with strong oxidizing agents or strong bases, as this can lead to dangerous exothermic reactions[4].
-
Containerization: Collect solid waste (including empty reagent bottles and contaminated PPE) in a high-density polyethylene (HDPE) container[3]. HDPE is chosen over glass because it is shatterproof and highly resistant to weak organic acids, preventing secondary exposure during transport.
-
Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO or DMF), collect the solution in a compatible, clearly labeled solvent waste carboy. Ensure the pH of the aqueous waste is adjusted to 6-9 if necessary before final containerization[6].
-
Labeling: Affix a standardized "Hazardous Waste" label. The chemical name must be written out fully as "9-Acridinecarboxylic acid hydrate"—do not use abbreviations or chemical formulas[5]. Include the primary hazards (Irritant).
-
EHS Transfer & Incineration: Submit a waste pickup request to your institution's EHS department. The ultimate disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This ensures the complete thermal destruction of the polycyclic aromatic ring system, preventing environmental accumulation.
End-to-end laboratory waste segregation and disposal pipeline for acridine derivatives.
References
-
BenchChem. "Navigating the Safe Disposal of 9-(Methylthio)acridine: A Guide for Laboratory Professionals." 5
-
TCI EUROPE N.V. "9-Acridinecarboxylic Acid Hydrate - SAFETY DATA SHEET."1
-
Capot Chemical Co.,Ltd. "MSDS of Acridine-9-carboxylic acid hydrate." 2
-
Washington State University. "Acridine Orange Waste Disposal Procedures." 3
-
Fisher Scientific. "SAFETY DATA SHEET - Acridine-9-carboxylic acid hydrate." 4
-
NOP. "Treatment and disposal of chemical wastes in daily laboratory work." 6
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
